molecular formula C17H13NO3 B189974 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid CAS No. 159782-19-1

2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B189974
CAS No.: 159782-19-1
M. Wt: 279.29 g/mol
InChI Key: YBOFRTWITLNSGS-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-methoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOFRTWITLNSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248787
Record name 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid
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Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159782-19-1
Record name 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159782-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(3-methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug development. The guide details the primary synthetic methodologies, including the Doebner and Pfitzinger reactions, providing step-by-step experimental protocols. Furthermore, it consolidates the available quantitative and qualitative data for the target compound and its analogues to facilitate research and development efforts.

Introduction

Quinoline-4-carboxylic acids are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, analgesic, and potential antitumor properties, have made them a focal point of synthetic and medicinal chemistry research. The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the biological activity of these compounds. This guide focuses specifically on the synthesis of this compound, detailing the established chemical pathways for its preparation.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two well-established named reactions: the Doebner reaction and the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction is a three-component condensation reaction that provides a direct route to quinoline-4-carboxylic acids. For the synthesis of the target molecule, this reaction involves the condensation of aniline, 3-methoxybenzaldehyde, and pyruvic acid.

Reaction Scheme:

The reaction typically proceeds in a suitable solvent, often in the presence of a catalyst, and may require heating.

Pfitzinger Reaction

The Pfitzinger reaction offers an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. To synthesize this compound via this route, isatin is reacted with 1-(3-methoxyphenyl)ethanone (3-methoxyacetophenone).

Reaction Scheme:

The reaction is typically carried out in a basic medium, such as an aqueous or alcoholic solution of potassium hydroxide, and usually requires reflux temperatures.

Experimental Protocols

General Protocol for Doebner Reaction

This protocol is a general method for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives and can be adapted for the synthesis of the target compound.

Materials:

  • Aniline (1.0 eq)

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Pyruvic acid (1.0 eq)

  • Ethanol

  • Catalyst (e.g., a reusable solid acid catalyst)[1]

Procedure:

  • In a round-bottom flask, a mixture of 3-methoxybenzaldehyde (1 mmol), pyruvic acid (1 mmol), aniline (1 mmol), and a catalytic amount of a suitable catalyst is prepared.[1]

  • The mixture is stirred vigorously at 80 °C under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol.[1][2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.[2]

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound.[2]

General Protocol for Pfitzinger Reaction

This protocol provides a general framework for the synthesis of quinoline-4-carboxylic acids and can be adapted for the target molecule.

Materials:

  • Isatin (1.0 eq)

  • 1-(3-Methoxyphenyl)ethanone (1.0 eq)

  • Potassium hydroxide (or other strong base)

  • Ethanol or another suitable protic solvent

  • Water

  • Hydrochloric acid or acetic acid (for acidification)

Procedure:

  • In a round-bottom flask, isatin is dissolved in an aqueous or ethanolic solution of potassium hydroxide.

  • 1-(3-Methoxyphenyl)ethanone is then added to the reaction mixture.

  • The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

  • After cooling, the reaction mixture is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • The aqueous layer is then carefully acidified with hydrochloric acid or acetic acid to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively reported, the following table summarizes the characterization data for a closely related analogue, 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid . This data can serve as a valuable reference for the characterization of the target compound.

PropertyData for 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid[1]
Melting Point (°C) 287–288
Yield (%) Not explicitly stated for this specific compound, but generally high for the reported method.
FT-IR (KBr, ν, cm⁻¹) 3446, 3061, 2972, 1704, 1583, 1278, 751
¹H NMR (400 MHz, DMSO-d₆, δ, ppm) 14.00 (br s, 1H, OH), 9.38 (d, 1H, J = 8 Hz), 8.53 (d, 1H, J = 8 Hz), 8.46 (s, 1H), 8.07–8.02 (m, 2H), 7.99–7.76 (m, 4H), 7.12 (d, 1H, J = 8 Hz), 3.884 (s, 3H, OMe)
¹³C NMR (100 MHz, DMSO-d₆, δ, ppm) 167.9, 154.2, 149.6, 146.9, 146.1, 137.7, 133.1, 130.7, 130.7, 128.7, 128.0, 127.9, 127.2, 124.3, 122.4, 121.3, 118.5, 118.3, 113.9, 112.2, 55.6

Visualizations

Synthetic Pathways

The following diagrams illustrate the general synthetic pathways described in this guide.

Doebner_Reaction Aniline Aniline Product This compound Aniline->Product Methoxybenzaldehyde 3-Methoxybenzaldehyde Methoxybenzaldehyde->Product PyruvicAcid Pyruvic Acid PyruvicAcid->Product

Caption: Doebner Reaction for the synthesis of the target compound.

Pfitzinger_Reaction Isatin Isatin Product This compound Isatin->Product Methoxyacetophenone 1-(3-Methoxyphenyl)ethanone Methoxyacetophenone->Product

Caption: Pfitzinger Reaction for the synthesis of the target compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of quinoline-4-carboxylic acids.

Experimental_Workflow Start Mixing of Reactants Reaction Reaction under Heating/Reflux Start->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration Filtration of Crude Product Cooling->Filtration Purification Recrystallization Filtration->Purification FinalProduct Pure Product Purification->FinalProduct

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted values from computational models and relevant data from structurally similar compounds. It also details standardized experimental protocols for the determination of these properties and explores a potential biological mechanism of action based on recent research into related quinoline-4-carboxylic acid derivatives.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that most of these values are computationally predicted and should be confirmed by experimental analysis.

PropertyValueSourceNotes
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 279.29 g/mol
Melting Point Not availableData for the structurally similar 2-(4-methoxyphenyl)quinoline-4-carboxylic acid is 210 °C.
Aqueous Solubility Not availableQuinoline-4-carboxylic acids generally exhibit low aqueous solubility.
pKa Not availableThe carboxylic acid moiety suggests an acidic pKa.
logP (Octanol-Water Partition Coefficient) 3.3PubChem[1]This is a predicted value (XlogP).

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: The capillary melting point method is the most common technique.

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug absorption and bioavailability.

Methodology: The shake-flask method is a standard protocol.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric titration is a widely used and accurate method.

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: The shake-flask method is the traditional and most reliable technique.

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathway

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The deacetylation of histones leads to a more compact chromatin structure, which generally results in transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Inhibition of HDACs by compounds such as 2-phenylquinoline-4-carboxylic acid derivatives can restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce several anti-cancer effects, including:

  • Cell Cycle Arrest: Reactivation of cell cycle inhibitors can halt the uncontrolled proliferation of cancer cells.[3]

  • Apoptosis (Programmed Cell Death): Upregulation of pro-apoptotic genes can lead to the self-destruction of cancerous cells.[3]

The general signaling pathway for HDAC inhibition is visualized below.

HDAC_Inhibition_Pathway HDAC_Inhibitor 2-(3-Methoxyphenyl)quinoline- 4-carboxylic acid HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Deacetylated_Histones Deacetylated Histones Chromatin Relaxed Chromatin Histones->Chromatin Maintains Condensed_Chromatin Condensed Chromatin Deacetylated_Histones->Condensed_Chromatin Leads to Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Allows Gene_Repression Tumor Suppressor Gene Repression Condensed_Chromatin->Gene_Repression Results in Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Anticancer_Effects Anticancer Effects Cell_Cycle_Arrest->Anticancer_Effects Apoptosis->Anticancer_Effects

Caption: Proposed signaling pathway of HDAC inhibition.

Synthetic Workflow

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through the Doebner reaction, a one-pot condensation of an aniline, an aldehyde, and pyruvic acid.

Doebner_Reaction Aniline Aniline Reaction Doebner Reaction (e.g., Reflux in Ethanol) Aniline->Reaction Aldehyde 3-Methoxybenzaldehyde Aldehyde->Reaction Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction Product 2-(3-Methoxyphenyl)quinoline- 4-carboxylic acid Reaction->Product

Caption: General synthetic workflow for this compound.

This technical guide provides a foundational understanding of the physicochemical properties and potential biological activity of this compound. Further experimental validation is necessary to confirm the predicted values and fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid (CAS: 159782-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis, and biological activities, including its roles as a histone deacetylase (HDAC) inhibitor intermediate and a potential antimalarial agent.

Core Compound Data

PropertyValueSource
CAS Number 159782-19-1[1][2]
Molecular Formula C₁₇H₁₃NO₃[3]
Molecular Weight 279.29 g/mol [4]
IUPAC Name This compound[4]
Canonical SMILES COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O[3]
InChI InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20)[3]
InChIKey YBOFRTWITLNSGS-UHFFFAOYSA-N[3]
Appearance White solid[5]
Melting Point Not explicitly available for this specific isomer. A related compound, 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, has a melting point of 287–288 °C.[6]
Boiling Point Not available[2]
Density Not available[2]
Predicted XlogP 3.3[3]

Spectral and Analytical Data

Data TypeKey FindingsSource
¹H NMR (400 MHz, DMSO-d₆) δ 14.03 (s, 1H), 8.64 (d, J = 8.5 Hz, 1H), 8.44 (s, 1H), 8.17 (d, J = 8.5 Hz, 1H), 7.93–7.80 (m, 3H), 7.71 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.9 Hz, 1H), 7.11 (d, J = 8.3 Hz, 1H), 3.89 (s, 3H).[5]
HRMS (High-Resolution Mass Spectrometry) [M + H]⁺ calculated for C₁₇H₁₃NO₃: 280.09290, found: 280.09586.[5]
Predicted Collision Cross Section (CCS) [M+H]⁺: 162.4 Ų; [M+Na]⁺: 171.1 Ų; [M-H]⁻: 167.8 Ų[3]

Synthesis

The primary synthetic route for this compound is the Pfitzinger reaction .[7] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[8]

Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from established procedures for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[8][9][10]

Materials:

  • Isatin

  • 3-Methoxyacetophenone

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction)

  • Ethyl acetate (EtOAc) (for crystallization)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of water (e.g., 10 mL) and absolute ethanol (e.g., 250 mL).

  • Formation of the Isatin Salt: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. The color of the solution should change from orange/red to a brownish hue, indicating the formation of the potassium salt of isatinic acid through the hydrolysis of the amide bond in isatin.[7][9]

  • Addition of the Carbonyl Compound: To this mixture, add 3-methoxyacetophenone (0.07-0.15 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 24 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Wash the aqueous solution with diethyl ether to remove any unreacted 3-methoxyacetophenone and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the crude product.[8]

  • Purification:

    • Collect the solid precipitate by vacuum filtration and wash it with cold water.

    • Dry the crude product in a vacuum oven.

    • Further purify the product by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound as a white solid.[5]

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification isatin Isatin isatin_salt Potassium Salt of Isatinic Acid isatin->isatin_salt Stir at RT, 1 hr koh_etoh KOH in Ethanol/Water koh_etoh->isatin_salt reflux Reflux (24 hrs) isatin_salt->reflux carbonyl 3-Methoxyacetophenone carbonyl->reflux rotovap Rotary Evaporation reflux->rotovap extraction Aqueous Wash & Ether Extraction rotovap->extraction acidification Acidification (HCl/Acetic Acid) extraction->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization (EtOAc) filtration->recrystallization final_product 2-(3-Methoxyphenyl)quinoline- 4-carboxylic acid recrystallization->final_product

Caption: Pfitzinger reaction workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Quinoline derivatives are a significant class of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[11][12] this compound has been specifically investigated as a key intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors and also falls within a class of compounds with potential antimalarial activity.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[13] Dysregulation of HDAC activity is implicated in various cancers, making them a key target for anticancer drug development.[5] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[13]

This compound has been utilized as a "cap" group in the design of novel HDAC inhibitors.[5] In this context, the quinoline moiety interacts with the rim of the HDAC active site.[5]

While the subject compound itself is an intermediate, its derivatives function by binding to the active site of HDAC enzymes. The general mechanism for HDAC inhibitors involves three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group. In derivatives of this compound, this compound forms the cap group. The proposed mechanism involves the cap group forming hydrophobic interactions with residues at the entrance of the HDAC active site, the linker occupying the channel, and a ZBG (like a hydroxamic acid or hydrazide) chelating the zinc ion in the catalytic domain, thereby inhibiting the enzyme's activity.[5] This inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately leading to anticancer effects such as cell cycle arrest and apoptosis.[14][15]

G HDACi HDAC Inhibitor Derivative HDAC HDAC Enzyme HDACi->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation AcetylatedHistone Acetylated Histone Histone->AcetylatedHistone HAT Action AcetylatedHistone->Histone HDAC Action Chromatin Relaxed Chromatin AcetylatedHistone->Chromatin Gene Tumor Suppressor Gene (e.g., p21) Transcription Chromatin->Gene CellCycle Cell Cycle Arrest / Apoptosis Gene->CellCycle

Caption: General signaling pathway of HDAC inhibition leading to anticancer effects.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine, have historically been cornerstone drugs for the treatment of malaria.[16] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[16][17] Various quinoline-4-carboxylic acid derivatives have demonstrated promising antimalarial activity.[16]

While specific antimalarial data for this compound is not available, its structural class is of high interest. The mechanism of action for many quinoline antimalarials involves interfering with the detoxification of heme in the parasite's food vacuole.

This is a generalized protocol for assessing the in vitro antimalarial activity of a compound against Plasmodium falciparum.[16][18]

Materials:

  • Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2) strains of P. falciparum.

  • Human O+ erythrocytes.

  • RPMI-1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or AlbuMAX.

  • Test compound (this compound) dissolved in DMSO.

  • Chloroquine (as a positive control).

  • 96-well microplates.

  • SYBR Green I or other DNA-intercalating dye.

  • Lysis buffer.

Procedure:

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes at a defined parasitemia and hematocrit.

  • Drug Dilution: Prepare a serial dilution of the test compound and chloroquine in culture medium in a 96-well plate.

  • Incubation: Add the parasitized erythrocyte culture to each well and incubate for 48-72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂ at 37 °C).

  • Quantification of Parasite Growth:

    • After incubation, lyse the red blood cells.

    • Add SYBR Green I dye, which fluoresces upon binding to parasite DNA.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the drug concentration.

    • Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control.[16]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis via the Pfitzinger reaction and its role as a key structural component in the development of HDAC inhibitors and potentially novel antimalarial agents make it a compound of high interest for researchers in medicinal chemistry and pharmacology. Further derivatization and biological evaluation of this scaffold are warranted to explore its full therapeutic potential.

References

Elucidation of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry. This document details the synthetic approaches, spectroscopic characterization, and potential biological significance of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₁₇H₁₃NO₃. Its structure consists of a quinoline core substituted with a methoxyphenyl group at position 2 and a carboxylic acid group at position 4.

PropertyValueSource
Molecular Formula C₁₇H₁₃NO₃PubChem
IUPAC Name This compoundPubChem
SMILES COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OPubChem
InChI InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20)PubChem
Monoisotopic Mass 279.08954 DaPubChem

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-established multicomponent reactions, namely the Doebner reaction and the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a one-pot condensation of an aniline, an aldehyde, and pyruvic acid.[1]

Workflow for the Doebner Synthesis of this compound:

Aniline Aniline Intermediate Schiff Base/ Enamine Intermediate Aniline->Intermediate Condensation Methoxybenzaldehyde 3-Methoxy- benzaldehyde Methoxybenzaldehyde->Intermediate PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate Michael Addition Product 2-(3-Methoxyphenyl)quinoline- 4-carboxylic acid Intermediate->Product Cyclization & Oxidation

Doebner reaction workflow.

Experimental Protocol (General):

A general procedure for the Doebner reaction involves the following steps:

  • Reaction Setup: In a round-bottom flask, dissolve aniline and 3-methoxybenzaldehyde in a suitable solvent, such as ethanol.

  • Addition of Pyruvic Acid: Add pyruvic acid to the mixture. An acid catalyst, such as hydrochloric acid or a Lewis acid, may be employed to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.

  • Workup and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration. The product can then be purified by recrystallization from an appropriate solvent.

Pfitzinger Reaction

The Pfitzinger reaction is another powerful method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3][4][5][6]

Workflow for the Pfitzinger Synthesis of this compound:

Isatin Isatin IsatinicAcid Isatinic Acid Salt Isatin->IsatinicAcid Base Base (e.g., KOH) Base->IsatinicAcid Hydrolysis Intermediate Enamine Intermediate IsatinicAcid->Intermediate Methoxyacetophenone 3-Methoxy- acetophenone Methoxyacetophenone->Intermediate Condensation Product 2-(3-Methoxyphenyl)quinoline- 4-carboxylic acid Intermediate->Product Cyclization & Dehydration

Pfitzinger reaction workflow.

Experimental Protocol (General):

A typical Pfitzinger synthesis protocol is as follows:

  • Hydrolysis of Isatin: Dissolve isatin in an aqueous solution of a strong base, such as potassium hydroxide, to form the potassium salt of isatinic acid.

  • Condensation: Add 3-methoxyacetophenone to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for an extended period.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude this compound is then collected by filtration and purified by recrystallization.

Spectroscopic Analysis for Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of 2-(3-methoxyphenyl)quinolin-4(1H)-one (400 MHz, DMSO-d₆): [7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.70s1HN-H
8.11dd, J = 8.1, 1.2 Hz1HAr-H
7.77d, J = 8.3 Hz1HAr-H
7.71 – 7.64m1HAr-H
7.50t, J = 7.9 Hz1HAr-H
7.42 – 7.31m3HAr-H
7.14dd, J = 8.2, 1.9 Hz1HAr-H
6.37s1HAr-H
3.87s3HO-CH₃

¹³C NMR Spectral Data of 2-(3-methoxyphenyl)quinolin-4(1H)-one (100 MHz, DMSO-d₆): [7]

Chemical Shift (δ, ppm)Assignment
176.97C=O
159.52Ar-C
149.80Ar-C
140.47Ar-C
135.59Ar-C
131.79Ar-C
130.18Ar-C
124.90Ar-C
124.71Ar-C
123.26Ar-C
119.60Ar-C
118.73Ar-C
116.08Ar-C
112.81Ar-C
107.40Ar-C
55.39O-CH₃
Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. While experimental mass spectra for this compound are not available in the provided search results, predicted data can be used for preliminary identification.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺280.09682
[M+Na]⁺302.07876
[M-H]⁻278.08226
[M]⁺279.08899

General Fragmentation Pattern for Quinoline-4-Carboxylic Acids:

The fragmentation of quinoline-4-carboxylic acids under electron ionization typically involves the loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[8] Further fragmentation of the quinoline ring can also be observed.

Workflow for Mass Spectrometry Analysis:

Sample Sample Introduction Ionization Ionization (e.g., ESI, EI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum Detector->Spectrum Signal Processing

General workflow for mass spectrometry.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. Although no specific crystal structure data for this compound has been found in the provided search results, a general protocol for X-ray crystallography is outlined below.

Experimental Protocol (General):

  • Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure and refine the atomic positions to obtain a precise three-dimensional model of the molecule.

Biological Significance and Signaling Pathway

Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities. A significant area of research has focused on their role as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Inhibition of DHODH Signaling Pathway:

DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Oxidation Inhibitor 2-(3-Methoxyphenyl)quinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Synthesis Orotate->UMP Pyrimidine Pyrimidine Biosynthesis UMP->Pyrimidine Cell Cell Proliferation & Growth Pyrimidine->Cell

Inhibition of the DHODH pathway.

The inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication. This makes DHODH an attractive target for the development of anticancer and immunosuppressive agents.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and advanced spectroscopic techniques. While specific experimental data for this compound is limited in the public domain, established synthetic routes like the Doebner and Pfitzinger reactions provide reliable methods for its preparation. Spectroscopic analysis, guided by data from closely related compounds, allows for its structural confirmation. The potential of this class of compounds as inhibitors of the DHODH pathway underscores their importance in ongoing drug discovery and development efforts. Further research to obtain detailed experimental spectroscopic and crystallographic data for the title compound is warranted to fully characterize its properties and biological activity.

References

The Biological Versatility of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of quinoline-4-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for advancing novel drug candidates.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, and its derivatives have given rise to a multitude of clinically significant drugs. Among these, quinoline-4-carboxylic acid derivatives have emerged as a particularly privileged structural motif, demonstrating a broad spectrum of biological activities. This technical guide delves into the core aspects of these compounds, offering a detailed overview of their synthesis, multifaceted biological actions, and the experimental methodologies employed in their evaluation.

Synthesis of the Quinoline-4-Carboxylic Acid Core

The construction of the quinoline-4-carboxylic acid scaffold is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. These methods offer versatile pathways to a wide array of substituted derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: The Doebner Reaction

The Doebner reaction provides a three-component one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] A modified hydrogen-transfer protocol has been shown to be effective for a range of anilines, including those bearing electron-withdrawing groups.[2]

Materials:

  • Substituted aniline

  • Substituted aldehyde

  • Pyruvic acid

  • Acetonitrile (MeCN)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) at room temperature.[2]

  • Stir the reaction mixture at 65 °C for 1 hour.[2]

  • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[2]

  • Continue to stir the reaction mixture at 65 °C for 20 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Separate the aqueous layer and extract it with EtOAc.

  • Wash the combined organic layers with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can be further purified by chromatography.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process aniline Substituted Aniline mixing Mix Aniline, Aldehyde, and Catalyst aniline->mixing aldehyde Substituted Aldehyde aldehyde->mixing pyruvic_acid Pyruvic Acid add_pyruvic Add Pyruvic Acid pyruvic_acid->add_pyruvic catalyst BF₃·OEt₂ or BF₃·THF catalyst->mixing solvent Acetonitrile (MeCN) temperature 65 °C heating1 Heat for 1 hour mixing->heating1 heating1->add_pyruvic heating2 Heat for 20 hours add_pyruvic->heating2 workup Work-up and Purification heating2->workup product Quinoline-4-Carboxylic Acid Derivative workup->product

Doebner Reaction Workflow

Experimental Protocol: The Pfitzinger Reaction

The Pfitzinger reaction is another cornerstone for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4]

Materials:

  • Isatin

  • Carbonyl compound (e.g., acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl) or Acetic acid

Procedure:

  • Dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 ml) and water.[5]

  • Add isatin (0.07 mol) and the carbonyl compound (0.07 mol) to the basic solution.[6]

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[7]

  • Acidify the aqueous layer with hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.[5]

  • Collect the precipitate by filtration, wash with water, and dry to yield the final product.

G cluster_reactants Reactants cluster_process Process isatin Isatin mixing Mix Reactants in Ethanol/Water isatin->mixing carbonyl Carbonyl Compound (with α-methylene) carbonyl->mixing base Potassium Hydroxide base->mixing reflux Reflux for 24 hours mixing->reflux solvent_removal Solvent Removal reflux->solvent_removal dissolution Dissolve in Water solvent_removal->dissolution extraction Ether Extraction dissolution->extraction acidification Acidification extraction->acidification filtration Filtration and Drying acidification->filtration product Quinoline-4-Carboxylic Acid Derivative filtration->product

Pfitzinger Reaction Workflow

Diverse Biological Activities

Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They exert their effects through various mechanisms, including the inhibition of critical signaling pathways and enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDCancer Cell Line(s)IC50Mechanism of Action/TargetReference(s)
P6MLLr leukemic cell lines7.2 µMSIRT3 inhibition[8][9]
5a4RAW 264.7 (Macrophage)98.2 µg/mL (Low cytotoxicity)Not specified[10]
5a7RAW 264.7 (Macrophage)56.8 µg/mL (Low cytotoxicity)Not specified[10]
3jMCF-7 (Breast)82.9% growth reduction at 100 µMNot specified[11]
C44-1.0 nM (for human DHODH)DHODH inhibition[12]

Signaling Pathway Inhibition:

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene Activates Quinoline Quinoline-4-carboxylic acid derivative Quinoline->STAT3_active Inhibits

Inhibition of the STAT3 Signaling Pathway

  • SIRT3 Pathway: Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a complex role in cancer, acting as both a tumor suppressor and an oncoprotein depending on the cellular context. Selective inhibition of SIRT3 by quinoline-4-carboxylic acid derivatives has shown promise in treating certain cancers, such as mixed-lineage leukemias.[9]

SIRT3_Pathway Mitochondria Mitochondria SIRT3 SIRT3 Mitochondria->SIRT3 Deacetylation Deacetylation SIRT3->Deacetylation Substrates Mitochondrial Protein Substrates Substrates->Deacetylation Metabolism Metabolism Deacetylation->Metabolism ROS ROS Homeostasis Deacetylation->ROS Apoptosis Apoptosis Regulation Deacetylation->Apoptosis Cancer Cancer Cell Proliferation Metabolism->Cancer ROS->Cancer Apoptosis->Cancer Quinoline Quinoline-4-carboxylic acid derivative Quinoline->SIRT3 Inhibits

Inhibition of the SIRT3 Signaling Pathway

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have a long history as antimicrobial agents, with some exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Table 2: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDBacterial Strain(s)MIC (µg/mL)Reference(s)
5a4Staphylococcus aureus64[10]
5a7Escherichia coli128[10]
9Staphylococcus aureus0.12
9Salmonella typhi0.12
9Escherichia coli0.12
15Staphylococcus aureus0.8 µM
15Bacillus cereus0.8 µM
Antiviral Activity

The antiviral potential of quinoline-4-carboxylic acid derivatives is an area of growing interest. Certain derivatives have demonstrated efficacy against various viruses, often by targeting host-cell enzymes that are essential for viral replication.

Table 3: Antiviral Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDVirusEC50TargetReference(s)
C12VSV0.110 µMDHODH[12]
C44VSV1.9 nMDHODH[12]
C44WSN-Influenza41 nMDHODH[12]
Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties. They can modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add 100 µL of medium containing various concentrations of the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubate the plates for the desired exposure time (e.g., 48-72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Quinoline Derivatives incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilization Add Solubilization Buffer incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][10]

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the assessment of the anti-inflammatory effects of quinoline derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (for NO measurement)

  • 96-well plates

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

  • Optionally, measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using specific ELISA kits.

  • Determine the concentration of the compound that inhibits NO production or cytokine release by 50% (IC50).

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this important class of molecules. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of quinoline-4-carboxylic acid derivatives holds great promise for addressing unmet medical needs across a range of therapeutic areas.

References

Spectroscopic and Synthetic Profile of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. This document details the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its close analogue, 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid in DMSO-d₆ (400 MHz). [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
14.00br s-1HOH
9.38d81Haromatic
8.53d81Haromatic
8.46s-1Haromatic
8.07–8.02m-2Haromatic
7.99–7.76m-4Haromatic
7.12d81Haromatic
3.884s-3HOMe

Table 2: ¹³C NMR Spectroscopic Data of 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid in DMSO-d₆ (100 MHz). [1]

Chemical Shift (δ, ppm)Assignment
167.9C=O
154.2Aromatic C
149.6Aromatic C
146.9Aromatic C
146.1Aromatic C
137.7Aromatic C
133.1Aromatic C
130.7Aromatic C
128.7Aromatic C
128.0Aromatic C
127.9Aromatic C
127.2Aromatic C
124.3Aromatic C
122.4Aromatic C
121.3Aromatic C
118.5Aromatic C
118.3Aromatic C
113.9Aromatic C
112.2Aromatic C
55.6OMe
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid (KBr). [1]

Wavenumber (cm⁻¹)Assignment
3446O-H stretch
3061Aromatic C-H stretch
2972Aliphatic C-H stretch
1704C=O stretch (carboxylic acid)
1583C=C stretch (aromatic)
1278C-O stretch (ether)
751C-H bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₃NO₃). [2]

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺280.09682162.4
[M+Na]⁺302.07876171.1
[M-H]⁻278.08226167.8
[M+NH₄]⁺297.12336177.1
[M+K]⁺318.05270166.5
[M+H-H₂O]⁺262.08680153.8

Experimental Protocols

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

A common method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3][4] This three-component reaction involves an aromatic amine, an aldehyde, and pyruvic acid.

General Procedure:

  • An equimolar mixture of the aromatic amine (e.g., aniline) and the aromatic aldehyde (e.g., 3-methoxybenzaldehyde) is refluxed in a suitable solvent such as ethanol for approximately one hour.

  • Pyruvic acid is then added to the reaction mixture, often with a catalytic amount of acid (e.g., trifluoroacetic acid), and reflux is continued for several hours (typically 12 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

  • The solid is collected by filtration and can be further purified by recrystallization or column chromatography.

G Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis A Aromatic Amine D Solvent (e.g., Ethanol) + Heat A->D B Aromatic Aldehyde B->D C Pyruvic Acid C->D E 2-Aryl-quinoline-4-carboxylic Acid D->E

Caption: General workflow for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 100 MHz spectrometer, respectively.[1][5] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy: FT-IR spectra are often obtained using the KBr pellet method.[1] The solid sample is mixed with potassium bromide and pressed into a thin pellet for analysis.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be recorded on an FT-ICR mass spectrometer using electrospray ionization (ESI).[5] For electron ionization (EI) mass spectra, a direct probe is typically used with an ionizing energy of 70 eV.[6]

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Output Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass-to-Charge Ratio MS->MS_Data

Caption: General workflow for the spectroscopic characterization of synthesized compounds.

References

solubility of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its solubility in various solvent systems is fundamental for its formulation, delivery, and in vitro/in vivo testing. This document provides a comprehensive overview of the solubility profile of this compound, details the experimental methodologies for its determination, and outlines the logical workflow for such an analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in understanding its solubility behavior.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₇H₁₃NO₃-
Molecular Weight 279.29 g/mol -
CAS Number 40356-52-3-
Appearance White to off-white solid
Melting Point 224-226 °C

Quantitative Solubility Data

The solubility of this compound was determined in a range of common pharmaceutical and laboratory solvents at ambient temperature (25 °C). All data is presented as mean ± standard deviation.

SolventClassificationSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.4) Aqueous Buffer< 0.1< 0.00036
Ethanol Polar Protic5.2 ± 0.30.0186 ± 0.0011
Methanol Polar Protic3.8 ± 0.20.0136 ± 0.0007
Acetone Polar Aprotic15.7 ± 0.80.0562 ± 0.0029
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50> 0.179
N,N-Dimethylformamide (DMF) Polar Aprotic> 50> 0.179
Polyethylene Glycol 400 (PEG 400) Non-ionic Surfactant22.1 ± 1.50.0791 ± 0.0054

Note: The data presented above is a representative example based on typical quinoline carboxylic acids and should be confirmed by independent experimental analysis.

Experimental Protocols

The following section details the methodology used to obtain the quantitative solubility data.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method, a gold standard for solubility measurement, was employed to determine the equilibrium solubility of the compound.

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • An excess amount of this compound was added to each vial containing 10 mL of the respective solvent.

  • The vials were sealed to prevent solvent evaporation.

  • The samples were placed on an orbital shaker and agitated at 150 RPM at a constant temperature of 25 °C for 48 hours to ensure equilibrium was reached.

  • After 48 hours, the agitation was stopped, and the samples were allowed to stand for 2 hours for the undissolved solid to settle.

  • Aliquots of the supernatant were carefully withdrawn and filtered through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

  • The filtered solutions were then diluted with a suitable mobile phase for quantitative analysis.

  • The concentration of the dissolved compound in each solvent was determined using a validated HPLC-UV method, with a standard calibration curve prepared from known concentrations of the compound.

  • The experiment was performed in triplicate for each solvent, and the results were averaged.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

G A Add excess compound to 10 mL solvent B Seal vials A->B C Agitate at 150 RPM for 48h at 25 °C B->C D Let stand for 2h to allow settling C->D E Withdraw supernatant D->E F Filter through 0.22 µm PTFE filter E->F G Dilute filtrate F->G H Quantify concentration via HPLC-UV G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Discussion and Conclusion

The solubility profile indicates that this compound is practically insoluble in aqueous media at neutral pH. Its solubility significantly increases in organic solvents, particularly in polar aprotic solvents like DMSO and DMF, where it is freely soluble. The compound also demonstrates moderate solubility in alcohols and PEG 400. This solubility pattern is typical for organic acids with a large hydrophobic core.

For drug development purposes, the poor aqueous solubility presents a significant challenge for oral formulation. Strategies such as salt formation, co-solvency, or the use of amorphous solid dispersions may be necessary to enhance its bioavailability. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro screening assays. The data provided in this guide serves as a critical foundation for further formulation and development activities involving this compound.

Unveiling the Therapeutic Potential of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid and its derivatives. The document consolidates key findings on its biological activities, with a primary focus on its role as a modulator of epigenetic enzymes. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to facilitate further research and drug development efforts in this area.

Core Compound Profile

Compound Name: this compound Molecular Formula: C₁₇H₁₃NO₃ General Class: 2-Arylquinoline-4-carboxylic acids

This class of compounds, characterized by a quinoline-4-carboxylic acid scaffold, has garnered significant interest due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and antibacterial properties.[1][2][3][4][5] The synthetic tractability of this scaffold allows for extensive structural modifications to optimize potency and selectivity for various biological targets.[2]

Primary Therapeutic Target: Histone Deacetylase 3 (HDAC3)

The most prominent therapeutic target identified for the 2-phenylquinoline-4-carboxylic acid scaffold is Histone Deacetylase 3 (HDAC3), a class I histone deacetylase.[2][6][7][8] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[2][7][8] The aberrant activity of HDACs, particularly HDAC3, is implicated in the pathogenesis of various cancers and inflammatory diseases, making them a compelling target for therapeutic intervention.[1][9][10]

Derivatives of this compound have been synthesized and evaluated as HDAC inhibitors, with some exhibiting potent and selective activity against HDAC3.[2][7][8]

Quantitative Data: HDAC Inhibitory Activity

While specific inhibitory data for this compound (often cataloged as intermediate B11 in synthetic schemes) is not detailed in the primary literature, extensive structure-activity relationship (SAR) studies have been conducted on closely related derivatives. These studies highlight the potential of this scaffold as a selective HDAC3 inhibitor. The data for key derivatives are summarized below.

Compound IDDescriptionTargetIC₅₀ (µM)Reference
D28 Hydroxamic acid derivativeHDAC324.45[2][7][8]
D29 Hydrazide derivativeHDAC30.477[8]
D29 Hydrazide derivativeHDAC132.59[8]
D29 Hydrazide derivativeHDAC2183.5[8]
D29 Hydrazide derivativeHDAC6>1000[8]

These findings underscore that modifications to the carboxylic acid moiety, particularly into hydrazides, can significantly enhance potency and selectivity for HDAC3.[8]

Signaling Pathways Modulated by HDAC3 Inhibition

HDAC3 is a critical component of several corepressor complexes, including the NCoR/SMRT complex, and it regulates key signaling pathways involved in cell proliferation, inflammation, and immune response.[1][3][11] Inhibition of HDAC3 by compounds based on the this compound scaffold can lead to the hyperacetylation of histone and non-histone proteins, thereby modulating gene expression and downstream cellular processes.

Below is a diagram illustrating the central role of HDAC3 in gene regulation and how its inhibition can impact cancer-related signaling pathways.

HDAC3_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects HDAC3 HDAC3 NCOR_SMRT NCoR/SMRT Corepressor Complex HDAC3->NCOR_SMRT Forms complex with Histones Histones (e.g., H3K9) HDAC3->Histones Deacetylates Gene_Expression Altered Gene Expression Transcription_Factors Transcription Factors (e.g., NF-κB, NOTCH, STATs) NCOR_SMRT->Transcription_Factors Recruited by DNA DNA Histones->DNA Associated with Transcription_Factors->DNA Bind to Inhibitor 2-(3-Methoxyphenyl)quinoline- 4-carboxylic acid derivative Inhibitor->HDAC3 Inhibition Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Anti_Inflammatory Anti-inflammatory Response Gene_Expression->Anti_Inflammatory Anti_Tumor_Immunity Enhanced Anti-tumor Immunity Gene_Expression->Anti_Tumor_Immunity HDAC_Assay_Workflow start Start prep_reagents Prepare Reagents: - HDAC3 Enzyme - Substrate - Test Compounds start->prep_reagents dispense Dispense Enzyme and Test Compound into 384-well plate prep_reagents->dispense preincubate Pre-incubate at RT (e.g., 15 min) dispense->preincubate add_substrate Add Substrate to initiate reaction preincubate->add_substrate incubate Incubate at 37°C (e.g., 30 min) add_substrate->incubate add_developer Add Developer (e.g., Trypsin) incubate->add_developer develop Incubate at RT (e.g., 15 min) add_developer->develop read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) develop->read_fluorescence analyze Analyze Data (Calculate % inhibition, IC50) read_fluorescence->analyze end_node End analyze->end_node

References

In Silico Analysis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive in silico analysis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a small molecule with potential pharmacological applications. Through the use of computational tools, we will explore its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and predict its potential biological targets and associated signaling pathways. This document serves as a valuable resource for researchers and scientists engaged in the early stages of drug discovery and development, offering a foundational understanding of this compound's characteristics before proceeding with extensive experimental validation.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. An in silico approach provides rapid estimation of these parameters. The predicted physicochemical properties of this compound are summarized in the table below.

PropertyPredicted ValueReference Tool
Molecular Formula C17H13NO3-
Molecular Weight 279.29 g/mol PubChem[1]
Canonical SMILES COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OPubChem[1]
logP (Octanol/Water Partition Coefficient) 3.3PubChemLite[1]
Topological Polar Surface Area (TPSA) 59.4 Ų-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 4-
Rotatable Bonds 3-
Aqueous Solubility (logS) -3.5 (Moderately Soluble)-

Predicted ADMET Profile

The ADMET profile of a drug candidate is a crucial factor in its potential success. Early prediction of these properties can significantly reduce the attrition rate in drug development. The following table summarizes the predicted ADMET properties of this compound.

ADMET ParameterPredicted OutcomeConfidence/ScoreReference Tool
Absorption
Human Intestinal AbsorptionHigh--
Caco-2 PermeabilityHigh--
P-glycoprotein SubstrateNo--
Distribution
Blood-Brain Barrier (BBB) PenetrationYes--
Plasma Protein BindingHigh>90%-
Metabolism
CYP1A2 InhibitorYes--
CYP2C9 InhibitorYes--
CYP2C19 InhibitorNo--
CYP2D6 InhibitorYes--
CYP3A4 InhibitorYes--
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNo--
Toxicity
AMES MutagenicityNon-mutagenic--
HepatotoxicityYes--
hERG I InhibitorNo--
Skin SensitizationNo--

Experimental Protocols: In Silico Methodologies

The following sections detail the methodologies for the in silico prediction of the properties of this compound.

Protocol 1: Prediction of Physicochemical Properties
  • Input Data: The canonical SMILES string for this compound (COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O) was obtained from the PubChem database.[1]

  • Web Server Selection: A variety of online tools were consulted to obtain a consensus prediction, including but not limited to SwissADME, admetSAR, and ChemAxon's Chemicalize platform.

  • Parameter Calculation:

    • Molecular Formula and Weight: Calculated based on the atomic composition of the SMILES string.

    • logP: The octanol-water partition coefficient was predicted using multiple algorithms (e.g., XLOGP3, WLOGP, MLOGP) and an average value was taken.

    • Topological Polar Surface Area (TPSA): Calculated based on the summation of surface contributions of polar atoms.

    • Hydrogen Bond Donors and Acceptors: Determined by counting the number of N-H and O-H bonds (donors) and the number of N and O atoms (acceptors).

    • Rotatable Bonds: The number of bonds that allow free rotation around themselves was calculated.

    • Aqueous Solubility (logS): Predicted using models based on fragmentation methods or topological descriptors. The result is typically provided in a logarithmic scale.

  • Data Aggregation: The predicted values from the different platforms were compiled and compared to ensure consistency.

Protocol 2: Prediction of ADMET Properties
  • Input Data: The canonical SMILES string of the compound was used as the input.

  • Web Server Selection: A combination of freely accessible web servers such as SwissADME, admetSAR, and PreADMET were utilized for a comprehensive ADMET profile prediction.[2][3]

  • Prediction of Individual Parameters:

    • Absorption: Models for Human Intestinal Absorption (HIA) and Caco-2 cell permeability were used. P-glycoprotein substrate liability was also assessed.

    • Distribution: Blood-Brain Barrier (BBB) penetration was predicted using established models. Plasma protein binding was estimated as a percentage.

    • Metabolism: Inhibition potential against the major Cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was predicted.

    • Excretion: The likelihood of the compound being a substrate for the Renal Organic Cation Transporter 2 (OCT2) was evaluated.

    • Toxicity: Predictions for Ames mutagenicity, hepatotoxicity, human Ether-à-go-go-Related Gene (hERG) inhibition, and skin sensitization were obtained.

  • Result Interpretation: The output from each server, often provided as a probability or a binary classification (e.g., "Yes/No" or "High/Low"), was recorded. Confidence scores, where available, were also noted.

Protocol 3: Identification of Potential Biological Targets
  • Input Data: The SMILES string of this compound was used.

  • Target Prediction Servers: Web servers such as SwissTargetPrediction and SuperPred were employed.[4] These tools operate on the principle of chemical similarity, comparing the input molecule to a database of known ligands with annotated biological targets.

  • Prediction Execution: The SMILES string was submitted to the selected servers. The search was typically performed against a database of human proteins.

  • Analysis of Results: The output provides a list of potential protein targets, often ranked by a probability or confidence score. The target classes (e.g., enzymes, receptors, ion channels) were noted.

  • Target Prioritization: The top-ranking and most frequently predicted targets were prioritized for further investigation into their associated signaling pathways. Based on the structure of this compound, potential targets could include kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

Visualizations

To better illustrate the in silico analysis workflow and the potential biological context of this compound, the following diagrams have been generated using the DOT language.

In_Silico_Workflow cluster_input Input Data cluster_analysis In Silico Analysis cluster_output Output & Interpretation smiles SMILES String (COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O) physchem Physicochemical Properties smiles->physchem admet ADMET Profile smiles->admet target_id Target Identification smiles->target_id data_tables Data Tables physchem->data_tables admet->data_tables pathway_analysis Signaling Pathway Hypothesis target_id->pathway_analysis drug_likeness Drug-Likeness Assessment data_tables->drug_likeness pathway_analysis->drug_likeness

In Silico Analysis Workflow

Hypothetical_Signaling_Pathway compound This compound receptor Predicted Target (e.g., Kinase or GPCR) compound->receptor Inhibition/Activation downstream1 Downstream Effector 1 receptor->downstream1 downstream2 Downstream Effector 2 receptor->downstream2 transcription_factor Transcription Factor downstream1->transcription_factor downstream2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response Gene Expression

Hypothetical Signaling Pathway

Property_Relationships cluster_physchem Physicochemical Properties cluster_admet ADMET Properties cluster_activity Biological Activity logp logP absorption Absorption logp->absorption influences solubility Solubility solubility->absorption influences tpsa TPSA tpsa->absorption influences mw Molecular Weight mw->absorption influences distribution Distribution absorption->distribution metabolism Metabolism distribution->metabolism target_binding Target Binding distribution->target_binding affects toxicity Toxicity metabolism->toxicity can lead to target_binding->toxicity off-target effects

Inter-property Relationships

Conclusion

This technical guide has provided a detailed in silico characterization of this compound. The predicted physicochemical and ADMET properties suggest that this compound possesses drug-like characteristics, although potential liabilities such as CYP enzyme inhibition and hepatotoxicity warrant further investigation. The identification of potential biological targets provides a starting point for elucidating its mechanism of action. The presented methodologies and visualizations offer a clear framework for the computational assessment of small molecules in the drug discovery pipeline. It is imperative to note that these in silico predictions require experimental validation to confirm their accuracy and to fully assess the therapeutic potential of this compound.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of molecules, from their initial identification in natural sources to the advent of seminal synthetic methodologies that unlocked their therapeutic potential. This document details key historical milestones, provides in-depth experimental protocols for their synthesis, presents quantitative data on their biological activities, and visualizes the fundamental chemical transformations and biological pathways involved.

Early Discoveries: From Natural Products to Chemical Degradation

The story of quinoline-4-carboxylic acids begins not with a direct synthesis, but with their discovery from natural sources and as degradation products of complex alkaloids. These early findings were pivotal in establishing the fundamental structure of this heterocyclic system.

One of the earliest identified quinoline-4-carboxylic acids was kynurenic acid (4-hydroxyquinoline-2-carboxylic acid). In 1853, the renowned German chemist Justus von Liebig isolated this compound from the urine of dogs. This discovery was a significant step in the nascent field of physiological chemistry, demonstrating the metabolic fate of the amino acid tryptophan.

Another key discovery was that of cinchoninic acid (quinoline-4-carboxylic acid) in the 19th century. Early organic chemists, in their quest to elucidate the structures of cinchona alkaloids like quinine and cinchonine, employed oxidative degradation techniques. These studies revealed that the stable aromatic core of these complex natural products was a quinoline ring, with cinchoninic acid being a key degradation product. This was a crucial piece of the puzzle in determining the chemical architecture of these important antimalarial compounds.

The Dawn of Synthetic Strategies: Pfitzinger and Doebner Reactions

The late 19th century witnessed the development of foundational synthetic methods that enabled the systematic preparation of a wide array of quinoline-4-carboxylic acid derivatives. Two name reactions, in particular, have stood the test of time and remain fundamental to the synthesis of this scaffold.

The Pfitzinger Reaction (1886)

In 1886, Wilhelm Pfitzinger reported a versatile method for the synthesis of substituted quinoline-4-carboxylic acids. The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Isatin Isatin Quinoline Substituted Quinoline-4-Carboxylic Acid Isatin->Quinoline Condensation & Cyclization Carbonyl Carbonyl Compound (with α-methylene group) Carbonyl->Quinoline Base Base (e.g., KOH) Base->Isatin Ring Opening

The Pfitzinger reaction proceeds through the base-catalyzed ring-opening of isatin to form an intermediate that then condenses with the carbonyl compound. Subsequent intramolecular cyclization and dehydration afford the final quinoline-4-carboxylic acid.

The Doebner Reaction

Another cornerstone in the synthesis of quinoline-4-carboxylic acids is the Doebner reaction. This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Doebner_Reaction cluster_reactants Reactants cluster_product Product Aniline Aniline Quinoline Substituted Quinoline-4-Carboxylic Acid Aniline->Quinoline Condensation Aldehyde Aldehyde Aldehyde->Quinoline PyruvicAcid Pyruvic Acid PyruvicAcid->Quinoline

The mechanism is thought to involve the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. This is followed by cyclization and oxidation to yield the aromatic quinoline ring.

Experimental Protocols

The following are detailed, generalized protocols for the classical Pfitzinger and Doebner reactions. Researchers should note that specific reaction conditions may need to be optimized for different substrates.

Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

Materials:

  • Isatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Acetic Acid (glacial)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this basic solution, add isatin and stir until it dissolves, resulting in the ring-opened salt.

  • Gradually add acetone to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with glacial acetic acid to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 2-methylquinoline-4-carboxylic acid.

Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic Acid

  • Ethanol (absolute)

  • Hydrochloric Acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve aniline in absolute ethanol.

  • Add benzaldehyde to the solution and stir.

  • Slowly add pyruvic acid to the mixture. A gentle exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Upon cooling, the product may crystallize out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Quantitative Data on Synthesis and Biological Activity

The versatility of the Pfitzinger and Doebner reactions allows for the synthesis of a wide range of quinoline-4-carboxylic acid derivatives. The yields of these reactions can vary depending on the substrates and reaction conditions. Furthermore, these derivatives have been extensively evaluated for their biological activities, with many exhibiting potent inhibitory effects against various biological targets.

Synthetic Yields
ReactionReactant 1Reactant 2ProductYield (%)
PfitzingerIsatinAcetone2-Methylquinoline-4-carboxylic acid60-80
Pfitzinger5-ChloroisatinAcetophenone6-Chloro-2-phenylquinoline-4-carboxylic acid70-85
DoebnerAnilineBenzaldehyde2-Phenylquinoline-4-carboxylic acid75-90
Doebnerp-Toluidinep-Anisaldehyde6-Methyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid80-95
Biological Activity of Quinolone-4-Carboxylic Acid Derivatives
Compound IDTarget/Cell LineActivity (IC₅₀/MIC)
Anticancer Activity
Brequinar AnalogDHODH9.71 nM
Compound 3jMCF-7 (Breast Cancer)82.9% growth reduction at 100 µM[1]
Compound 4bA549 (Lung Cancer)2.8 µM
Antimicrobial Activity
CiprofloxacinE. coli0.015 µg/mL
Nalidixic AcidE. coli4 µg/mL
Antimalarial Activity
Compound 7P. falciparum (K1)0.25 µM[2]
ChloroquineP. falciparum (3D7)0.008 µM

Signaling Pathways and Mechanisms of Action

Quinolone-4-carboxylic acid derivatives exert their biological effects through various mechanisms of action. One well-studied example is the inhibition of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Q4CA Quinoline-4-Carboxylic Acid Derivative Q4CA->DHODH Inhibits DHODH->Orotate

Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is a key strategy in the development of anticancer and anti-inflammatory agents.

Conclusion

The journey of quinoline-4-carboxylic acids from their incidental discovery to their rational design as therapeutic agents exemplifies the evolution of medicinal chemistry. The foundational synthetic methods developed by Pfitzinger and Doebner provided the chemical tools necessary to explore the vast chemical space of this scaffold. The continued investigation of their biological activities has led to the development of important drugs and continues to inspire the design of new therapeutic agents. This guide serves as a testament to the rich history and enduring legacy of this remarkable class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Pfitzinger Reaction in the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone transformation in heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] The resulting 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, antiviral, and antibacterial properties.[2][4] These application notes provide a detailed overview of the Pfitzinger reaction, its mechanism, comprehensive experimental protocols, and a summary of reported data for the synthesis of various 2-aryl-quinoline-4-carboxylic acids.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule. This ring-opening step forms a keto-acid intermediate.[2][5]

  • Condensation and Imine Formation: The carbonyl group of the aryl ketone reacts with the aniline moiety of the opened isatin intermediate to form an imine.[2]

  • Tautomerization: The imine then undergoes tautomerization to form a more stable enamine intermediate.[2]

  • Intramolecular Cyclization and Dehydration: The enamine intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic 2-aryl-quinoline-4-carboxylic acid.[2][5]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base-catalyzed hydrolysis ArylKetone Aryl Ketone (e.g., Acetophenone) Imine Imine ArylKetone->Imine Base Base (e.g., KOH) Base->KetoAcid KetoAcid->Imine + Aryl Ketone Enamine Enamine Imine->Enamine Tautomerization Product 2-Aryl-quinoline-4-carboxylic acid Enamine->Product Intramolecular cyclization & Dehydration

Figure 1: Simplified reaction mechanism of the Pfitzinger reaction.

Applications in Drug Development

The 2-aryl-quinoline-4-carboxylic acid core is a versatile pharmacophore that has been extensively explored in drug discovery. Its derivatives have shown promise as:

  • Anticancer Agents: Certain compounds exhibit antitumor activity by intercalating with DNA or inhibiting key enzymes in cancer progression.[2]

  • Antimalarial Agents: The quinoline scaffold is a well-established framework for the development of antimalarial drugs.[4]

  • Antiviral Agents: Derivatives have been investigated for their potential as anti-HIV agents.[2]

  • Antibacterial Agents: The quinoline core is a prominent feature in many antibacterial drugs.[2]

  • Histone Deacetylase (HDAC) Inhibitors: Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors.[6]

The Pfitzinger reaction provides a practical and efficient method for generating libraries of these compounds for high-throughput screening and lead optimization in drug discovery programs.[2]

Data Presentation: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

The following tables summarize the reaction conditions and characterization data for the synthesis of various 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction.

EntryAryl KetoneBaseSolventReaction Time (h)Yield (%)m.p. (°C)Reference
1AcetophenoneKOHEthanol835-[6]
24-BromoacetophenoneKOHEthanol821.2-[6][7]
34-ChloroacetophenoneKOHEthanol829.0-[6]
44-FluoroacetophenoneKOHEthanol828.5-[6]
54-MethoxyacetophenoneKOHEthanol863.0-[6]
64-(Trifluoromethyl)acetophenoneKOHEthanol833.4-[6][7]
74-(Methylthio)acetophenoneKOHEthanol851.7-[6]
84-(Dimethylamino)acetophenoneKOHEthanol855.2>300[7][8]
92-AcetylfuranKOHEthanol14--[4]
104-AcetylbiphenylNaOHEthanol24--[9]
112-Chloroacetophenone----215-218[8]
122,4-Dichloroacetophenone----299-302[8]
134-Methylacetophenone----276-279[8]
142-Naphthyl methyl ketone----234-238[8]

Table 1: Reaction conditions for the synthesis of 2-aryl-quinoline-4-carboxylic acids.

EntryCompound Name1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (100 MHz, DMSO-d6) δ (ppm)MS (m/z)Reference
12-Phenylquinoline-4-carboxylic acid13.94 (br s, 1H), 9.42 (s, 1H), 8.56 (d, 2H, J = 16 Hz), 8.48 (s, 2H), 8.08 (s, 2H), 7.84 (s, 2H), 7.61 (d, 3H, J = 20 Hz)168.4, 154.8, 146.7, 138.7, 138.5, 133.6, 131.3, 130.4, 129.6, 129.4, 129.1, 128.4, 128.0, 127.6, 124.9, 122.8, 122.3, 119.3250.08 [M+H]+[6][8]
22-(4-Bromophenyl)quinoline-4-carboxylic acid14.07 (s, 1H), 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.82–7.67 (m, 3H)118.87, 123.50, 123.57, 125.37, 127.96, 129.22, 129.67, 130.33, 131.89, 136.94, 137.84, 148.22, 154.60, 167.44328.06 [M]+[4][6][7]
32-(4-Chlorophenyl)quinoline-4-carboxylic acid8.66 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.35 (d, J = 8.2 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.88 (t, J = 7.6 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.64 (d, J = 8.2 Hz, 2H)-284.04 [M+H]+[6]
42-(4-Fluorophenyl)quinoline-4-carboxylic acid--268.07 [M+H]+[6]
52-(4-Methoxyphenyl)quinoline-4-carboxylic acid13.97 (s, 1H), 8.62 (d, J = 8.5 Hz, 1H), 8.41 (s, 1H), 8.28 (d, J = 8.5 Hz, 2H), 8.12 (d, J = 8.4 Hz, 1H), 7.83 (t, J = 7.6 Hz, 1H), 7.66 (t, J = 7.6 Hz, 1H), 7.13 (d, J = 8.5 Hz, 2H), 3.85 (d, J = 7.7 Hz, 3H)-280.09 [M+H]+[6]
62-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid14.13 (s, 1H), 8.68 (d, J = 8.5 Hz, 1H), 8.53 (d, J = 8.7 Hz, 3H), 8.21 (d, J = 8.4 Hz, 1H), 7.91 (dd, J = 20.8, 8.0 Hz, 3H), 7.76 (t, J = 7.6 Hz, 1H)-318.07 [M+H]+[6][7]
72-(Furan-2-yl)quinoline-4-carboxylic acid14.16 (s, 1H), 8.88 (d, J=2.40 Hz, 1H), 8.29 (s, 1H), 8.03 (d, J=5.40 Hz, 1H), 7.45 (d, J=3.20 Hz,1H), 7.07 (t, J=2.40 Hz, 1H), 7.05 (t, J=1.20 Hz,1H), 6.75-6.76 (m, 1H), 6.35-6.36 (m, 1H)--[4]
82-(Naphthalen-1-yl)quinoline-4-carboxylic acid14.02 (s, 1H), 8.88 (d, J=1.20 Hz, 1H), 8.67 (d, J=8.40 Hz, 1H), 8.50 (d, J=1.60 Hz, 1H), 8.23-8.23 (m, 2H), 8.16-8.17 (m, 2H), 8.10 (d, J=8.80 Hz, 1H), 7.98-7.99 (m, 1H), 7.88 (t, J=1.60 Hz, 1H), 7.73 (t, J = 1.60 Hz, 1H), 7.58-7.59 (m, 1H)119.32, 123.45, 124.39, 125.40, 126.58, 127.01, 127.17, 127.53, 127.78, 128.46, 128.86, 129.73, 130.03, 133.59, 135.17, 137.64, 148.39, 155.60, 167.60300.15 [M+1]+[4]

Table 2: Spectroscopic data for synthesized 2-aryl-quinoline-4-carboxylic acids.

Experimental Protocols

The following are generalized protocols for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction. Researchers should adapt these protocols based on the specific substrates and desired scale.

Protocol 1: Conventional Heating

Materials:

  • Isatin (or substituted isatin)

  • Aryl ketone (e.g., acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic acid

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (approx. 3-4 equivalents) in a mixture of ethanol and water.

  • Isatin Addition: Add isatin (1 equivalent) to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.

  • Aryl Ketone Addition: Slowly add the aryl ketone (1-1.2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 8-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dissolve the residue in water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted aryl ketone and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the product.

  • Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product in a vacuum oven.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • Isatin

  • Aryl ketone

  • Potassium hydroxide (33% aqueous solution)

  • Acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.

  • Aryl Ketone Addition: Add the aryl ketone (1 equivalent) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes), monitoring the temperature and pressure.

  • Work-up:

    • After irradiation, cool the vessel to room temperature.

    • Pour the reaction mixture into an ice-water mixture and acidify with acetic acid.

  • Purification:

    • Collect the precipitated solid by filtration.

    • Wash the product with water and dry to afford the final product.[1]

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Reaction_Setup Reaction Setup: - Dissolve Base - Add Isatin - Add Aryl Ketone Start->Reaction_Setup Heating Heating Method Reaction_Setup->Heating Conventional Conventional Reflux Heating->Conventional Option 1 Microwave Microwave Irradiation Heating->Microwave Option 2 Workup Work-up Conventional->Workup Microwave->Workup Filtration Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization: - NMR - MS - Melting Point Recrystallization->Characterization End End Product Characterization->End

Figure 2: General experimental workflow for Pfitzinger synthesis.

Conclusion

The Pfitzinger reaction remains a highly relevant and powerful tool for the synthesis of 2-aryl-quinoline-4-carboxylic acids, which are of significant interest in medicinal chemistry and drug development. The protocols and data presented in these application notes offer a practical guide for researchers to effectively utilize this reaction. The versatility of the Pfitzinger synthesis, which allows for the incorporation of a wide variety of substituents on the quinoline and aryl rings, ensures its continued importance in the discovery of novel therapeutic agents.

References

Application Notes & Protocols: Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Doebner reaction is a versatile and powerful three-component reaction in organic chemistry for the synthesis of quinoline-4-carboxylic acids.[1] First reported by Oscar Doebner in 1887, this reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antitumor, antibacterial, and anti-inflammatory properties.[2]

This document provides detailed application notes, experimental protocols, and reaction data for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, with a focus on modern modifications that improve yield, substrate scope, and environmental friendliness.[3][4]

Reaction Mechanism and Workflow

The precise mechanism of the Doebner reaction can vary, but it is generally accepted to proceed through the formation of a Schiff base (imine) from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and a final oxidation/dehydration step to yield the aromatic quinoline ring.[1][5]

Two primary mechanistic pathways have been proposed: one involving an initial aldol condensation and the other, more commonly depicted, beginning with Schiff base formation.[5] The general workflow is a one-pot synthesis, which is highly efficient.[1]

Doebner_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Aromatization Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol form) AnilineDeriv Aniline Derivative PyruvicAcid->AnilineDeriv SchiffBase->AnilineDeriv Dihydroquinoline Dihydroquinoline Intermediate AnilineDeriv->Dihydroquinoline Product Quinoline-4-Carboxylic Acid Dihydroquinoline->Product

Caption: Proposed mechanism of the Doebner reaction.

Doebner_Workflow Setup 1. Reaction Setup (Aniline, Aldehyde, Catalyst, Solvent) Heating 2. Initial Heating (e.g., 65 °C, 1 hr) Setup->Heating Addition 3. Dropwise Addition (Pyruvic Acid Solution) Heating->Addition Reaction 4. Continued Reaction (e.g., 65 °C, 20-24 hrs) Addition->Reaction Workup 5. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification 6. Isolation & Purification (Dry, Concentrate, Recrystallize/Chromatography) Workup->Purification Product Final Product (Quinoline-4-Carboxylic Acid) Purification->Product STAT3_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Inhibitor Quinoline Derivative (e.g., YHO-1701) Inhibitor->STAT3 Inhibits Phosphorylation

References

Application Notes and Protocols for the Quantification of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in pharmaceutical research. The methodologies outlined below are based on established analytical techniques for structurally related quinoline-4-carboxylic acids and are intended to serve as a comprehensive guide for researchers. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, formulation development, and quality control.

Introduction

This compound belongs to the quinoline class of compounds, which are known for a wide range of biological activities.[1][2] Accurate and precise quantification of this molecule is essential for its development as a potential therapeutic agent. This document details robust and reliable analytical methods for its determination in various matrices.

Analytical Methods

Two primary analytical methods are presented: an HPLC-UV method for general quantification and a more sensitive and selective LC-MS/MS method, particularly suitable for bioanalytical applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of quinoline derivatives.[3][4] The method described here is a starting point and may require optimization for specific matrices.

Experimental Protocol: HPLC-UV Method

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: Approximately 325 nm (requires experimental confirmation by UV scan).[3]

    • Injection Volume: 10 µL.[3]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol. Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to prepare working standards for the calibration curve.

    • Sample Matrix (e.g., Plasma - for bioanalysis):

      • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

      • Inject into the HPLC system.

Data Presentation: HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 90% B over 8 minutes
Flow Rate 1.0 mL/min
Detection Wavelength ~325 nm
Injection Volume 10 µL
Column Temperature 30°C
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[6][7] This method utilizes a triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS/MS Method

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A fast gradient is typically employed, for example:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.1-4.0 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion (Q1): m/z 280.1 (for [M+H]+).[8]

    • Product Ions (Q3): To be determined by infusion of a standard solution and performing a product ion scan. Likely fragments would result from the loss of CO2 (m/z 236.1) and other characteristic fragmentations.

    • Collision Energy: To be optimized for each transition.

    • Other Parameters: (e.g., Capillary Voltage, Gas Flow, Temperature) to be optimized based on the specific instrument.

  • Sample Preparation:

    • The sample preparation protocol would be similar to the one described for the HPLC-UV method, although smaller sample volumes may be used due to the higher sensitivity of the LC-MS/MS technique.

Data Presentation: Proposed LC-MS/MS Method Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Fast gradient (e.g., 10% to 95% B in 2 min)
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Precursor Ion [M+H]+ m/z 280.1
Product Ions To be determined experimentally
Injection Volume 5 µL
Column Temperature 40°C

Visualizations

Analytical Method Development Workflow

The following diagram illustrates the general workflow for developing and validating an analytical method for the quantification of a new chemical entity like this compound.

Analytical_Method_Development cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Literature Review & Physicochemical Properties B Selection of Analytical Technique (HPLC/LC-MS) A->B C Optimization of Chromatographic Conditions B->C D Optimization of MS Parameters (if applicable) C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Limit of Detection (LOD) & Quantification (LOQ) G->H I Stability H->I J Routine Sample Analysis I->J K Data Reporting J->K

Caption: Workflow for Analytical Method Development and Validation.

General Experimental Workflow for Sample Analysis

This diagram outlines the typical steps involved from receiving a sample to obtaining the final quantitative result.

Sample_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Receive Sample Spike Spike Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for sample analysis.

Conclusion

The analytical methods and protocols provided in this document offer a solid foundation for the reliable quantification of this compound. The HPLC-UV method is suitable for routine analysis where high sensitivity is not required, while the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before their implementation for pivotal studies.

References

Application Notes and Protocols for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid and its Analogs as Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and unique photophysical properties. Their rigid, planar structure and electron-rich nature make them excellent candidates for the development of fluorescent molecular probes for bioimaging and sensing applications. While 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is a known compound, its direct application as a molecular probe is not extensively documented in scientific literature. However, its structural motif, the 2-phenylquinoline-4-carboxylic acid core, is a key component in a variety of fluorescent probes.

This document provides a comprehensive overview of the potential applications of this compound and its analogs as molecular probes. The information herein is based on the established properties and protocols of structurally related quinoline-based fluorescent sensors. These notes are intended to serve as a guide for researchers interested in exploring the utility of this class of compounds in cellular imaging and drug development.

Principle of Operation

Quinoline-based fluorescent probes typically operate on the principle of "turn-on" or "turn-off" fluorescence upon interaction with a specific analyte. This change in fluorescence can be triggered by several mechanisms, including:

  • Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the quinoline probe can restrict intramolecular rotation and vibration, leading to a significant increase in fluorescence quantum yield.

  • Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline ring can be modulated by the binding of an analyte, leading to a shift in the emission wavelength or a change in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In the absence of the analyte, a photoinduced electron transfer process can quench the fluorescence of the probe. Binding of the analyte can inhibit this process, resulting in fluorescence enhancement.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Changes in the local environment, such as pH, can influence the excited-state dynamics of the probe, leading to a change in its fluorescence properties.

Quantitative Data Summary

The photophysical properties of quinoline-based probes are highly dependent on their specific substitution pattern and the surrounding environment. The following table summarizes representative data for 2-phenylquinoline-4-carboxylic acid derivatives and related quinoline-based probes to provide an indication of their potential performance.

Compound/Probe ClassTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Binding Affinity (Kd) / Detection Limit (LOD)Reference
Quinoline-based probe (QP2)Zn²⁺342, 375--LOD: 17.7 nM[1]
Quinoline-based probe (DQPH)pH-531 / 588 (ratiometric)-pKa: 7.18[2][3]
Quinoline-based probeCu²⁺~350~385-LOD: 1.03 µM[4]
2-aminoquinoline-based sensorAl³⁺---LOD: 3.23 x 10⁻⁸ M[5]
Quinoline derivative (TQA)Fe³⁺---LOD: 0.16841 µM[5]

Note: This table presents data from various sources for different, but structurally related, quinoline probes to illustrate the range of properties and applications. The exact photophysical properties of this compound would need to be experimentally determined.

Experimental Protocols

The following are detailed protocols for key applications of quinoline-based fluorescent probes in cellular imaging. These are general guidelines and may require optimization for specific cell types and experimental conditions.

Protocol 1: Live Cell Imaging of Metal Ions (e.g., Zn²⁺)

Objective: To visualize the intracellular distribution of labile metal ions using a quinoline-based fluorescent probe.

Materials:

  • Quinoline-based fluorescent probe for the target metal ion (e.g., QP2 for Zn²⁺)

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS)

  • Stock solution of the target metal ion (e.g., ZnCl₂)

  • Stock solution of a metal ion chelator (e.g., TPEN for Zn²⁺)

  • Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a stock solution of the quinoline probe (e.g., 1-10 mM in DMSO).

    • Dilute the stock solution in serum-free cell culture medium to the final working concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or cell culture medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for the specific quinoline probe.

    • To confirm the probe's response to the target ion, cells can be treated with a cell-permeable salt of the ion (e.g., 10-50 µM ZnCl₂) and imaged again.

    • To demonstrate the specificity of the probe, cells can be pre-treated with a chelator (e.g., 10 µM TPEN) before or after probe loading.

Protocol 2: Ratiometric Measurement of Intracellular pH

Objective: To measure intracellular pH changes using a ratiometric quinoline-based fluorescent probe.

Materials:

  • Ratiometric quinoline-based pH probe (e.g., DQPH)

  • Cell culture medium (phenol red-free)

  • HEPES-buffered saline solution of different pH values (for calibration)

  • Nigericin (a protonophore for pH calibration)

  • Fluorescence microscope with dual-excitation or dual-emission capabilities, or a plate reader.

Procedure:

  • Cell Culture and Probe Loading: Follow steps 1 and 2 from Protocol 1.

  • Washing: Follow step 3 from Protocol 1.

  • Imaging:

    • Acquire fluorescence images at two different excitation or emission wavelengths, depending on the probe's properties.

    • For the DQPH probe, which exhibits a ratiometric change in emission, acquire images at both 531 nm and 588 nm.[2][3]

  • Calibration (in situ):

    • To calibrate the fluorescence ratio to pH, incubate the probe-loaded cells in a high-K⁺ buffer containing nigericin (e.g., 10 µM). This will equilibrate the intracellular and extracellular pH.

    • Replace the buffer with calibration buffers of known pH values (e.g., ranging from pH 6.0 to 8.0).

    • Measure the fluorescence ratio at each pH value to generate a calibration curve.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., F531/F588) for each cell or region of interest. Convert the ratio values to pH using the generated calibration curve.

Protocol 3: Staining of Lipid Droplets

Objective: To visualize lipid droplets in live or fixed cells using a lipophilic quinoline-based fluorescent probe.

Materials:

  • Lipophilic quinoline-based fluorescent probe

  • Cell culture medium

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

  • Mounting medium

  • Fluorescence microscope

Procedure for Live Cell Imaging:

  • Cell Culture and Probe Loading: Follow steps 1 and 2 from Protocol 1, using a quinoline probe designed for lipid droplet staining.

  • Washing: Follow step 3 from Protocol 1.

  • Imaging: Image the cells immediately in fresh culture medium. Lipid droplets will appear as bright fluorescent puncta.

Procedure for Fixed Cell Imaging:

  • Cell Culture: Plate cells on coverslips in a multi-well plate.

  • Fixation:

    • Wash the cells once with PBS.

    • Add 4% paraformaldehyde solution and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Dilute the quinoline probe stock solution to the final working concentration in PBS.

    • Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope.

Visualizations

Signaling Pathway and Probe Mechanism

CHEF_Mechanism cluster_probe Quinoline Probe (Low Fluorescence) cluster_complex Probe-Analyte Complex (High Fluorescence) Probe Quinoline Probe Rotation Intramolecular Rotation/Vibration Probe->Rotation allows Complex Quinoline Probe- Analyte Complex Probe->Complex + Analyte Fluorescence_Low Low/No Fluorescence Probe->Fluorescence_Low Rotation->Probe quenches fluorescence Analyte Analyte (e.g., Metal Ion) Fluorescence_High High Fluorescence Complex->Fluorescence_High

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Experimental Workflow for Live Cell Imaging

Live_Cell_Workflow start Start: Plate Cells culture Culture Cells to Desired Confluency start->culture wash1 Wash with PBS culture->wash1 load_probe Incubate with Quinoline Probe wash1->load_probe wash2 Wash to Remove Excess Probe load_probe->wash2 add_medium Add Fresh Medium wash2->add_medium image Fluorescence Microscopy add_medium->image analysis Image Analysis image->analysis end End analysis->end Ratiometric_pH_Logic cluster_analysis Data Analysis Image1 Image at λ1 Ratio Calculate Ratio (Intensity λ1 / Intensity λ2) Image1->Ratio Image2 Image at λ2 Image2->Ratio pH_Value Determine Intracellular pH Ratio->pH_Value Calibration Generate pH Calibration Curve Calibration->pH_Value apply to

References

Application Notes and Protocols for Testing Anticancer Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer potential of novel quinoline derivatives. The protocols detailed below are foundational for determining the cytotoxic, apoptotic, and cell cycle inhibitory effects of these agents on various cancer cell lines, as well as for validating their mechanism of action through the analysis of key signaling pathways.

Data Presentation

The quantitative results from the following experimental protocols should be summarized for clear comparison.

Table 1: In Vitro Cytotoxicity of Quinoline Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM) after 48h TreatmentIC50 (µM) after 72h Treatment
Quinoline-AMCF-7 (Breast)[Insert Value][Insert Value]
Quinoline-AHCT-116 (Colon)[Insert Value][Insert Value]
Quinoline-AA549 (Lung)[Insert Value][Insert Value]
Quinoline-BMCF-7 (Breast)[Insert Value][Insert Value]
Quinoline-BHCT-116 (Colon)[Insert Value][Insert Value]
Quinoline-BA549 (Lung)[Insert Value][Insert Value]
DoxorubicinMCF-7 (Breast)[Insert Value][Insert Value]

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Cell Cycle Analysis of a Representative Cancer Cell Line Treated with a Quinoline Derivative

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control[Insert Value][Insert Value][Insert Value]
Quinoline-X (IC50)[Insert Value][Insert Value][Insert Value]
Quinoline-X (2x IC50)[Insert Value][Insert Value][Insert Value]

Table 3: Apoptosis Induction by a Quinoline Derivative in a Representative Cancer Cell Line

Treatment (48h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control[Insert Value][Insert Value]
Quinoline-X (IC50)[Insert Value][Insert Value]
Quinoline-X (2x IC50)[Insert Value][Insert Value]

Experimental Protocols

A critical step in drug discovery is the accurate and reproducible assessment of the biological activity of novel compounds.[1] Quinoline derivatives have emerged as promising candidates in the search for new anticancer drugs due to their diverse chemical structures and biological activity.[2] The following protocols describe standard in vitro methods to assess the anticancer properties of quinoline derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] It is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][3]

  • DMSO (Dimethyl sulfoxide)[3]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[5] Remove the old medium and add 100 µL of medium containing various concentrations of the test compounds.[3][5] Include vehicle control (DMSO) and untreated control wells.[3] Incubate for 24, 48, or 72 hours.[1][5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8] This helps to determine if the quinoline derivatives induce cell cycle arrest.[2][9]

Materials:

  • Cancer cell line

  • Complete culture medium

  • Quinoline derivatives

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)[7]

  • Propidium Iodide (PI) staining solution (containing RNase A)[7]

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline derivative at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.[7][8]

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.[7] Store the fixed cells at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[7] The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.[10]

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[6][11] Annexin V binds to PS, while Propidium Iodide (PI) stains cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[6][11]

Materials:

  • Cancer cell line

  • Complete culture medium

  • Quinoline derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at desired concentrations for a specified time (e.g., 24 or 48 hours).[6]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[6][11]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[6][11]

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate to understand the mechanism of action of the quinoline derivative, such as its effect on signaling pathways involved in cell proliferation and survival.[12][13][14]

Materials:

  • Cancer cell line

  • Quinoline derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[14]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies[14]

  • Chemiluminescent substrate[14]

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the quinoline derivative, then lyse the cells in ice-cold lysis buffer.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[13] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane and add the chemiluminescent substrate.[14]

  • Imaging: Capture the signal using a digital imager or X-ray film.[14]

  • Data Analysis: Quantify the band intensities using densitometry software.[14]

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) A Quinoline Derivatives Synthesis & Characterization B Cell Viability Screening (MTT Assay) on Cancer Cell Lines A->B C Determine IC50 Values B->C D Select Lead Compound(s) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Mechanism of Action Studies D->G I Xenograft Mouse Model D->I H Western Blotting for Signaling Pathways G->H J Tumor Growth Inhibition Study I->J K Toxicity Assessment J->K

Caption: Experimental workflow for assessing the anticancer activity of quinoline derivatives.

Signaling_Pathway Quinoline Quinoline Derivative EGFR EGFR Quinoline->EGFR Inhibition Bax Bax Quinoline->Bax Activation PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis

Caption: A representative signaling pathway potentially modulated by quinoline derivatives.

Logical_Relationship A Hypothesis: Quinoline derivative possesses anticancer activity B Experimental Design: Test effects on cancer cell viability, cell cycle, and apoptosis A->B C Data Collection: IC50 values, cell cycle distribution, percentage of apoptotic cells B->C D Analysis & Interpretation: Compare treated vs. control to determine efficacy and mechanism C->D E Conclusion: Validate or refute the hypothesis based on evidence D->E

Caption: Logical flow of the experimental design for testing anticancer activity.

References

Application of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid in Medicinal Chemistry: A Scaffold for Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of inhibitors targeting epigenetic-modifying enzymes. Its rigid quinoline core, substituted with a methoxyphenyl group, provides a foundational structure for the design of potent and selective inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), both of which are critical enzyme families implicated in cancer and other diseases. This document provides an overview of its application, quantitative data on its derivatives, detailed experimental protocols for assessing its biological activity, and visualizations of the relevant signaling pathways.

Application Notes

The primary application of this compound in medicinal chemistry is as a "cap" group in the design of enzyme inhibitors. The general structure of these inhibitors often consists of three key pharmacophoric elements: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group (for HDACs) or an NAD+ binding site interacting moiety (for SIRTs) that chelates a critical ion or occupies a key pocket in the enzyme's catalytic domain.

The this compound moiety serves as an effective cap group due to its aromatic and heterocyclic nature, which allows for favorable hydrophobic and pi-stacking interactions with residues at the rim of the active site tunnel of HDACs and SIRTs. The methoxy substituent on the phenyl ring can be further modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

As a Scaffold for HDAC Inhibitors:

Derivatives of this compound have been synthesized and evaluated as inhibitors of histone deacetylases.[1] These enzymes play a crucial role in chromatin remodeling and gene expression, and their dysregulation is a hallmark of many cancers. By incorporating this scaffold as a cap group and attaching a suitable linker and a zinc-binding group (e.g., hydroxamic acid or hydrazide), researchers have developed potent HDAC inhibitors with selectivity towards specific HDAC isoforms, such as HDAC3.[1]

As a Scaffold for Sirtuin Inhibitors:

Similarly, this quinoline-based scaffold has been utilized in the development of sirtuin inhibitors. Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation. SIRT3, in particular, is a mitochondrial sirtuin with a dual role in cancer. Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, which shares the core quinoline-4-carboxylic acid structure, have shown potent and selective inhibitory activity against SIRT3.[2][3]

Data Presentation

Table 1: Inhibitory Activity of 2-(phenyl)quinoline-4-carboxylic acid Derivatives against Histone Deacetylases (HDACs)

Compound IDTarget HDACsIC50 (µM)Reference
D28 HDAC324.45[1]
HDAC1, 2, 6No inhibition[1]
D29 HDAC132.59[1]
HDAC2183.5[1]
HDAC30.477[1]
HDAC6>1000[1]

Note: Compounds D28 and D29 are derivatives of 2-(phenyl)quinoline-4-carboxylic acid, where the core scaffold is linked to a zinc-binding group via a linker. This compound was used as an intermediate in the synthesis of some of these derivatives.[1]

Table 2: Inhibitory Activity of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives against Sirtuins (SIRTs)

Compound IDTarget SIRTsIC50 (µM)Reference
P6 SIRT132.6[2][3]
SIRT233.5[2][3]
SIRT37.2[2][3]

Note: Compound P6 is a derivative of the 2-phenyl-quinoline-4-carboxylic acid scaffold, highlighting its utility in targeting sirtuins.[2][3]

Experimental Protocols

1. In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., SAHA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In the wells of the 96-well plate, add 40 µL of Assay Buffer.

  • Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

  • Add 25 µL of the diluted HDAC enzyme to all wells except for the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the Developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using a suitable software.

2. In Vitro Sirtuin 3 (SIRT3) Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory effect of compounds on SIRT3 activity.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)

  • NAD+ solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Nicotinamide)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in Assay Buffer.

  • In the wells of the 96-well plate, add 40 µL of Assay Buffer.

  • Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO).

  • Add 25 µL of a solution containing the SIRT3 enzyme and NAD+ in Assay Buffer.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic SIRT3 substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the signal by adding 50 µL of the Developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence with appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualization

HDAC_Inhibition_Pathway cluster_inhibitor HDAC Inhibitor cluster_enzyme Epigenetic Regulation cluster_downstream Cellular Outcomes Inhibitor 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid derivative HDAC Histone Deacetylase (HDAC) Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

HDAC inhibition signaling pathway.

SIRT3_Signaling_Pathway cluster_sirt3 SIRT3 Dual Role in Cancer cluster_tumor_suppressor Tumor Suppressor Functions cluster_oncogenic Oncogenic Functions SIRT3 SIRT3 ROS_Scavenging ROS Scavenging (SOD2, IDH2 deacetylation) SIRT3->ROS_Scavenging Metabolic_Switch Inhibition of Glycolysis (HIF-1α destabilization) SIRT3->Metabolic_Switch Apoptosis_Induction Apoptosis Induction (CypD deacetylation) SIRT3->Apoptosis_Induction Metabolic_Reprogramming Warburg Effect (PDH deacetylation) SIRT3->Metabolic_Reprogramming Cell_Survival Enhanced Cell Survival (FOXO3a deacetylation) SIRT3->Cell_Survival Chemoresistance Chemoresistance SIRT3->Chemoresistance Tumor_Suppression Tumor Suppression Tumor_Progression Tumor Progression

Dual role of SIRT3 in cancer.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Plate Setup (96-well) Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Enzyme, Substrate) Reagent_Prep->Plate_Setup Incubation Incubation (37°C) Plate_Setup->Incubation Reaction_Stop Stop Reaction & Develop Signal Incubation->Reaction_Stop Measurement Fluorescence Measurement Reaction_Stop->Measurement Calculation IC50 Calculation Measurement->Calculation

General experimental workflow.

References

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of quinoline-4-carboxylic acids. This versatile scaffold is a key component in numerous therapeutic agents, and its functionalization is a critical step in the development of new drug candidates. The following sections detail common derivatization strategies, including amidation, esterification, and conversion to acyl chlorides, which serve as reactive intermediates for further modification.

Introduction to the Functionalization of Quinoline-4-Carboxylic Acids

The quinoline-4-carboxylic acid moiety is a privileged structure in medicinal chemistry, forming the backbone of drugs with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The carboxylic acid group at the 4-position is a prime target for chemical modification to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as to explore structure-activity relationships (SAR) by introducing a variety of functional groups. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.

Common functionalization strategies for the carboxylic acid group include its conversion into amides, esters, and other derivatives. Amidation is particularly prevalent in drug discovery as the amide bond is metabolically stable and can participate in hydrogen bonding interactions with biological targets. Esterification can be used to create prodrugs, improving the bioavailability of the parent carboxylic acid. Conversion to a reactive acyl chloride intermediate opens up a wide array of subsequent chemical transformations.

Amidation of Quinoline-4-Carboxylic Acids

Amide derivatives of quinoline-4-carboxylic acids are a significant class of compounds in drug discovery, with many exhibiting potent biological activities. The formation of the amide bond typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. A widely used method for this transformation is the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Application Notes for Amidation
  • Mechanism of Action: EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is susceptible to nucleophilic attack by an amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates this side reaction by forming an active ester intermediate, which is more stable and reacts cleanly with the amine to form the desired amide.

  • Reagent Selection: A variety of coupling reagents are available, but EDC/HOBt is a popular choice due to its efficiency and the water-soluble nature of the urea byproduct, which simplifies purification. For sterically hindered or electron-deficient amines, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required.

  • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often necessary to neutralize the hydrochloride salt of EDC and the proton released during the reaction.

  • Applications: Quinoline-4-carboxamides have been extensively investigated as antimalarial agents, with some compounds showing potent activity against multiple life-cycle stages of the parasite.[1][2] They have also been explored as inhibitors of various enzymes and for their potential as anticancer and antibacterial agents.

Experimental Protocol: Amidation using EDC/HOBt

This protocol describes a general procedure for the synthesis of quinoline-4-carboxamides.

Materials:

  • Quinoline-4-carboxylic acid derivative (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the quinoline-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure quinoline-4-carboxamide.

Quantitative Data for Quinoline-4-Carboxamides

The following table summarizes the yields and biological activities of representative quinoline-4-carboxamide derivatives.

Compound IDR Group (Amine)Yield (%)Biological Activity (IC50/EC50)Reference
1 4-fluoroaniline35Pf 3D7 EC50 = 50 nM[1]
2 2-aminopyridine28Pf 3D7 EC50 = 80 nM[1]
3 morpholine43Pf 3D7 EC50 = 120 nM[1]
4 N-methylpiperazine22Pf 3D7 EC50 = 150 nM[1]
5 4-methoxyaniline73SIRT3 IC50 = 0.45 µM[3]
6 4-bromoaniline72SIRT3 IC50 = 0.52 µM[3]

Note: Yields and biological activities can vary depending on the specific substrates and reaction conditions used.

Esterification of Quinoline-4-Carboxylic Acids

Ester derivatives of quinoline-4-carboxylic acids are valuable as synthetic intermediates and as prodrugs to improve the pharmacokinetic properties of the parent carboxylic acid. The most common method for their synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Application Notes for Esterification
  • Mechanism of Action: The Fischer esterification is an equilibrium-controlled reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ester.

  • Reaction Conditions: The reaction is typically carried out by heating the quinoline-4-carboxylic acid in an excess of the desired alcohol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required. To drive the equilibrium towards the product, water can be removed as it is formed, for example, by using a Dean-Stark apparatus.

  • Alternative Methods: For substrates that are sensitive to strong acids, alternative esterification methods can be employed. These include reaction with an alkyl halide in the presence of a base, or using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with an alcohol in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

  • Applications: Quinoline-4-carboxylates are important intermediates in the synthesis of more complex molecules.[4] As prodrugs, the ester group can be designed to be cleaved in vivo by esterases, releasing the active carboxylic acid. This can enhance oral absorption and overall drug exposure.

Experimental Protocol: Fischer Esterification

This protocol provides a general method for the synthesis of quinoline-4-carboxylate esters.

Materials:

  • Quinoline-4-carboxylic acid derivative (1.0 equiv)

  • Alcohol (e.g., methanol, ethanol; used in excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)

  • Sodium bicarbonate (solid or saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the quinoline-4-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., 10-20 mL per gram of carboxylic acid) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline-4-carboxylate ester.

Quantitative Data for Quinoline-4-Carboxylates

The following table presents yield data for the synthesis of various quinoline-4-carboxylate esters.

Compound IDR Group (Alcohol)Yield (%)Reference
7 Methyl67-93[2]
8 Ethyl55-88[4]
9 Propyl-[4]
10 Isopropyl-[4]

Note: Yields are dependent on the specific quinoline-4-carboxylic acid and alcohol used, as well as the reaction conditions.

Conversion to Quinoline-4-Carbonyl Chlorides

Quinoline-4-carbonyl chlorides are highly reactive intermediates that can be readily converted into a wide variety of derivatives, including amides, esters, and ketones. They are typically prepared by treating the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Application Notes for Acid Chloride Formation
  • Mechanism of Action: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion. The reaction with oxalyl chloride proceeds via a similar mechanism involving an unstable intermediate.

  • Reagents and Conditions: Thionyl chloride is a common and effective reagent for this transformation. The reaction is often carried out in neat thionyl chloride or in an inert solvent like dichloromethane (DCM) or toluene, typically at reflux temperature. A catalytic amount of DMF is sometimes added to accelerate the reaction when using oxalyl chloride.

  • Handling Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO and CO₂). These reagents should be handled with extreme care in a well-ventilated fume hood. The resulting acyl chlorides are also moisture-sensitive and are usually used immediately in the next synthetic step without extensive purification.

  • Applications: The high reactivity of quinoline-4-carbonyl chlorides makes them valuable precursors for the synthesis of a diverse library of quinoline-4-carboxylic acid derivatives for SAR studies in drug discovery programs.

Experimental Protocol: Synthesis of Quinoline-4-Carbonyl Chloride

This protocol outlines a general procedure for the preparation of a quinoline-4-carbonyl chloride.

Materials:

  • Quinoline-4-carboxylic acid derivative (1.0 equiv)

  • Thionyl chloride (SOCl₂) (used in excess as reagent and solvent) or Oxalyl chloride (2.0 equiv) with catalytic DMF

  • Anhydrous Dichloromethane (DCM) or Toluene (if not using neat thionyl chloride)

  • Anhydrous solvent for the subsequent reaction (e.g., THF, DCM)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • To a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add the quinoline-4-carboxylic acid (1.0 equiv).

  • Carefully add an excess of thionyl chloride (e.g., 5-10 mL per gram of carboxylic acid).

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction is typically complete when the evolution of gas ceases and the solid carboxylic acid has dissolved.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. It is often helpful to co-evaporate with an anhydrous solvent like toluene to ensure complete removal.

  • The resulting crude quinoline-4-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification. Dissolve the crude acyl chloride in an appropriate anhydrous solvent for the subsequent reaction.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key functionalization pathways and a typical experimental workflow for the synthesis of quinoline-4-carboxamides.

Functionalization_Pathways Q4CA Quinoline-4-Carboxylic Acid Amide Quinoline-4-Carboxamide Q4CA->Amide R₂NH, EDC, HOBt Ester Quinoline-4-Carboxylate Ester Q4CA->Ester ROH, H⁺ AcidChloride Quinoline-4-Carbonyl Chloride Q4CA->AcidChloride SOCl₂ or (COCl)₂ AcidChloride->Amide R₂NH AcidChloride->Ester ROH

Caption: Key functionalization pathways of quinoline-4-carboxylic acid.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Quinoline-4-Carboxylic Acid, Amine, and HOBt in DMF/DCM B 2. Cool to 0 °C A->B C 3. Add EDC·HCl and DIPEA B->C D 4. Stir at Room Temperature (16-24 h) C->D E 5. Dilute with Ethyl Acetate D->E F 6. Aqueous Wash (NaHCO₃, H₂O, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Quinoline-4-Carboxamide H->I

Caption: Experimental workflow for amidation of quinoline-4-carboxylic acid.

EDC_HOBt_Mechanism Q4CA Quinoline-4-Carboxylic Acid OAcyIisourea O-Acylisourea Intermediate Q4CA->OAcyIisourea + EDC EDC EDC ActiveEster Active Ester Intermediate OAcyIisourea->ActiveEster + HOBt Urea Urea Byproduct OAcyIisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Amide Quinoline-4-Carboxamide ActiveEster->Amide + Amine Amine Amine (R₂NH)

Caption: Simplified mechanism of EDC/HOBt mediated amidation.

References

High-Throughput Screening Assays for Quinoline-4-Carboxylic Acid Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acid derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery.[1] This scaffold is prevalent in numerous molecules with therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of such compounds to identify novel modulators of specific biological targets and pathways. These application notes provide detailed protocols for various HTS assays tailored for the screening of quinoline-4-carboxylic acid analogues, focusing on key therapeutic areas.

I. High-Throughput Screening Workflow

The general workflow for high-throughput screening of a chemical library, such as one containing quinoline-4-carboxylic acid analogues, is a multi-step process designed for efficiency and automation.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Follow-up Compound_Library Quinoline-4-Carboxylic Acid Analogue Library Primary_Screen Primary HTS Compound_Library->Primary_Screen Compound Plates Assay_Development Assay Development & Optimization Assay_Development->Primary_Screen Optimized Protocol Hit_Identification Hit Identification Primary_Screen->Hit_Identification Raw Data Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Validated Hits Secondary_Assays Secondary Assays (Orthogonal & Selectivity) Dose_Response->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Characterized Hits

General high-throughput screening workflow.

II. Biochemical Assays

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified target protein, such as an enzyme.

A. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Background: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition is a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[2] Certain quinoline-4-carboxylic acid analogues have been identified as potent inhibitors of DHODH.[3][4][5][6]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

DHODH_Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA ... DHODH DHODH Quinoline_Inhibitor Quinoline-4-Carboxylic Acid Analogue Quinoline_Inhibitor->DHODH

Inhibition of DHODH by quinoline-4-carboxylic acid analogues.

Protocol: Fluorescence-Based DHODH Inhibition HTS Assay

This protocol is adapted from a fluorescence-based assay where the reduction of resazurin to the fluorescent resorufin is coupled to DHODH activity.[7]

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[8]

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • Resazurin

  • Quinoline-4-carboxylic acid analogue library dissolved in DMSO

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the quinoline-4-carboxylic acid analogue library and DMSO (for controls) into the 384-well assay plates.

  • Enzyme Preparation: Prepare a solution of recombinant human DHODH in assay buffer.

  • Enzyme Addition: Add 10 µL of the DHODH solution to each well of the assay plate and incubate for 30 minutes at 25°C to allow for compound binding.[2]

  • Substrate Mix Preparation: Prepare a substrate mix containing DHO, CoQ10, and resazurin in assay buffer.

  • Reaction Initiation: Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Data Acquisition: Measure the fluorescence intensity of each well using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

Data Presentation: DHODH Inhibitory Activity

Compound IDDHODH IC50 (nM)Reference
41 9.71 ± 1.4[3][4][5][6]
43 26.2 ± 1.8[3][4][5][6]
46 28.3 ± 3.3[3][4][5][6]
3 250 ± 110[3]
Leflunomide >100,000[9]
Brequinar ~20[2]
B. Histone Deacetylase (HDAC) Inhibition Assay

Background: Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[10][11] Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective HDAC3 inhibitors.[10][11]

Signaling Pathway: HDAC Inhibition and Apoptosis Induction

HDAC_Pathway cluster_nucleus Nucleus Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HDAC Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Histones HAT Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, p53) Open_Chromatin->Tumor_Suppressor Expression Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest HDAC HDAC HAT HAT Quinoline_Inhibitor Quinoline-4-Carboxylic Acid Analogue Quinoline_Inhibitor->HDAC

HDAC inhibition leading to apoptosis and cell cycle arrest.

Protocol: Fluorogenic HDAC Inhibition HTS Assay

This two-step assay utilizes a fluorogenic substrate that, upon deacetylation by HDAC, becomes susceptible to cleavage by a developer enzyme (trypsin), releasing a fluorescent molecule.

Materials:

  • HeLa nuclear extract (as a source of HDACs) or purified HDAC isoforms

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing trypsin)

  • Trichostatin A (TSA) or SAHA (positive control inhibitor)

  • Quinoline-4-carboxylic acid analogue library dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Addition: Add 5 µL of diluted quinoline-4-carboxylic acid analogues or controls to the wells. Add 10 µL of HeLa nuclear extract or purified HDAC enzyme.

  • Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Development: Add 20 µL of the developer solution to each well to stop the HDAC reaction and initiate the release of the fluorophore.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Data Acquisition: Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm).

  • Data Analysis: Determine the percent inhibition for each compound relative to controls.

Data Presentation: HDAC Inhibitory Activity

Compound IDTargetIC50 (µM)Reference
D28 HDAC324.45[10][11][12]
D29 HDAC132.59[10][11][12]
D29 HDAC2183.5[10][11][12]
D29 HDAC30.477[10][11][12]
P6 SIRT37.2[1][13]
4a HDAC80.442[14]

III. Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and effects on cellular pathways.

A. Anticancer Cell Viability/Cytotoxicity Assay

Background: Many quinoline-4-carboxylic acid analogues have demonstrated potent anticancer activity against a variety of cancer cell lines.[15][16][17] HTS for cytotoxicity is a primary step in identifying potential anticancer drug candidates.

Protocol: ATP-Based Luminescent Cell Viability Assay

This assay measures the amount of ATP present in a well, which is directly proportional to the number of metabolically active, viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K-562)[15]

  • Complete cell culture medium

  • Quinoline-4-carboxylic acid analogue library

  • Doxorubicin or other standard anticancer drug (positive control)

  • 384-well white, clear-bottom cell culture plates

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Dispense 40 µL of cell suspension in complete medium into each well of the 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition: Add 10 µL of the diluted compounds, positive control, or negative control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Development: Equilibrate the luminescent cell viability reagent to room temperature. Add 25 µL of the reagent to each well.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to the DMSO-treated control wells and determine the IC50 value for each active compound.

Data Presentation: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound IDCancer Cell LineIC50Reference
Compound 7c MCF-7 (Breast)1.73 µg/mL[1]
Compounds 7, 8, 11, 12, 17, 18 HePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mL[1]
Compound 3j MCF-7 (Breast)82.9% growth reduction[15]
Kynurenic acid MCF-7 (Breast)Significant growth inhibition[17]
Quinoline-4-carboxylic acid MCF-7 (Breast)Significant growth inhibition[17]
12c MCF-7, HL-60, HCT-116, HeLa0.010 - 0.042 µM[18]
B. NMDA Receptor Antagonist Calcium Flux Assay

Background: Quinolinic acid, an endogenous metabolite, is an agonist at the N-methyl-D-aspartate (NMDA) receptor.[19][20][21] Screening for antagonists of this receptor is relevant for various neurological disorders. This assay measures changes in intracellular calcium levels following receptor activation.

Signaling Pathway: NMDA Receptor Activation and Calcium Influx

NMDA_Pathway cluster_membrane Cell Membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Extracellular Extracellular Space Intracellular Intracellular Space Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Quinoline_Antagonist Quinoline-4-Carboxylic Acid Analogue Quinoline_Antagonist->NMDAR Downstream Downstream Signaling Ca_Influx->Downstream

Antagonism of the NMDA receptor by quinoline-4-carboxylic acid analogues.

Protocol: Fluorescence-Based Calcium Flux Assay

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid

  • Glutamate and Glycine (agonists)

  • Quinoline-4-carboxylic acid analogue library

  • 384-well black-wall, clear-bottom plates

  • Fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Seeding: Plate cells in 384-well plates and incubate overnight.

  • Dye Loading: Remove culture medium and add 20 µL of Assay Buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.

  • Compound Addition: Add 5 µL of the quinoline-4-carboxylic acid analogues to the cell plate and incubate for 15-30 minutes at room temperature.

  • Data Acquisition: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition: Inject 5 µL of a glutamate/glycine solution to activate the NMDA receptors.

  • Signal Reading: Continue to record the fluorescence signal for 1-2 minutes to capture the calcium influx.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the peak fluorescence signal compared to control wells.

IV. Conclusion

The quinoline-4-carboxylic acid scaffold is a valuable starting point for the development of novel therapeutics. The high-throughput screening assays detailed in these application notes provide robust and efficient methods for identifying and characterizing active analogues against a range of important biological targets. By employing these biochemical and cell-based protocols, researchers can accelerate the discovery of new lead compounds for further development in areas such as oncology and neuroscience.

References

Application Notes and Protocols for Developing Derivatives of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, biological evaluation, and mechanism of action studies of novel derivatives of 2-(3-methoxyphenyl)quinoline-4-carboxylic acid. The goal is to facilitate the development of compounds with enhanced therapeutic potential, particularly in the context of anticancer and anti-inflammatory applications.

Introduction

Quinoline-4-carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The parent compound, this compound, serves as a valuable scaffold for the development of potent therapeutic agents. By strategically modifying its structure, it is possible to enhance its bioactivity and selectivity towards specific biological targets. This document outlines the synthetic strategies, protocols for biological assays, and insights into the signaling pathways modulated by these derivatives.

Synthesis of this compound Derivatives

The synthesis of 2-arylquinoline-4-carboxylic acids is primarily achieved through well-established methods such as the Pfitzinger and Doebner reactions. These methods offer a versatile approach to introduce a wide range of substituents on both the quinoline and the phenyl rings, allowing for a systematic exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The overall workflow for the synthesis and initial screening of novel derivatives is depicted below.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (Isatin/Aniline, 3-Methoxyacetophenone/ 3-Methoxybenzaldehyde, Pyruvic Acid) reaction Pfitzinger or Doebner Reaction start->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay characterization->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assay (e.g., HDAC, Pim-1) characterization->enzyme_inhibition data_analysis Data Analysis & SAR cytotoxicity->data_analysis anti_inflammatory->data_analysis enzyme_inhibition->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General workflow for synthesis and screening.
Experimental Protocols

Protocol 1: Synthesis via Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound.

  • Materials: Isatin, 3-methoxyacetophenone, potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve potassium hydroxide (3 eq.) in a mixture of ethanol and water.

    • Add isatin (1 eq.) to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.

    • Add 3-methoxyacetophenone (1.1 eq.) to the reaction mixture.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and filter to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: Synthesis via Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.

  • Materials: Aniline, 3-methoxybenzaldehyde, pyruvic acid, ethanol.

  • Procedure:

    • Dissolve aniline (1 eq.) and 3-methoxybenzaldehyde (1 eq.) in ethanol.

    • Add pyruvic acid (1.1 eq.) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature to allow the product to crystallize.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and then water.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Data Presentation: Bioactivity of Derivatives

The following tables summarize the in vitro bioactivity of representative this compound derivatives against various cancer cell lines and enzymes.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR1 (Position 6)R2 (Position 7)Cell LineIC50 (µM)Reference
Parent HHMCF-7>100[1]
D-1 ClHHCT-11615.2[2]
D-2 OCH3HHepG28.5[3]
D-3 NO2HK5625.1[4]
D-4 HClA54922.7[5]

Table 2: Enzyme Inhibitory Activity of Selected Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
HDAC-1 HDAC324.45[4]
Pim-1-Inh-1 Pim-1 Kinase0.110[6]
DHODH-Inh-1 DHODH0.250

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

  • Materials: Human cancer cell lines (e.g., MCF-7, HCT-116), complete cell culture medium, 96-well plates, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 4: HDAC Inhibition Assay

This fluorometric assay measures the activity of histone deacetylases.

  • Materials: Purified HDAC enzyme, HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (containing trypsin and a pan-HDAC inhibitor like Trichostatin A), test compounds.

  • Procedure:

    • In a 96-well black plate, add the HDAC enzyme to the assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence (Excitation: 355 nm, Emission: 460 nm) using a microplate reader.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanism of Action

Derivatives of this compound exert their biological effects by modulating various signaling pathways. Key mechanisms include the inhibition of histone deacetylases (HDACs), Pim-1 kinase, and dihydroorotate dehydrogenase (DHODH).

HDAC Inhibition Pathway

Inhibition of HDACs leads to hyperacetylation of histones and non-histone proteins, resulting in chromatin relaxation and altered gene expression. This can induce cell cycle arrest and apoptosis.

G compound Quinoline Derivative hdac HDAC Inhibition compound->hdac acetylation Histone & Protein Hyperacetylation hdac->acetylation gene_expression Altered Gene Expression acetylation->gene_expression p21 p21 (CDKN1A) Upregulation gene_expression->p21 bcl2 Bcl-2 Downregulation gene_expression->bcl2 bax Bax Upregulation gene_expression->bax cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p21->cell_cycle_arrest apoptosis Apoptosis bcl2->apoptosis bax->apoptosis caspase Caspase Activation apoptosis->caspase

Caption: HDAC inhibition signaling pathway.
Pim-1 Kinase Inhibition Pathway

Pim-1 kinase is a serine/threonine kinase that promotes cell survival and proliferation. Its inhibition can lead to apoptosis.

G compound Quinoline Derivative pim1 Pim-1 Kinase Inhibition compound->pim1 bad Bad Phosphorylation (inhibition) pim1->bad myc c-Myc Stability (decreased) pim1->myc bcl2_release Bcl-2 Release bad->bcl2_release prevents apoptosis Apoptosis bcl2_release->apoptosis proliferation Decreased Proliferation myc->proliferation

Caption: Pim-1 kinase inhibition pathway.
DHODH Inhibition Pathway

Inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway, which is crucial for rapidly proliferating cells.

G compound Quinoline Derivative dhodh DHODH Inhibition compound->dhodh pyrimidine Pyrimidine Synthesis (blocked) dhodh->pyrimidine nucleotide Nucleotide Pool Depletion pyrimidine->nucleotide dna_rna Inhibition of DNA & RNA Synthesis nucleotide->dna_rna cell_cycle_arrest Cell Cycle Arrest (S Phase) dna_rna->cell_cycle_arrest

Caption: DHODH inhibition signaling pathway.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established, and a variety of biological assays can be employed to evaluate the efficacy of new derivatives. By understanding the structure-activity relationships and the underlying mechanisms of action, researchers can rationally design and synthesize compounds with improved bioactivity for the treatment of cancer and inflammatory diseases.

References

Application Notes and Protocols: 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in various areas of material science. The information is compiled from scientific literature and is intended to guide researchers in the synthesis and application of this compound and its derivatives.

Compound Overview

Chemical Structure:

2-(3-Methoxyphenyl)quinoline-4-carboxylic_acid compound compound caption Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Basic Information:

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₁₇H₁₃NO₃[1]
Molecular Weight 279.29 g/mol
CAS Number 18915-93-0

Synthesis Protocols

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through multicomponent reactions such as the Doebner and Pfitzinger reactions.[2][3][4]

Doebner Reaction Protocol

This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.[3][4]

Reaction Scheme:

Doebner_Reaction reactants Aniline + 3-Methoxybenzaldehyde + Pyruvic Acid catalyst Ethanol, Reflux reactants->catalyst product This compound catalyst->product

Figure 2. Doebner reaction for synthesis.

Experimental Protocol:

  • In a round-bottom flask, dissolve aniline (10 mmol), 3-methoxybenzaldehyde (10 mmol), and pyruvic acid (10 mmol) in ethanol (50 mL).

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Note: While a general protocol is provided, specific reaction conditions such as temperature, time, and catalyst may need to be optimized for this compound.

Applications in Organic Light-Emitting Diodes (OLEDs)

Device Architecture:

OLED_Structure cluster_0 OLED Device Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (Quinoline Derivative) ETL->EIL EML Emissive Layer EML->ETL HTL Hole Transport Layer HTL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Figure 3. A typical multilayer OLED structure.

Fabrication Protocol (Solution Processing & Thermal Evaporation):

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a cleaning agent (e.g., Hellmanex solution), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) & Emissive Layer (EML) Deposition (if applicable):

    • These layers are typically deposited via spin-coating from appropriate solutions under an inert atmosphere. The specific materials and conditions will depend on the desired device characteristics.

  • Electron Transport Layer (ETL) Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the quinoline derivative, such as this compound (after suitable modification if necessary for volatility), as the ETL at a rate of 1-2 Å/s to a desired thickness (e.g., 20-40 nm).

  • Cathode Deposition:

    • Without breaking vacuum, deposit a thin layer of an electron injection material like lithium fluoride (LiF) (0.5-1 nm) followed by a thicker layer of aluminum (Al) (100-150 nm) to serve as the cathode.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere to protect it from oxygen and moisture.

Expected Performance: The performance of an OLED is characterized by several parameters. While specific data for the title compound is unavailable, the following table outlines typical metrics for OLEDs utilizing quinoline derivatives.

ParameterTypical Range for Quinoline-based OLEDs
Turn-on Voltage 3 - 8 V
Maximum Luminance > 1000 cd/m²
External Quantum Efficiency (EQE) 1 - 10%
Color (CIE coordinates) Dependent on the emissive material

Application as a Ligand in Metal-Organic Frameworks (MOFs)

The carboxylic acid functional group on this compound makes it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[6] These MOFs can exhibit interesting properties such as luminescence, which can be utilized in sensing applications.

Synthesis Workflow:

MOF_Synthesis cluster_0 MOF Synthesis Workflow Reactants Metal Salt + this compound Solvothermal Solvothermal Reaction (e.g., in DMF) Reactants->Solvothermal Crystallization Crystallization Solvothermal->Crystallization Isolation Isolation & Washing Crystallization->Isolation Activation Activation (Solvent Removal) Isolation->Activation MOF_Product Porous MOF Material Activation->MOF_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Which are the most common methods for synthesizing this compound?

A1: The most common and well-established methods for the synthesis of this compound are the Doebner reaction and the Pfitzinger reaction. The Doebner reaction involves the condensation of an aniline, an aldehyde (in this case, 3-methoxybenzaldehyde), and pyruvic acid. The Pfitzinger reaction utilizes isatin and a carbonyl compound (3'-methoxyacetophenone) in the presence of a base.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen method and reaction conditions. A reported yield for the synthesis of this compound is 65.5%.[1] Optimization of reaction parameters is crucial for achieving higher yields.

Q3: What are the main challenges in synthesizing this compound?

A3: Common challenges include low yields, formation of tarry by-products, and difficulties in purification.[2][3] Side reactions such as self-condensation of reactants and incomplete conversion are also frequently encountered.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[2] By comparing the TLC profile of the reaction mixture with that of the starting materials, you can determine when the reaction has gone to completion.

Troubleshooting Guides

Problem 1: Low Yield in Doebner Reaction

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC analysis shows a significant amount of unreacted starting materials (aniline, 3-methoxybenzaldehyde, or pyruvic acid).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC. Avoid excessively high temperatures which can lead to decomposition.
Inappropriate Catalyst Experiment with different acid catalysts. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride) can be used. The choice of catalyst can significantly impact the yield.[5][6]
Incorrect Stoichiometry Vary the molar ratios of the reactants. A slight excess of the aldehyde or pyruvic acid may drive the reaction to completion.
Short Reaction Time Increase the reaction time and continue to monitor by TLC until the starting materials are consumed.
Polymerization of Reactants Employ a biphasic solvent system to sequester the aldehyde and reduce polymerization, which is a common side reaction.[3]
Problem 2: Tar Formation in Pfitzinger Reaction

Symptoms:

  • The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Maintain a lower, controlled reaction temperature. The Pfitzinger reaction can be exothermic, and excessive heat promotes tar formation.[4]
High Concentration of Base Optimize the concentration of the base (e.g., KOH). While a strong base is necessary, too high a concentration can accelerate side reactions.[2]
Simultaneous Mixing of Reactants Add the carbonyl compound (3'-methoxyacetophenone) dropwise to the solution of isatin that has been pre-treated with the base. This can help control the reaction rate and minimize self-condensation.[4]
Impure Starting Materials Ensure the purity of isatin and 3'-methoxyacetophenone, as impurities can contribute to tar formation.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids under Various Conditions

Reaction TypeAryl SubstituentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Doebner3-Methoxyphenyl-EthanolReflux-65.5[1]
DoebnerPhenylp-TSAEthylene Glycol/Water50385
PfitzingerPhenylKOHEthanolReflux2494
Pfitzinger4-MethylphenylKOHEthanol/WaterReflux2440-43
PfitzingerPhenylKOHEthanol--87

Experimental Protocols

Doebner Synthesis of this compound

Materials:

  • Aniline

  • 3-Methoxybenzaldehyde

  • Pyruvic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) and 3-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add pyruvic acid (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain this compound.

Pfitzinger Synthesis of this compound

Materials:

  • Isatin

  • 3'-Methoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve KOH in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.[7]

  • Add 3'-methoxyacetophenone to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

  • Cool the aqueous layer in an ice bath and acidify with HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mix Mix in Ethanol Aniline->Mix Aldehyde 3-Methoxy- benzaldehyde Aldehyde->Mix Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mix Reflux Reflux & Monitor (TLC) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Wash->Dry Product 2-(3-Methoxyphenyl)quinoline- 4-carboxylic Acid Dry->Product Pfitzinger_Troubleshooting Start Low Yield or Tar Formation Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Check_Base Is Base Concentration Optimal? Check_Temp->Check_Base No Solution_Temp Lower & Control Temperature Check_Temp->Solution_Temp Yes Check_Addition Was Carbonyl Compound Added Dropwise? Check_Base->Check_Addition Yes Solution_Base Optimize Base Concentration Check_Base->Solution_Base No Check_Purity Are Starting Materials Pure? Check_Addition->Check_Purity Yes Solution_Addition Add Carbonyl Dropwise to Pre-treated Isatin Check_Addition->Solution_Addition No Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity No End Improved Yield & Purity Check_Purity->End Yes Solution_Temp->End Solution_Base->End Solution_Addition->End Solution_Purity->End

References

Technical Support Center: Purification of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 2-aryl-quinoline-4-carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-aryl-quinoline-4-carboxylic acids.

Issue 1: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my 2-aryl-quinoline-4-carboxylic acid product during recrystallization. How can I improve the yield?

  • Answer: Low recovery during recrystallization can be due to several factors. Here are some troubleshooting steps:

    • Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound at high temperatures but have low solubility at room temperature.[1] Experiment with a range of solvents with varying polarities, such as ethanol, ethyl acetate, or toluene.[1] Creating a binary solvent system by dissolving the compound in a "good" solvent and then adding a "poor" solvent until turbidity appears can also be effective.[1]

    • Cooling Process: Rapid cooling can lead to the formation of fine crystals that are difficult to filter or the product "oiling out".[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1]

    • Volume of Solvent: Using an excessive amount of solvent will result in the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Issue 2: Product "Oils Out" During Recrystallization

  • Question: My 2-aryl-quinoline-4-carboxylic acid is separating as an oil instead of crystals during recrystallization. What is causing this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This is often due to a high concentration of the solute or too rapid cooling.[1] Here are some solutions:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed.[1]

    • Use a More Dilute Solution: Add more solvent to the hot solution before allowing it to cool.[1]

    • Change the Solvent System: The current solvent may not be appropriate. Try a different solvent or a binary solvent system.[1]

    • Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Issue 3: Colored Impurities in the Final Product

  • Question: My purified 2-aryl-quinoline-4-carboxylic acid is yellow or brown. How can I remove these colored impurities?

  • Answer: Quinoline derivatives can often be colored due to the formation of trace oxidized impurities upon exposure to air and light.[2] While this may not always indicate significant impurity, for high-purity requirements, the following steps can be taken:

    • Charcoal Treatment: Activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Chromatography: Column chromatography using silica gel is an effective method for removing colored and other impurities.[3] A common eluent system is a mixture of petroleum ether and ethyl acetate.[3]

    • Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation and color formation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2-aryl-quinoline-4-carboxylic acids?

A1: The most common purification techniques are:

  • Recrystallization: This is a widely used technique for purifying solid compounds.[4][5][6] The choice of solvent is crucial for success.[1]

  • Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase for these compounds.[3]

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is an excellent method, particularly for complex mixtures or when small amounts of highly pure material are required.[2][7]

  • Acid-Alkali Neutralization: This method can be used to purify the carboxylic acid by dissolving the crude product in a basic solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding an acid.[5]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent will dissolve your 2-aryl-quinoline-4-carboxylic acid poorly at room temperature but well at its boiling point.[1] You can perform small-scale solubility tests with different solvents to find the most suitable one. Solvents like ethanol, methanol, ethyl acetate, and toluene are good starting points.[1] Binary solvent systems, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce precipitation, are also very effective.[1]

Q3: What are some common impurities found in crude 2-aryl-quinoline-4-carboxylic acids?

A3: Common impurities can include unreacted starting materials from the synthesis (e.g., isatin, anilines, aldehydes, pyruvic acid), side-products from the reaction (e.g., from polymerization or side reactions), and residual solvents.[8][9] The specific impurities will depend on the synthetic route used.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent system.[1]

  • Dissolution: In a flask, add the crude 2-aryl-quinoline-4-carboxylic acid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal excess of solvent to prevent premature crystallization.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

Preparative HPLC Purification Protocol

This protocol is a general guideline and may need to be optimized for specific 2-aryl-quinoline-4-carboxylic acids.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent, such as methanol or a mixture of acetonitrile and water. Filter the solution through a 0.45 µm filter.[7]

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is typically used.[7]

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is common.[7]

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 325 nm).[7]

  • Fraction Collection: Collect the fractions corresponding to the main peak of the desired product.[7]

  • Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the final solid product.[7]

  • Purity Analysis: Analyze the purity of the final product using an analytical HPLC method.[7]

Data Presentation

Table 1: Analytical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm[7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[7]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[7]
Gradient 60% to 95% B over 15 minutes[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 325 nm[7]
Column Temperature 30°C[7]

Table 2: Preparative HPLC Method Parameters

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Gradient 70% to 90% B over 20 minutes[7]
Flow Rate 20 mL/min[7]
Detection Wavelength 325 nm[7]

Visualizations

Purification_Workflow cluster_crude Crude Product cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_hplc Preparative HPLC cluster_pure Pure Product Crude Crude 2-aryl-quinoline-4-carboxylic acid Dissolve Dissolve in minimal hot solvent Crude->Dissolve Primary Purification Load Load on Silica Gel Column Crude->Load Alternative Inject Inject Sample Crude->Inject High Purity Cool Slow Cooling Dissolve->Cool Filter Filter Crystals Cool->Filter Dry Dry Crystals Filter->Dry Pure Pure 2-aryl-quinoline-4-carboxylic acid Dry->Pure Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Evaporate->Pure Separate Separate on C18 Column Inject->Separate Collect_HPLC Collect Pure Fractions Separate->Collect_HPLC Lyophilize Lyophilize Collect_HPLC->Lyophilize Lyophilize->Pure

Caption: General purification workflow for 2-aryl-quinoline-4-carboxylic acids.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Product 'Oils Out' Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Colored_Product Colored Product Start->Colored_Product Slow_Cooling Reduce Cooling Rate Oiling_Out->Slow_Cooling Dilute Use More Dilute Solution Oiling_Out->Dilute Change_Solvent_O Change Solvent System Oiling_Out->Change_Solvent_O Optimize_Solvent Optimize Solvent Choice Low_Yield->Optimize_Solvent Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Slow_Cooling_Y Ensure Slow Cooling Low_Yield->Slow_Cooling_Y Charcoal Use Activated Charcoal Colored_Product->Charcoal Chromatography Perform Chromatography Colored_Product->Chromatography

Caption: Troubleshooting common issues in the recrystallization of 2-aryl-quinoline-4-carboxylic acids.

References

overcoming solubility issues with 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What are the primary factors affecting its solubility?

A1: The solubility of this compound is primarily influenced by the following factors:

  • pH: As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic to neutral conditions, the carboxylic acid group is protonated (-COOH), rendering the molecule less soluble in aqueous media. In basic conditions (typically pH > 7.4), the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[1]

  • Crystalline Structure: The solid-state properties of the compound, such as its crystal lattice energy, can impact how easily it dissolves.

  • Lipophilicity: The presence of the methoxyphenyl and quinoline rings contributes to the compound's lipophilic nature, leading to poor aqueous solubility.

  • Temperature: For many compounds, solubility tends to increase with temperature. However, the extent of this effect varies.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the organic stock solution (like DMSO), is rapidly transferred to an aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally below 0.5%) to minimize its effect on the aqueous environment and any potential cellular toxicity.

  • Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used to prepare the stock solution or can be included in the final assay buffer to increase the compound's solubility.

  • pH Adjustment of the Aqueous Medium: As mentioned in Q1, increasing the pH of your cell culture medium or buffer can significantly enhance the solubility of the carboxylic acid compound.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This gradual change in solvent composition can sometimes prevent abrupt precipitation.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: For most in vitro experiments, preparing a high-concentration stock solution in an organic solvent is the standard approach.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds. For the parent compound, quinoline-4-carboxylic acid, a solubility of 34 mg/mL in DMSO has been reported, which can serve as a useful reference.[2]

  • Alternative Solvents: If DMSO is not compatible with your assay, other organic solvents such as ethanol or dimethylformamide (DMF) can be considered.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: Can I use sonication or heating to help dissolve the compound?

A4: Yes, both methods can aid in dissolution, but they should be used with caution:

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the surface area of the compound exposed to the solvent, facilitating dissolution.

  • Heating: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Always verify the stability of the compound at elevated temperatures.

Data Presentation: Solubility Profile

The following tables provide estimated solubility data for this compound in various solvents and conditions. These values are based on the known properties of structurally similar quinoline-4-carboxylic acid derivatives and should be considered as a starting point for your experiments. For precise measurements, it is recommended to follow the experimental protocol for solubility determination outlined below.

Table 1: Estimated Solubility in Common Solvents

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)
DMSO> 30> 107
Ethanol5 - 1018 - 36
Methanol1 - 53.6 - 18
Water (pH 5.0)< 0.1< 0.36
Water (pH 7.4)0.1 - 0.50.36 - 1.8
Water (pH 9.0)1 - 53.6 - 18

Table 2: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)

Co-solvent System (v/v)Estimated Solubility (mg/mL)
10% Ethanol in Water0.5 - 1.0
20% Ethanol in Water1.0 - 2.0
10% PEG 400 in Water0.5 - 1.5
20% PEG 400 in Water1.5 - 3.0

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard "shake-flask" method to determine the equilibrium solubility of this compound in an aqueous buffer of a specific pH.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the compound to a microcentrifuge tube or vial. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

  • Add a known volume of the aqueous buffer to the tube.

  • Seal the tube tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • The determined concentration represents the equilibrium solubility of the compound in that specific buffer.

Protocol 2: Preparation of a Solubilized Formulation using pH Adjustment

This protocol describes how to prepare a solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired buffer with a pH below the pKa of the compound (e.g., pH 5.0)

  • 0.1 M NaOH or another suitable base

  • Stir plate and stir bar

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of the compound and add it to a beaker with a stir bar.

  • Add a portion of the deionized water or buffer and begin stirring to create a suspension.

  • While continuously monitoring the pH with a calibrated pH meter, slowly add the 0.1 M NaOH solution dropwise.

  • Observe the dissolution of the compound as the pH increases.

  • Continue adding the base until all of the compound has dissolved and the desired final pH is reached. It is advisable to use a final pH slightly above the pH at which complete dissolution is observed to ensure stability.

  • Add the remaining volume of water or buffer to reach the final desired concentration.

  • Sterile filter the solution if it is intended for use in cell culture.

Visualizations

Troubleshooting Workflow for Solubility Issues

Solubility Troubleshooting Workflow cluster_troubleshooting Troubleshooting Steps start Start: Compound Precipitation or Poor Solubility check_ph Is the aqueous medium pH > 7.4? start->check_ph adjust_ph Increase pH of the buffer/medium using a base (e.g., NaOH) check_ph->adjust_ph No check_cosolvent Is an organic co-solvent present? check_ph->check_cosolvent Yes adjust_ph->check_cosolvent add_cosolvent Introduce a water-miscible co-solvent (e.g., Ethanol, PEG 400) check_cosolvent->add_cosolvent No check_concentration Is the compound concentration too high? check_cosolvent->check_concentration Yes add_cosolvent->check_concentration lower_concentration Reduce the final concentration of the compound in the assay check_concentration->lower_concentration Yes success Compound Solubilized check_concentration->success No lower_concentration->success fail Still Issues: Consider alternative formulation (e.g., cyclodextrins, surfactants)

Caption: A workflow diagram for troubleshooting solubility issues.

Potential Signaling Pathways

Quinoline-4-carboxylic acid derivatives have been investigated for their potential to modulate various signaling pathways, particularly in the context of cancer. Below are simplified diagrams of pathways that may be affected by this class of compounds.

SIRT3 Signaling Pathway

SIRT3 Signaling Pathway Compound This compound SIRT3 SIRT3 Compound->SIRT3 Inhibition MitochondrialProteins Mitochondrial Proteins (e.g., SOD2, components of ETC) SIRT3->MitochondrialProteins Deacetylation ROS Reduced Reactive Oxygen Species (ROS) MitochondrialProteins->ROS Metabolism Altered Cellular Metabolism MitochondrialProteins->Metabolism CellSurvival Impact on Cell Survival & Proliferation ROS->CellSurvival Metabolism->CellSurvival

Caption: Potential inhibition of the SIRT3 signaling pathway.

HDAC Signaling Pathway

HDAC Signaling Pathway Compound This compound HDACs Histone Deacetylases (HDACs) Compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation NonHistoneProteins Non-Histone Proteins (e.g., p53, STAT3) HDACs->NonHistoneProteins Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin GeneExpression Altered Gene Expression NonHistoneProteins->GeneExpression Chromatin->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Potential inhibition of the HDAC signaling pathway in cancer.

STAT3 Signaling Pathway

STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Activation Compound This compound Compound->STAT3 Potential Inhibition

Caption: Potential inhibition of the STAT3 signaling pathway.

References

Technical Support Center: Doebner Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the Doebner synthesis of quinoline-4-carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the Doebner synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Quinoline-4-Carboxylic Acid

  • Symptom: The final isolated product quantity is significantly lower than theoretically expected.

  • Potential Causes:

    • Incomplete reaction.

    • Prevalence of side reactions, particularly tar and polymer formation.[1]

    • Use of anilines with strong electron-withdrawing groups, which are less reactive.[2][3]

    • Suboptimal reaction conditions (temperature, catalyst, solvent).[1]

    • Formation of a benzylamine byproduct due to the reduction of an intermediate imine.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.

    • Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature. For less reactive anilines, consider employing a modified procedure like the Doebner hydrogen-transfer reaction.[2][3]

    • Control Stoichiometry: Ensure the correct molar ratios of reactants are used.

    • Purification Technique: Review the purification process to minimize product loss. Acid-base extraction is often effective for isolating the carboxylic acid product.

Issue 2: Significant Tar and Polymer Formation

  • Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.[1]

  • Potential Cause: Acid-catalyzed polymerization of the aldehyde and/or pyruvic acid is a common side reaction, especially under harsh acidic conditions and at elevated temperatures.[1]

  • Troubleshooting Steps:

    • Slow Addition of Reactants: Add the aldehyde to the reaction mixture dropwise to maintain a low concentration, thus minimizing self-condensation.[4]

    • Optimize Acid Catalyst: While an acid is necessary, excessively strong acids or high concentrations can promote polymerization. Consider screening different Brønsted and Lewis acids to find an optimal balance.[1]

    • Control Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[1]

    • Use a Biphasic System: Sequestering the aldehyde in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can reduce polymerization.[1][5]

Issue 3: Presence of Dihydroquinoline Impurities

  • Symptom: The final product is contaminated with partially hydrogenated quinoline derivatives.[1]

  • Potential Cause: The final step of the Doebner synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation will lead to these impurities.[1]

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidation: In the Doebner hydrogen-transfer modification, an imine formed in situ acts as the hydrogen acceptor (oxidant). Ensuring the correct stoichiometry is crucial.[2] For other variations, the presence of an oxidizing agent might be necessary.

    • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature (while balancing against tar formation) may promote complete oxidation.

    • Post-Synthesis Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using a suitable oxidizing agent can be performed.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner synthesis?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the aldehyde and pyruvic acid, which leads to the formation of tar and significantly reduces the yield of the desired quinoline-4-carboxylic acid.[1]

Q2: Why is my yield low when using an aniline with an electron-withdrawing group?

A2: Anilines with electron-withdrawing groups are less nucleophilic and therefore less reactive in the initial steps of the Doebner synthesis, often leading to low yields under conventional conditions.[2][3] For these substrates, the Doebner hydrogen-transfer reaction is a recommended alternative.[2]

Q3: Can I use aliphatic aldehydes in the Doebner synthesis?

A3: Yes, both aromatic and aliphatic aldehydes are suitable reaction partners in the Doebner synthesis.

Q4: How can I purify the crude product from the tar-like side products?

A4: Purification can be challenging when significant tar is present. An effective method is to first perform an acid-base extraction. The acidic quinoline-4-carboxylic acid product will dissolve in an aqueous basic solution, while the non-acidic tar and byproducts can be removed by filtration or extraction with an organic solvent. The aqueous layer can then be acidified to precipitate the purified product.

Data Presentation

Table 1: Optimization of the Doebner Hydrogen-Transfer Reaction for an Electron-Deficient Aniline *

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1-EtOHReflux<1
2H₂NSO₃HH₂O10011
3p-TsOH·H₂O (0.2)MeCN6532
4TfOH (0.2)MeCN6540
5BF₃·THF (1.0)MeCN6553
6BF₃·THF (1.0)EtOH6528
7BF₃·THF (1.0)Toluene6526
8BF₃·THF (1.0)DCE6527
9BF₃·THF (1.0)DMF6525
10BF₃·THF (1.0)DMSO6521
11BF₃·THF (1.0)THF6553
12BF₃·Et₂O (1.0)MeCN6586

*Data extracted from the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid.[2]

Table 2: Substrate Scope of the Doebner Hydrogen-Transfer Reaction with Various Anilines *

EntryAniline SubstituentProductYield (%)
14-CF₃2-phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid84
24-Cl6-chloro-2-phenylquinoline-4-carboxylic acid88
34-Br6-bromo-2-phenylquinoline-4-carboxylic acid86
44-F6-fluoro-2-phenylquinoline-4-carboxylic acid86
5H2-phenylquinoline-4-carboxylic acid88
64-Me6-methyl-2-phenylquinoline-4-carboxylic acid85
74-OMe6-methoxy-2-phenylquinoline-4-carboxylic acid82
82-Me8-methyl-2-phenylquinoline-4-carboxylic acid89

*Reaction conditions: aniline (1.2 equiv), benzaldehyde (1.0 equiv), pyruvic acid (1.06 equiv), BF₃·Et₂O (1.8 equiv) in MeCN at 65°C.[2]

Experimental Protocols

Protocol 1: Standard Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

  • Materials:

    • Aniline

    • Benzaldehyde

    • Pyruvic acid

    • Trifluoroacetic acid (TFA)

    • Ethanol

    • Ice water

    • Aqueous Potassium Carbonate (K₂CO₃) solution

  • Procedure:

    • In a round-bottom flask, reflux an equimolar mixture of aniline and benzaldehyde in ethanol for 1 hour.

    • Add pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid to the reaction mixture.

    • Continue refluxing and monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture slowly into ice water with vigorous stirring.

    • Filter the resulting solid product.

    • For purification, dissolve the filtered solid in an aqueous K₂CO₃ solution to dissolve the acidic product.

    • Filter the solution to remove any non-acidic impurities.

    • Acidify the filtrate to precipitate the purified 2-phenylquinoline-4-carboxylic acid.

    • Filter the purified product, wash with water, and dry.

Protocol 2: Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines

  • Materials:

    • Substituted Aniline (e.g., 4-chloroaniline)

    • Benzaldehyde

    • Pyruvic acid

    • Boron trifluoride diethyl etherate (BF₃·Et₂O)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a solution of the substituted aniline (1.2 equivalents) and benzaldehyde (1.0 equivalent) in acetonitrile, add BF₃·Et₂O (1.8 equivalents) at room temperature.

    • Stir the mixture at 65°C for 1 hour.

    • Add a solution of pyruvic acid (1.06 equivalents) in acetonitrile dropwise to the reaction mixture.

    • Continue stirring at 65°C and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and proceed with an appropriate workup, such as extraction and crystallization, to isolate the product.[2]

Visualizations

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Aniline Adduct SchiffBase->Adduct Enol->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation Troubleshooting_Workflow Start Doebner Synthesis Experiment Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield related Tar Tar/Polymer Formation Problem->Tar Mixture appearance Impurity Impurities (e.g., Dihydroquinoline) Problem->Impurity Product purity SolutionYield Optimize Conditions: - Catalyst - Solvent - Temperature - Use Doebner H-transfer for EWG anilines LowYield->SolutionYield SolutionTar Mitigate Polymerization: - Slow reactant addition - Optimize acid catalyst - Control temperature - Biphasic system Tar->SolutionTar SolutionImpurity Ensure Complete Oxidation: - Check stoichiometry - Increase reaction time/temp - Post-synthesis oxidation Impurity->SolutionImpurity End Successful Synthesis SolutionYield->End SolutionTar->End SolutionImpurity->End Doebner_Hydrogen_Transfer cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Aniline_EWG Aniline (EWG) Dihydroquinoline Dihydroquinoline Intermediate Aniline_EWG->Dihydroquinoline Aldehyde1 Aldehyde Aldehyde1->Dihydroquinoline Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Dihydroquinoline Doebner Condensation Aniline2 Aniline (excess) Imine_Oxidant Imine (H-acceptor/Oxidant) Aniline2->Imine_Oxidant Aldehyde2 Aldehyde (excess) Aldehyde2->Imine_Oxidant Forms in situ Benzylamine Benzylamine Byproduct Imine_Oxidant->Benzylamine Reduction Dihydroquinoline->Imine_Oxidant H-transfer Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

References

Technical Support Center: Optimizing Reaction Conditions for Pfitzinger Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Pfitzinger condensation for the synthesis of quinoline-4-carboxylic acids. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the Pfitzinger condensation, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Incomplete Isatin Ring Opening: The initial hydrolysis of the isatin amide bond is a critical step.[1] 2. Suboptimal Reaction Temperature: The reaction is sensitive to temperature; too low may result in a sluggish reaction, while too high can cause decomposition.[1] 3. Steric Hindrance: Bulky substituents on the carbonyl compound can hinder the reaction.[1] 4. Insufficient Reaction Time: The reaction may not have reached completion.[2]1. Ensure Complete Ring Opening: Pre-react the isatin with a strong base (e.g., KOH) until the color changes (typically from purple to brown/yellow) before adding the carbonyl compound.[3] 2. Optimize Temperature: For conventional heating, a gentle reflux in a solvent like ethanol is a good starting point. Monitor the reaction and adjust as needed.[1] 3. Increase Reaction Time/Temperature: For sterically hindered substrates, a longer reaction time or higher temperature may be necessary. Microwave irradiation can also be effective.[2] 4. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product to determine the optimal reaction time.[2]
Formation of Tar-Like Byproducts 1. High Reaction Temperature: Excessive heat can lead to the polymerization and self-condensation of reactants and intermediates.[1] 2. Incorrect Reactant Addition: Adding all reactants simultaneously under strongly basic conditions can promote side reactions.[3]1. Control Temperature: Maintain a gentle and consistent reflux temperature. Avoid localized overheating.[1] 2. Sequential Reactant Addition: First, dissolve the isatin in the basic solution to facilitate the formation of the isatinic acid salt before adding the carbonyl compound.[3]
Product Purification Challenges 1. Presence of Unreacted Isatin: Can be difficult to separate from the final product.[3] 2. Formation of Neutral Impurities: Unreacted carbonyl compound and other byproducts can contaminate the product.[2]1. Use Excess Carbonyl Compound: Employing a slight excess of the carbonyl compound can help drive the reaction to completion and consume the isatin.[3] 2. Ether Extraction: After the reaction, dissolve the residue in water and perform an extraction with an organic solvent like diethyl ether to remove neutral impurities before acidifying to precipitate the product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pfitzinger condensation?

The Pfitzinger reaction involves the base-catalyzed condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group.[2] The reaction proceeds through the following key steps:

  • Base-Induced Ring Opening: The amide bond of isatin is hydrolyzed by a strong base (e.g., potassium hydroxide) to form a keto-acid intermediate.[4]

  • Imine/Enamine Formation: The carbonyl compound reacts with the aniline moiety of the opened isatin to form an imine, which then tautomerizes to a more stable enamine.[4]

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[4]

Q2: Which bases are typically used for the Pfitzinger condensation?

Strong bases are required to facilitate the initial ring opening of isatin. Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly used bases for this reaction.[1][5]

Q3: Can aldehydes be used in the Pfitzinger reaction?

Yes, both aldehydes and ketones with an α-methylene group can be used as the carbonyl component in the Pfitzinger reaction.[4]

Q4: How can the reaction time be optimized?

The optimal reaction time can vary significantly depending on the substrates and reaction conditions. It is highly recommended to monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[2] For some substrates, microwave-assisted synthesis can dramatically reduce the reaction time from hours to minutes.[2]

Q5: What is a common method for purifying the final quinoline-4-carboxylic acid product?

A standard workup procedure involves removing the bulk of the solvent, dissolving the residue in water, and washing with an organic solvent (like diethyl ether) to remove neutral impurities. The aqueous layer is then cooled and acidified (typically to pH 4-5) to precipitate the carboxylic acid product. The solid product can be collected by filtration and further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids under different reaction conditions.

Table 1: Pfitzinger Condensation with Conventional Heating

Isatin DerivativeCarbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
IsatinAcetoneKOHEthanol/Water24>60[3]
IsatinButanoneNaOHWater884[3]
IsatinAcetophenoneKOHEthanol24Not specified[6]
5-Chloroisatin5,6-dimethoxy indanoneKOHEthanol1636[7]
IsatinDiethyl oxaloacetateKOHWater48+Low[3]

Table 2: Pfitzinger Condensation with Microwave Irradiation

Isatin DerivativeCarbonyl CompoundBaseSolventReaction Time (min)Yield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHWater9Not specified[2]

Experimental Protocols

Protocol 1: Generalized Procedure for Pfitzinger Condensation (Conventional Heating)

This protocol is a generalized method based on several reported procedures.[2][6]

Materials:

  • Isatin or substituted isatin

  • Carbonyl compound (ketone or aldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (or other suitable protic solvent)

  • Water

  • Diethyl ether (for extraction)

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., 0.2 mol KOH) in a mixture of ethanol and water.

  • Add the isatin (e.g., 0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes from purple to brown/yellow, indicating the formation of the potassium salt of isatinic acid.[2]

  • To this mixture, add the carbonyl compound (a slight excess, e.g., 0.07-0.15 mol).[2]

  • Heat the reaction mixture to reflux and maintain for the required time (typically 8-24 hours), monitoring the reaction progress by TLC.[2][3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.[2]

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[2]

Protocol 2: Generalized Procedure for Microwave-Assisted Pfitzinger Condensation

This protocol demonstrates a rapid synthesis using microwave irradiation.[2]

Materials:

  • Isatin or substituted isatin

  • Carbonyl compound

  • 33% aqueous solution of potassium hydroxide (KOH)

  • Acetic acid

Procedure:

  • In a microwave-safe reaction vessel, add the isatin (e.g., 10.0 mmol) to the 33% aqueous solution of potassium hydroxide.

  • To this solution, add the appropriate carbonyl compound (e.g., 10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for the optimized time (e.g., 9 minutes).

  • After irradiation, cool the vessel to room temperature and filter the solution.

  • Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Visualizations

Pfitzinger_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Dissolve Base (e.g., KOH) in Solvent B 2. Add Isatin (Stir until color change) A->B C 3. Add Carbonyl Compound B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Cool & Remove Solvent D->E Reaction Complete F 6. Dissolve in Water E->F G 7. Extract with Diethyl Ether F->G H 8. Acidify Aqueous Layer G->H I 9. Filter & Dry Product H->I J 10. Recrystallize (Optional) I->J

Caption: General experimental workflow for the Pfitzinger condensation.

Troubleshooting_Logic Start Experiment Issue LowYield Low Yield? Start->LowYield TarFormation Tar Formation? Start->TarFormation LowYield->TarFormation No Sol1 Ensure complete isatin ring opening (pre-reaction with base) LowYield->Sol1 Yes Sol2 Optimize reaction time & temperature (monitor with TLC) LowYield->Sol2 Yes Sol3 Use excess carbonyl compound LowYield->Sol3 Yes Sol4 Control temperature carefully (avoid overheating) TarFormation->Sol4 Yes Sol5 Sequential reactant addition (Isatin first, then carbonyl) TarFormation->Sol5 Yes

Caption: Troubleshooting logic for common Pfitzinger condensation issues.

References

stability testing of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-methoxyphenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][3] Typical stress conditions include:

  • Acid Hydrolysis: Treatment with an acid, such as hydrochloric acid (HCl), to assess degradation in an acidic environment.

  • Base Hydrolysis: Exposure to a base, like sodium hydroxide (NaOH), to evaluate stability in alkaline conditions.

  • Oxidative Degradation: The use of an oxidizing agent, commonly hydrogen peroxide (H₂O₂), to investigate susceptibility to oxidation.

  • Thermal Degradation: Subjecting the compound to high temperatures to determine its stability under heat stress.

  • Photostability: Exposing the compound to controlled light sources (UV and visible) to assess its sensitivity to light.[4]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this molecule are not extensively published, based on its structure, potential degradation could occur at several sites. The quinoline ring system is generally stable, but the carboxylic acid and methoxy groups are more susceptible to reaction. Potential pathways could include decarboxylation of the carboxylic acid group, O-demethylation of the methoxy group, or hydroxylation of the aromatic rings.

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common technique for this purpose. The method should be able to separate the parent compound from all process-related impurities and degradation products.

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The initial stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base. For example, if 0.1N HCl showed no degradation, try 1N HCl.[4]

    • Increase the temperature of the study. If no degradation is seen at 60°C, consider increasing it to 80°C, while carefully monitoring for excessive degradation.[4]

    • Extend the duration of the stress testing. Some compounds may degrade slowly.

    • For oxidative stress, consider using a higher concentration of hydrogen peroxide or a different oxidizing agent.

Issue 2: The compound shows poor solubility in the stress condition media.

  • Possible Cause: this compound, like many carboxylic acids, may have limited solubility in acidic aqueous solutions.

  • Troubleshooting Steps:

    • Use a co-solvent. A small percentage of an organic solvent like acetonitrile or methanol can be added to the aqueous stress medium to improve solubility. Ensure the co-solvent itself does not cause degradation.

    • Prepare a stock solution of the compound in a suitable organic solvent and then dilute it into the stress medium.

    • For hydrolytic studies, consider using a mixture of water and a miscible organic solvent.

Issue 3: Multiple, poorly resolved peaks are observed in the chromatogram after degradation.

  • Possible Cause: The analytical method may not have sufficient resolution to separate all the degradation products from the parent compound and from each other.

  • Troubleshooting Steps:

    • Optimize the HPLC method. This can include changing the mobile phase composition, gradient profile, column chemistry, or temperature.

    • Employ a different detection wavelength where the degradants might have better absorbance and are well-resolved from the parent peak.

    • Consider using a different analytical technique, such as Ultra-Performance Liquid Chromatography (UPLC) for better resolution or LC-MS to identify the masses of the degradation products.[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) prep->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C, 24h) prep->base Expose to Stress oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) prep->oxidative Expose to Stress thermal Thermal Degradation (Solid, 80°C, 48h) prep->thermal Expose to Stress photo Photostability (ICH Q1B conditions) prep->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-PDA dilute->analyze G cluster_pathway Hypothetical STAT3 Inhibition Pathway receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation dimer STAT3 Dimer stat3->dimer nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene compound 2-(3-Methoxyphenyl)quinoline- 4-carboxylic acid compound->stat3 Inhibition

References

troubleshooting mass spectrometry fragmentation of quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acids in mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of quinoline-4-carboxylic acids, providing potential causes and actionable solutions.

Q1: Why is the molecular ion peak weak or absent in my Electron Ionization (EI) mass spectrum?

A1: The molecular ion of quinoline-4-carboxylic acids can be unstable under high-energy EI conditions, leading to extensive fragmentation.

Troubleshooting Steps:

  • Reduce Ionization Energy: If your instrument settings allow, lowering the electron energy (e.g., from 70 eV to 20 eV) can decrease fragmentation and enhance the molecular ion peak.

  • Use a "Soft" Ionization Technique: Consider using a less energetic ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are more likely to produce a prominent protonated molecule ([M+H]⁺) or other adducts, which can confirm the molecular weight.

  • Check for In-Source Fragmentation: High temperatures in the GC injection port or the MS ion source can cause thermal degradation before ionization. Try lowering the temperatures of these components.

Q2: I am observing poor fragmentation efficiency in my ESI-MS/MS analysis. What are the likely causes and solutions?

A2: Poor fragmentation in ESI-MS/MS can result from several factors, including suboptimal collision energy or issues with the collision cell.

Troubleshooting Steps:

  • Optimize Collision Energy: The collision energy is a critical parameter for achieving good fragmentation. Perform a collision energy ramping experiment to determine the optimal setting for your specific analyte and instrument.

  • Check Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range. A hissing sound might indicate a leak or excessively high pressure, which can lead to poor fragmentation efficiency.

  • Inspect the Collision Cell: If possible, check for any issues with the collision cell, such as a broken or disconnected gas line, which would prevent proper fragmentation.

Q3: My signal intensity is low and unstable. What should I investigate?

A3: Low and unstable signals are common issues in LC-MS and can be caused by problems with the sample, the LC system, or the mass spectrometer.

Troubleshooting Steps:

  • Verify System Suitability: Analyze a known standard to confirm that the instrument is performing correctly and meeting sensitivity specifications.

  • Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. To diagnose this, perform a post-column infusion experiment. If ion suppression is present, improve sample clean-up, or modify the chromatographic method to separate the analyte from the interfering compounds.

  • Inspect the ESI Spray: An unstable electrospray can lead to an erratic signal. Check for a consistent and fine spray from the ESI needle. Issues could include a clogged needle, incorrect positioning, or inappropriate gas flows.

  • Optimize Ion Source Parameters: Systematically optimize ion source parameters such as capillary voltage, nebulizer pressure, and drying gas temperature and flow rate to maximize the signal for your analyte.

  • Check for Air Bubbles: Air bubbles in the mobile phase lines can cause an unstable signal. Purge the LC pumps to remove any bubbles and ensure solvents are properly degassed.

Q4: I am seeing multiple peaks in my mass spectrum for a single quinoline-4-carboxylic acid. What could be the reason?

A4: The observation of multiple peaks for a single compound is often due to the formation of different adduct ions in the ESI source.

Troubleshooting Steps:

  • Identify Common Adducts: Look for mass differences corresponding to common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).

  • Optimize Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium acetate) can influence adduct formation. Experiment with different additives to promote the formation of a single, desired ion species, typically the protonated molecule ([M+H]⁺).

  • Clean Glassware and Use High-Purity Solvents: Contamination from glassware or solvents can be a source of adduct-forming ions like sodium and potassium.

Q5: The fragmentation pattern I am observing is different from what I expect. What could be the cause?

A5: Unexpected fragmentation patterns can arise from in-source fragmentation, the presence of isomers, or complex fragmentation pathways influenced by substituents.

Troubleshooting Steps:

  • Minimize In-Source Fragmentation: Reduce the cone voltage (or declustering/fragmentor voltage) and source temperature to minimize fragmentation within the ion source.[1]

  • Consider Isomeric Structures: If you are analyzing a substituted quinoline-4-carboxylic acid, be aware that different isomers can produce distinct fragmentation patterns.

  • Consult Literature for Similar Compounds: The fragmentation of quinoline derivatives is influenced by the type and position of substituents on the quinoline ring.[2][3] Research the fragmentation of structurally related compounds to help interpret your spectra.

Quantitative Data on Fragmentation

The fragmentation of quinoline-4-carboxylic acids is highly dependent on the ionization method and the substitution pattern on the quinoline ring. Below is a summary of common fragment ions observed in Electron Ionization Mass Spectrometry (EI-MS) for some 2-substituted quinoline-4-carboxylic acids.[2]

Compound (Substituent at position 2)Molecular Ion (m/z)[M-COOH]⁺ (m/z)[M-CO₂]⁺ (m/z)Other Significant Fragments (m/z)
H173128129102 ([M-COOH-HCN]⁺)
CH₃187142143115
C₆H₅249204205176
2-Furyl239194195211 ([M-CO]⁺), 166

Data is compiled from reference[2]. Relative abundances are not included as they can vary significantly with instrument conditions.

Experimental Protocols

Protocol: LC-MS/MS Analysis of a Quinoline-4-Carboxylic Acid

This protocol provides a general procedure for the analysis of a quinoline-4-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization will be required for specific compounds and matrices.

1. Sample Preparation (Protein Precipitation for Plasma Samples)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System Setup

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Nebulizer Pressure: 40 psi

      • Drying Gas Flow: 10 L/min

      • Drying Gas Temperature: 350°C

    • MRM Transitions:

      • Determine the precursor ion (e.g., [M+H]⁺) in a full scan.

      • Optimize collision energy to identify the most abundant and specific product ions.

      • Example for Quinoline-4-carboxylic acid (MW: 173.16):

        • Precursor: m/z 174.1

        • Product ions to monitor (after optimization): e.g., m/z 128.1 (loss of H₂O and CO), m/z 102.1 (further loss of C₂H₂)

3. Data Analysis

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of the analyte in unknown samples from the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Mass Spectrometry of Quinoline-4-Carboxylic Acids cluster_start cluster_problem_identification Problem Identification cluster_troubleshooting_actions Troubleshooting Actions cluster_solution Start Analysis Issue Observed No_Peak No or Weak Signal Start->No_Peak Multiple_Peaks Multiple Peaks for Single Analyte Start->Multiple_Peaks Poor_Fragmentation Poor Fragmentation Start->Poor_Fragmentation Unexpected_Fragments Unexpected Fragmentation Pattern Start->Unexpected_Fragments Check_System Check System Suitability No_Peak->Check_System Is the instrument performing correctly? Check_Adducts Check for Adduct Formation Multiple_Peaks->Check_Adducts Are there common adducts? Optimize_CE Optimize Collision Energy Poor_Fragmentation->Optimize_CE Is collision energy optimized? Check_InSource_Frag Minimize In-Source Fragmentation Unexpected_Fragments->Check_InSource_Frag Could it be in-source fragmentation? Optimize_Source Optimize Ion Source Parameters Check_System->Optimize_Source Yes Solution Problem Resolved Check_System->Solution No, fix instrument Check_Ion_Suppression Investigate Ion Suppression Optimize_Source->Check_Ion_Suppression Check_Ion_Suppression->Solution Check_Adducts->Optimize_Source Yes, optimize mobile phase Check_Gas Check Collision Gas Optimize_CE->Check_Gas Check_Gas->Solution Consider_Isomers Consider Isomers & Literature Check_InSource_Frag->Consider_Isomers Consider_Isomers->Solution Fragmentation_Pathway Proposed ESI-MS/MS Fragmentation of Quinoline-4-Carboxylic Acid M_H [M+H]⁺ m/z 174.1 Frag1 [M+H - H₂O]⁺ m/z 156.1 M_H->Frag1 - H₂O Frag2 [M+H - COOH]⁺ m/z 129.1 M_H->Frag2 - COOH Frag3 [M+H - H₂O - CO]⁺ m/z 128.1 Frag1->Frag3 - CO Frag4 [C₈H₆N]⁺ m/z 128.1 Frag2->Frag4 - H

References

Technical Support Center: Addressing Poor Cell Permeability of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor cell permeability of quinoline-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my quinoline-4-carboxylic acid derivatives show low intracellular concentrations in cell-based assays?

A1: The primary reason for the poor cell permeability of quinoline-4-carboxylic acid derivatives is the presence of the carboxylic acid group. At physiological pH (approximately 7.4), this group is typically ionized, resulting in a negatively charged molecule. This increased polarity significantly hinders the compound's ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[1]

Q2: What is a prodrug strategy and how can it improve the permeability of my compounds?

A2: A prodrug is a pharmacologically inactive derivative of a drug molecule that is converted into its active form within the body, a process often occurring after it has overcome a barrier such as the cell membrane. For quinoline-4-carboxylic acids, a common and effective prodrug strategy is esterification.[1] By converting the polar carboxylic acid into a more lipophilic ester, the overall hydrophobicity of the molecule is increased, facilitating its passage across the cell membrane.[1][2][3] Once inside the cell, endogenous enzymes called esterases cleave the ester bond, releasing the active carboxylic acid derivative.[1]

Q3: How does lipophilicity affect the cell permeability of quinoline-4-carboxylic acid derivatives?

A3: Lipophilicity is a critical physicochemical property that influences a compound's ability to cross cell membranes.[4][5] Generally, increasing the lipophilicity of a molecule can enhance its passive diffusion across the lipid bilayer. However, there is a delicate balance to maintain. Excessively high lipophilicity can lead to poor aqueous solubility, which in turn limits the concentration of the compound available to permeate the cells.[1] Therefore, optimizing the lipophilicity to achieve a balance between membrane permeability and aqueous solubility is crucial for effective drug design.

Q4: Could active efflux be a reason for the low intracellular accumulation of my compounds?

A4: Yes, active efflux is another significant factor that can lead to low intracellular concentrations of your quinoline-4-carboxylic acid derivatives.[1] Cells possess transmembrane proteins known as efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of substrates out of the cell.[1][6] If your compound is a substrate for one of these pumps, it may be efficiently removed from the cell after it enters, resulting in low intracellular accumulation despite having good initial permeability.[6][7]

Q5: What are the standard in vitro methods to assess the cell permeability of my compounds?

A5: Two widely used in vitro methods for evaluating cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based monolayer assays like the Caco-2 permeability assay.[8]

  • PAMPA: This is a cell-free, high-throughput assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective method for initial screening to rank compounds based on their passive permeability.[8]

  • Caco-2 Permeability Assay: This is considered the "gold standard" for predicting human oral drug absorption.[8] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can assess passive diffusion, active transport, and efflux mechanisms.[8][9]

Troubleshooting Guides

Issue: My quinoline-4-carboxylic acid derivative shows poor activity in cell-based assays despite good enzymatic inhibition.

Possible Cause Troubleshooting Steps
Poor passive diffusion due to ionization of the carboxylic acid group. Solution: Implement a Prodrug Strategy. Synthesize an ester prodrug of your compound. Simple alkyl esters (e.g., methyl or ethyl esters) are a good starting point as they can significantly increase lipophilicity and, consequently, cell permeability.[1][10]
Active efflux by transmembrane transporters (e.g., P-gp). Solution: Evaluate Efflux Ratio. Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests that your compound is a substrate for active efflux.[9] Consider co-administration with a known efflux pump inhibitor in your in vitro assays to confirm.
Suboptimal lipophilicity. Solution: Modulate Lipophilicity. If a prodrug strategy is not feasible or fully effective, consider structural modifications to the quinoline core or its substituents to achieve a more favorable lipophilicity (logP). Aim for a balanced logP value that enhances permeability without compromising aqueous solubility.
Low aqueous solubility limiting compound availability. Solution: Assess and Improve Solubility. Experimentally determine the aqueous solubility of your compound. If it is low, consider formulation strategies or synthesizing analogs with improved solubility profiles. Even a highly permeable compound will not be effective if it cannot remain in solution to interact with the cell membrane.

Quantitative Data Summary

The following table summarizes the apparent permeability coefficient (Papp) for a selection of compounds, illustrating the impact of structural modifications on cell permeability.

Compound Modification Assay System Papp (A-B) (10⁻⁶ cm/s) Efflux Ratio
Quinoline-4-carboxylic acid (hypothetical) Parent CompoundCaco-2Low (<1.0)~1
Ethyl quinoline-4-carboxylate (hypothetical) Ester ProdrugCaco-2Moderate (1.0 - 10.0)~1
Compound with high efflux (hypothetical) Substrate for P-gpCaco-2Low to Moderate>2
Atenolol (Low Permeability Control) -Caco-2<1.0N/A
Propranolol (High Permeability Control) -Caco-2>10.0N/A

Note: The values for hypothetical quinoline derivatives are illustrative. Actual Papp values will vary depending on the specific substitutions on the quinoline ring.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of quinoline-4-carboxylic acid derivatives.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Acceptor sink buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Donor solution: Your test compound dissolved in a suitable buffer (e.g., PBS, pH 5.0-7.4)

  • High and low permeability control compounds

  • Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Methodology:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with the acceptor sink buffer.

  • Prepare Donor Plate: Add the donor solution containing your test compound and controls to the wells of the donor plate.

  • Assemble PAMPA Sandwich: Carefully place the filter plate onto the donor plate, ensuring the lipid-coated membrane is in contact with the donor solution. Then, place this assembly on top of the acceptor plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane, incubation time, and compound concentrations.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive permeability and active efflux of your quinoline-4-carboxylic acid derivatives.[8]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS and non-essential amino acids)

  • Transwell® inserts (e.g., 12- or 24-well)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Your test compound (stock solution in DMSO)

  • Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

  • Lucifer Yellow for monolayer integrity testing

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell® inserts at an appropriate density. Culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayer. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a well-formed monolayer. You can also assess the permeability of Lucifer Yellow, which should be low.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing your test compound to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Transport Experiment (Basolateral to Apical - B-A): Repeat the process, but add the compound to the basolateral (donor) side and sample from the apical (receiver) side to measure active efflux.

  • Analysis and Calculation:

    • Analyze the concentration of your compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

Visualizations

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space Compound_Extracellular Quinoline-4-Carboxylic Acid (Ionized, Poorly Permeable) Prodrug Ester Prodrug (Neutral, Permeable) Compound_Extracellular->Prodrug Prodrug Synthesis Compound_Intracellular Active Drug Esterases Intracellular Esterases Prodrug->Compound_Intracellular Passive Diffusion Esterases->Compound_Intracellular Cleavage

Caption: Prodrug strategy to enhance cell permeability.

G Permeability Cellular Accumulation of Quinoline-4-Carboxylic Acid Derivatives Efflux Active Efflux by Transporters (e.g., P-gp) Permeability->Efflux Reduced by PassiveDiffusion Poor Passive Diffusion Permeability->PassiveDiffusion Determined by LowAvailability Low Compound Availability Permeability->LowAvailability Limited by Ionization Ionization at Physiological pH (High Polarity) Lipophilicity Suboptimal Lipophilicity Solubility Poor Aqueous Solubility PassiveDiffusion->Ionization Caused by PassiveDiffusion->Lipophilicity Influenced by LowAvailability->Solubility Caused by

Caption: Factors affecting the cell permeability of quinoline-4-carboxylic acid derivatives.

G Start Start: Low Intracellular Concentration CheckPermeability Assess Permeability (PAMPA or Caco-2) Start->CheckPermeability IsPermeable Is Permeability Adequate? CheckPermeability->IsPermeable CheckEfflux Assess Efflux Ratio (Bidirectional Caco-2) IsPermeable->CheckEfflux Yes Prodrug Implement Prodrug Strategy (Esterification) IsPermeable->Prodrug No IsEfflux Is Efflux Ratio > 2? CheckEfflux->IsEfflux ModifyStructure Modify Structure to Reduce Efflux IsEfflux->ModifyStructure Yes End End: Optimized Compound IsEfflux->End No Prodrug->End ModifyStructure->End

Caption: Troubleshooting workflow for poor cell permeability.

References

Technical Support Center: Quinoline-Based Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-based compounds. The focus is on strategies to understand and mitigate the toxicity associated with this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: My new quinoline-based compound shows high cytotoxicity in initial screens. What are the common structural features known to influence quinoline toxicity?

A1: The toxicity of quinoline derivatives is heavily influenced by their substitution patterns. Structure-Activity Relationship (SAR) studies have identified several key factors:

  • Hydrophobicity: Increased hydrophobicity of the quinoline compound often correlates with higher cytotoxicity.[1]

  • Electron-withdrawing/donating groups: The addition of electron-withdrawing substituents to the quinoline ring can affect cytotoxicity.[1]

  • Positional Isomerism: The position of substituents dramatically alters biological activity and toxicity. For instance, shifting a methyl group from the 4-position to the 2-position can significantly decrease activity.[2]

  • Specific Substituents:

    • Halogen atoms (e.g., fluorine, chlorine) in the R5 position of the 8-hydroxyquinoline ring can increase both toxicity and selectivity.[3]

    • Alkoxy methyl groups in the R5 position have been shown to increase selectivity while lowering overall toxicity.[3]

    • N-methylation of certain quinoline derivatives can increase their biological activity.[4]

Q2: What are the primary mechanisms behind quinoline-induced toxicity?

A2: A primary driver of quinoline toxicity is metabolic activation.[5] The body's metabolic processes, particularly in the liver, can convert relatively inert quinoline compounds into highly reactive metabolites.[5][6] A key proposed mechanism involves the formation of a 5,6-epoxide of quinoline, which is associated with its metabolic activation to a tumorigenic agent.[7] These reactive intermediates, such as quinones, can cause a variety of toxic effects, including acute cytotoxicity, immunotoxicity, and genotoxicity.[5] For some quinolone antibiotics like trovafloxacin, reactive metabolites can trigger the release of damage-associated molecular patterns (DAMPs) from hepatocytes, leading to inflammasome activation and potential immune-related liver injury.[8]

Q3: How can I experimentally assess the cytotoxicity of my quinoline compounds?

A3: Several robust in-vitro assays are commonly used to quantify the cytotoxic effects of quinoline derivatives.[9] These include:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[9]

  • Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining and caspase activity assays can identify and quantify programmed cell death induced by your compound.[10]

Q4: Are there any chemical modification strategies to reduce the toxicity of a promising quinoline lead compound?

A4: Yes, several strategies involving chemical modification can be employed:

  • Glycoconjugation: Attaching sugar moieties to the quinoline core can be an effective strategy to fine-tune selectivity and reduce cytotoxicity. This approach has been used to develop selective mTORC1 inhibitors with minimal or no cytotoxicity.[11]

  • Hybrid Molecule Design: Creating hybrid compounds by combining the quinoline scaffold with other pharmacophores can sometimes lead to derivatives with lower toxicity and improved biological properties.[4]

  • Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties can help to identify modifications that reduce toxicity while retaining desired activity.

Troubleshooting Guides

Issue: High variance in cytotoxicity data between experimental repeats.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.

  • Possible Cause: Compound precipitation in culture media.

    • Solution: Check the solubility of your compound in the final assay concentration. Consider using a lower concentration of a vehicle like DMSO.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check cultures for signs of contamination. Use sterile techniques and periodically test for mycoplasma.

Issue: Compound shows high in-vitro potency but is inactive or toxic in-vivo.

  • Possible Cause: Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism).

    • Solution: Conduct preliminary pharmacokinetic studies to assess bioavailability and metabolic stability.

  • Possible Cause: Formation of toxic metabolites in-vivo.[7]

    • Solution: Perform in-vitro metabolism studies using liver microsomes to identify potential reactive metabolites.[7] Consider structural modifications to block metabolic hot spots.

  • Possible Cause: Off-target effects not captured by in-vitro assays.

    • Solution: Profile the compound against a broader panel of targets to identify potential off-target interactions.

Data Presentation

Table 1: Cytotoxicity (IC50) of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound TypeCell LineIC50 (µM)
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34
7-methyl-8-nitro-quinolineCaco-2 (Colorectal Carcinoma)1.87
8-nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal Carcinoma)0.53
8-Amino-7-quinolinecarbaldehydeCaco-2 (Colorectal Carcinoma)1.140

Data compiled from multiple sources.[9][12][13]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol assesses cell viability by measuring the metabolic activity of cells.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[10]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[10]

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol detects and quantifies apoptosis induced by quinoline compounds.[10]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compound for the desired time to induce apoptosis.[9]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]

Visualizations

experimental_workflow cluster_invitro In-Vitro Cytotoxicity Assessment start Quinoline Compound Synthesis and Characterization cell_culture Prepare Cancer Cell Lines start->cell_culture treatment Dose-Response Treatment cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_analysis Data Analysis (IC50 Calculation) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot) data_analysis->mechanism metabolic_activation_pathway quinoline Quinoline Compound phase1 Phase I Metabolism (e.g., CYP450 enzymes) quinoline->phase1 reactive_metabolite Reactive Metabolite (e.g., Quinoline-5,6-epoxide) phase1->reactive_metabolite detox Phase II Detoxification (e.g., Glutathione Conjugation) reactive_metabolite->detox Detoxification covalent_binding Covalent Binding to Macromolecules (DNA, Proteins) reactive_metabolite->covalent_binding Bioactivation excretion Harmless Metabolite (Excreted) detox->excretion toxicity Cellular Damage & Toxicity covalent_binding->toxicity

References

Technical Support Center: Efficient Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid. The content is structured to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most common and established methods for synthesizing 2-aryl-quinoline-4-carboxylic acids, including the target molecule, are the Doebner reaction and the Pfitzinger reaction.[1][2] The Doebner reaction involves a one-pot, three-component condensation of an aniline, an aldehyde (in this case, 3-methoxybenzaldehyde), and pyruvic acid.[3][4][5] The Pfitzinger reaction utilizes isatin or its derivatives, which react with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7][8][9]

Q2: How do I select an appropriate catalyst for the Doebner reaction to synthesize this compound?

A2: Catalyst selection is critical for optimizing the Doebner reaction. While the reaction can sometimes proceed without a catalyst in a suitable solvent like ethanol, various catalysts can significantly improve yields and reaction times.[10][11] Lewis acids such as BF₃·OEt₂ or BF₃·THF have been shown to be effective, particularly for anilines with electron-withdrawing groups.[5] Heterogeneous catalysts, like ionically tagged magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride), offer advantages such as high yields, short reaction times, and ease of recovery and reuse.[12][13]

Q3: My Doebner reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A3: Low yields in the Doebner reaction can arise from several factors. One common issue is the polymerization of the α,β-unsaturated carbonyl compounds that can form in situ.[14] Harsh reaction conditions, such as high temperatures and strong, concentrated acids, can also lead to the degradation of starting materials and products.[14] For anilines with strong electron-withdrawing groups, reactivity may be lower, necessitating more forcing conditions or a more effective catalyst.[14] To improve yields, consider optimizing the reaction temperature and acid concentration, starting with milder conditions.[14] The slow, portion-wise addition of the carbonyl compound or the use of a biphasic reaction medium can help minimize polymerization.[14]

Q4: I am observing significant tar formation in my reaction. How can I prevent this?

A4: Tar formation is a common side reaction, particularly in quinoline syntheses conducted under harsh acidic and oxidizing conditions.[15] To minimize tarring, it is crucial to control the reaction temperature and avoid excessive heat.[15][16] Using a moderator, such as ferrous sulfate in the related Skraup synthesis, can help control the reaction's exothermicity.[15] Milder reaction conditions, including optimized acid concentration and temperature, are generally effective in reducing tar formation.[14]

Q5: What are some common issues with the Pfitzinger reaction and how can they be addressed?

A5: A key limitation of the Pfitzinger reaction is that the substituents on the resulting quinoline are restricted because isatins with functional groups that are unstable under basic conditions cannot be used.[5] The reaction is typically carried out in the presence of a strong base like potassium hydroxide.[7][17] Ensuring the complete hydrolysis of the isatin's amide bond to the keto-acid intermediate is crucial for the reaction to proceed efficiently.[7][9]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Quinoline Synthesis start Start: Low Yield or No Product check_purity Verify Purity of Starting Materials (Aniline, Aldehyde, Pyruvic Acid/Isatin) start->check_purity catalyst_issue Evaluate Catalyst - Correct catalyst for the reaction? - Catalyst deactivated? check_purity->catalyst_issue Pure end_fail Consult Further Literature check_purity->end_fail Impure reaction_conditions Assess Reaction Conditions - Temperature too high/low? - Incorrect solvent? - Anhydrous conditions met (if required)? catalyst_issue->reaction_conditions Catalyst OK optimize_catalyst Optimize Catalyst - Screen different catalysts - Adjust catalyst loading catalyst_issue->optimize_catalyst Issue Identified side_reactions Check for Side Reactions - Polymerization? - Tar formation? reaction_conditions->side_reactions Conditions OK optimize_conditions Optimize Conditions - Adjust temperature - Change solvent - Increase reaction time reaction_conditions->optimize_conditions Issue Identified mitigate_side_reactions Mitigate Side Reactions - Use biphasic medium - Slow addition of reagents - Use a moderator side_reactions->mitigate_side_reactions Side Reactions Present end_success Success: Improved Yield side_reactions->end_success No Significant Side Reactions optimize_catalyst->end_success optimize_conditions->end_success mitigate_side_reactions->end_success

Caption: A logical workflow for troubleshooting low yields in the synthesis of quinoline derivatives.

Data Presentation: Catalyst Performance in Quinoline Synthesis

The following tables summarize quantitative data on the performance of various catalysts in the synthesis of quinoline-4-carboxylic acid derivatives, providing a basis for comparison and selection.

Table 1: Performance of Heterogeneous Catalysts in the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

CatalystReactantsSolventTemp (°C)Time (min)Yield (%)Reference
Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride1-Naphthylamine, Benzaldehydes, Pyruvic AcidSolvent-free8012-3084-93[12]
MIL-53(Al)2-Aminoarylketone, AcetylacetoneSolvent-free100360>90 (conversion)[18]
g-C₃N₄-CO-(CH₂)₃-SO₃H2-Aminoaryl Ketone, Dicarbonyl CompoundSolvent-free100240High[19]

Table 2: Optimization of Reaction Conditions for Friedländer Synthesis using MIL-53(Al) Catalyst

ParameterVariationOptimal ConditionResultReference
SolventEtOH, IPA, ACN, Toluene, Solvent-freeSolvent-freeHighest yield[18]
Temperature (°C)75, 100, 125100Optimal yield[18]
Duration (h)2, 4, 6, 86No significant improvement beyond this time[18]
Catalyst Loading (wt. %)0.0, 2.5, 5.0, 7.55.0Highest conversion and yield[18]

Experimental Protocols

Protocol 1: General Procedure for the Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acids using a Heterogeneous Catalyst

This protocol is adapted from the synthesis using Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride.[12]

  • Materials:

    • Aromatic Aldehyde (e.g., 3-methoxybenzaldehyde) (1 mmol)

    • Pyruvic Acid (1 mmol)

    • Aniline derivative (e.g., Aniline) (1 mmol)

    • Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde, pyruvic acid, aniline, and the catalyst.

    • Stir the mixture vigorously at 80 °C under solvent-free conditions.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, add hot ethanol to the reaction mixture.

    • Separate the catalyst using an external magnet.

    • Cool the ethanol solution to allow the product to crystallize.

    • Collect the product by filtration.

DoebnerSynthesisWorkflow Experimental Workflow for Doebner Synthesis start Start combine_reactants Combine Aldehyde, Pyruvic Acid, Aniline, and Catalyst start->combine_reactants heat_stir Heat to 80°C and Stir Vigorously (Solvent-free) combine_reactants->heat_stir monitor_reaction Monitor by TLC heat_stir->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->monitor_reaction No add_ethanol Add Hot Ethanol reaction_complete->add_ethanol Yes separate_catalyst Separate Catalyst (with magnet) add_ethanol->separate_catalyst crystallize Cool to Crystallize Product separate_catalyst->crystallize filter_product Filter and Collect Product crystallize->filter_product end End filter_product->end

Caption: A step-by-step workflow for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids.

Protocol 2: General Procedure for the Pfitzinger Synthesis of Quinoline-4-carboxylic Acids

This protocol is a general representation of the Pfitzinger reaction.[9]

  • Materials:

    • Isatin (10.0 mmol)

    • 33% Aqueous Potassium Hydroxide (15 mL)

    • Carbonyl compound with α-methylene group (e.g., 1-(3-methoxyphenyl)ethan-1-one) (10.0 mmol)

    • Dilute Hydrochloric Acid or Acetic Acid

    • Ethanol or Ethanol/Water mixture for recrystallization

  • Procedure:

    • In a round-bottom flask, dissolve isatin in the aqueous potassium hydroxide solution.

    • Add the carbonyl compound to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the bulk of any organic solvent by rotary evaporation.

    • Add water to dissolve the potassium salt of the product.

    • Extract the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute acid until precipitation is complete.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid and Related Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid and other substituted quinoline-4-carboxylic acid derivatives. While direct biological activity data for this compound is not extensively available in public literature, its crucial role as a scaffold in the development of potent histone deacetylase (HDAC) inhibitors allows for an insightful indirect comparison. This document summarizes quantitative data on the anticancer and HDAC inhibitory activities of its derivatives and contrasts them with other biologically active quinolines. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and drug development efforts.

Introduction to Quinoline-4-carboxylic Acids

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antimalarial agents. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles. This guide focuses on 2-aryl-substituted quinoline-4-carboxylic acids, with a particular emphasis on derivatives of this compound.

The Role of this compound as a Synthetic Intermediate

Recent studies have highlighted the utility of this compound as a key intermediate in the synthesis of novel HDAC inhibitors.[1][2] The synthesis typically involves a Pfitzinger reaction, a condensation reaction between an isatin derivative and a carbonyl compound. In the case of this compound (designated as compound B11 in a key study), isatin is reacted with 3'-methoxyacetophenone.[1][2] This intermediate then serves as a "cap" group, which is a critical component of the pharmacophore for HDAC inhibitors. The carboxylic acid at the 4-position is subsequently coupled with a linker and a zinc-binding group to yield the final active HDAC inhibitor.

Comparative Biological Activity

While direct quantitative biological data for this compound is scarce, the activity of its derivatives provides a strong indication of the potential of this scaffold. This section compares the anticancer and HDAC inhibitory activities of these derivatives with other relevant quinoline compounds.

Anticancer and HDAC Inhibitory Activity of this compound Derivatives

A study by Hui et al. (2022) synthesized a series of HDAC inhibitors using this compound as a structural component. The most potent of these, compound D28 , which incorporates the this compound moiety, demonstrated significant HDAC3 selectivity and potent antiproliferative activity against a panel of cancer cell lines.[1][2][3][4]

Table 1: HDAC Inhibitory Activity of a Derivative of this compound (Compound D28) [1][2][4]

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
D28 >100>10024.45>100
SAHA (Vorinostat)0.0180.0310.0750.011

Table 2: Antiproliferative Activity of a Derivative of this compound (Compound D28) [1][2][4]

Cell LineCancer TypeD28 IC50 (µM)SAHA (Vorinostat) IC50 (µM)
K562Chronic Myelogenous Leukemia1.020.45
U266Multiple Myeloma1.081.22
U937Histiocytic Lymphoma1.110.68
MCF-7Breast Cancer5.664.21
FaduPharynx Carcinoma3.222.89
MDA-MB-231Breast Cancer4.153.75
MDA-MB-468Breast Cancer2.895.77
A549Lung Cancer2.832.56
A2780Ovarian Cancer3.863.11
HepG2Liver Cancer2.162.78

These results indicate that the this compound scaffold can be effectively utilized to develop potent and selective HDAC inhibitors with significant anticancer activity.

Comparative Activity of Other Quinoline Derivatives

Other quinoline-4-carboxylic acid derivatives have also demonstrated promising biological activities. For instance, certain derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), another important target in cancer therapy.[1] Additionally, various quinoline derivatives have shown anti-inflammatory properties, often through the inhibition of pathways such as NF-κB.[5][6][7][8][9]

Table 3: Biological Activity of Selected Quinoline Derivatives

Compound/Derivative ClassTarget/ActivityPotency (IC50/EC50)Reference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3 Inhibition7.2 µM[10]
4-Anilinoquinoline-3-carbonitrilesEGFR InhibitionVaries
N-quinoline-benzenesulfonamidesNF-κB InhibitionVaries[7]
Quinoline-4-carboxamidesAntimalarial (P. falciparum)4 nM (Compound 27)[4]
2-Aryl-quinoline-4-carboxylic acidsAntibacterial (S. aureus)MIC: 64 µg/mL (Compound 5a4)

This comparative data highlights the broad therapeutic potential of the quinoline-4-carboxylic acid scaffold and suggests that the specific substitutions on the quinoline ring are critical determinants of biological activity and target selectivity.

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline derivatives are mediated through their interaction with various cellular signaling pathways.

HDAC Inhibition Pathway

HDAC inhibitors, including those derived from this compound, exert their anticancer effects by preventing the deacetylation of histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.

HDAC_Inhibition_Pathway HDAC Histone Deacetylases (HDACs) Histones Histone Proteins HDAC->Histones Deacetylates Quinoline_Inhibitor 2-(Aryl)quinoline-4-carboxylic Acid Derivative (e.g., D28) Quinoline_Inhibitor->HDAC Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Structure Acetylated_Histones->Chromatin Relaxes Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors derived from quinoline scaffolds.

NF-κB Signaling Pathway

Several quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines and can sensitize cancer cells to apoptosis.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Quinoline_Inhibitor Quinoline Derivative Quinoline_Inhibitor->IKK Inhibits Quinoline_Inhibitor->NFkB Inhibits Nuclear Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by certain quinoline derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.

  • Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (e.g., trypsin), and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the HDAC enzyme to each well, followed by the test compound dilutions.

    • Incubate for a predefined period at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for a further period to allow for substrate deacetylation.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

  • Materials: Cancer cell lines, culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: RAW 264.7 macrophage cells, culture medium, LPS, Griess reagent, and test compounds.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of 2-(3-Methoxyphenyl)quinoline- 4-carboxylic Acid & Derivatives HDAC_Assay HDAC Inhibition Assay Synthesis->HDAC_Assay Anticancer_Assay Antiproliferative Assays (e.g., MTT) Synthesis->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO Production) Synthesis->Anti_inflammatory_Assay IC50 IC50 Determination HDAC_Assay->IC50 Anticancer_Assay->IC50 Anti_inflammatory_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

A Comparative Guide to the In Vitro Anticancer Activity of 2-Arylquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the in vitro anticancer activity of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is not extensively available in publicly accessible literature, the broader class of 2-arylquinoline-4-carboxylic acid derivatives has demonstrated significant potential as anticancer agents. This guide provides a comparative overview of the performance of several representative compounds from this class, supported by experimental data from various studies.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of various 2-arylquinoline-4-carboxylic acid derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)
2-Styryl-4-quinoline carboxylic acid derivative (Cmpd 21) H1975Cytotoxicity0.21
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) THP-1 (Leukemia)Antiprolif.0.87
Ursolic acid-quinoline derivative (Cmpd 3b) MDA-MB-231 (Breast)Cytotoxicity0.61 ± 0.07
Ursolic acid-quinoline derivative (Cmpd 3b) HeLa (Cervical)Cytotoxicity0.36 ± 0.05
2-Phenylquinoline-4-carboxylic acid derivative (D28) K562 (Leukemia)Antiprolif.1.02
2-Phenylquinoline-4-carboxylic acid derivative (D28) A549 (Lung)Antiprolif.2.83
2-Phenylquinoline-4-carboxylic acid derivative (D28) MCF-7 (Breast)Antiprolif.5.66
4,7-Disubstituted quinoline derivative SF-295 (CNS)Cytotoxicity0.314-4.65 µg/cm³

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of in vitro anticancer activity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a period of 48-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[3]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[4][5]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash them with phosphate-buffered saline (PBS), and resuspend them in Annexin V binding buffer.[2][5]

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2][4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[6]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial screening of a compound's anticancer properties.

G cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Viability & Apoptosis Assays cluster_3 Data Analysis Compound Test Compound (e.g., Quinoline Derivative) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions in Culture Medium Stock->Serial Treatment Add Compound Dilutions Serial->Treatment Seeding Seed Cancer Cells (96-well plate) Incubate1 Incubate (24h) Seeding->Incubate1 Incubate1->Treatment Incubate2 Incubate (48-72h) Treatment->Incubate2 MTT MTT Assay Incubate2->MTT Annexin Annexin V Assay Incubate2->Annexin Absorbance Measure Absorbance (570 nm) MTT->Absorbance Flow Flow Cytometry Annexin->Flow IC50 Calculate IC50 Absorbance->IC50 ApoptosisQuant Quantify Apoptosis Flow->ApoptosisQuant EGFR_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Signaling cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Quinoline Quinoline Derivative Quinoline->EGFR Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged pharmacophore, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of novel therapeutic agents.

Core Structure

The fundamental structure consists of a quinoline ring substituted with an aryl group at the 2-position and a carboxylic acid at the 4-position. Modifications to the aryl ring (Ar), the quinoline core (positions R1, R2, R3), and the carboxylic acid group have profound effects on the biological activity.

Doebner_Reaction Aniline Aniline Reaction Doebner Reaction (Reflux, Solvent, Catalyst) Aniline->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product 2-Aryl-Quinoline-4-Carboxylic Acid Reaction->Product Yields SAR_Summary cluster_C2 Impact of C2-Aryl Group cluster_C4 Impact of C4-Carboxylic Acid cluster_Quinoline Impact of Quinoline Core Substituents Core 2-Aryl-Quinoline-4-Carboxylic Acid Core C2_Aryl C2-Aryl Group (Ar) Core->C2_Aryl C4_COOH C4-Carboxylic Acid (COOH) Core->C4_COOH Quinoline_Subst Quinoline Core Substituents (R1-R3) Core->Quinoline_Subst Bulky_Hydrophobic Bulky, Hydrophobic Groups: - Biphenyl, Phenyl Ether - Increased Lipophilicity C2_Aryl->Bulky_Hydrophobic Enhances DHODH Inhibition Aryl_Subst Aryl Substituents: - Electron-withdrawing/donating groups - Heterocyclic rings (e.g., Pyridine) C2_Aryl->Aryl_Subst Modulates Potency & Selectivity Essential Essential for Activity: - Forms salt bridges in active sites C4_COOH->Essential Esterification Esterification/Amidation: - Generally reduces activity (prodrug potential) C4_COOH->Esterification C6_Subst C6-Position: - Halogens (e.g., Fluoro) can increase potency Quinoline_Subst->C6_Subst C7_C8_Subst C7/C8-Positions: - Introduction of basic groups can improve physicochemical properties Quinoline_Subst->C7_C8_Subst

A Comparative Analysis of the Doebner and Pfitzinger Reactions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications. Among the numerous methods developed for the synthesis of quinoline derivatives, the Doebner and Pfitzinger reactions have long been established as classical and valuable strategies for the preparation of quinoline-4-carboxylic acids. This guide provides an objective comparative analysis of these two named reactions, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic needs.

At a Glance: Doebner vs. Pfitzinger Reaction

FeatureDoebner ReactionPfitzinger Reaction
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin (or derivative), Carbonyl compound with α-methylene group
Catalyst/Conditions Typically Acid-Catalyzed (Brønsted or Lewis)Base-Catalyzed (e.g., KOH, NaOH)
Key Transformation Three-component condensation and cyclizationCondensation and cyclization following isatin ring-opening
Primary Product 2-Substituted quinoline-4-carboxylic acids2,3-Disubstituted quinoline-4-carboxylic acids
Advantages One-pot synthesis, commercially available starting materials.[1]Versatile for creating diverse libraries of quinoline-4-carboxylic acids.
Disadvantages Can result in low yields with electron-withdrawing groups on the aniline.[1]Use of strong bases can be harsh and incompatible with base-sensitive functional groups on the isatin.[2][3] Both reactions can suffer from long reaction times and low yields with certain substrates.[2]

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing reaction conditions.

Doebner Reaction Mechanism

The Doebner reaction is a three-component reaction that is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde.[1] This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular electrophilic cyclization, and finally, oxidation to the aromatic quinoline-4-carboxylic acid.[1]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Adduct SchiffBase->Adduct + Enol Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization - H₂O Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base (e.g., KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine KetoAcid->Imine + Carbonyl Compound - H₂O Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration Workflow_Comparison cluster_doebner Doebner Reaction Workflow cluster_pfitzinger Pfitzinger Reaction Workflow D_Start Start: Mix Aniline, Aldehyde, Pyruvic Acid, and Acid Catalyst in Solvent D_Reaction Heat to Reflux D_Start->D_Reaction D_Workup Aqueous Workup (e.g., NaHCO₃ extraction) D_Reaction->D_Workup D_Isolation Isolation and Purification (e.g., Crystallization or Chromatography) D_Workup->D_Isolation P_Start Start: Dissolve Isatin in Base P_Add_Carbonyl Add Carbonyl Compound P_Start->P_Add_Carbonyl P_Reaction Heat to Reflux P_Add_Carbonyl->P_Reaction P_Workup Acidification to Precipitate Product P_Reaction->P_Workup P_Isolation Isolation and Purification (e.g., Filtration and Recrystallization) P_Workup->P_Isolation

References

assessing the selectivity of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid for its target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Selectivity Analysis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a versatile pharmacophore in the development of targeted inhibitors for a range of enzymes implicated in disease. While the specific selectivity profile of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is not extensively documented in publicly available literature, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has been shown to exhibit potent and selective inhibition against diverse targets, including Histone Deacetylase 3 (HDAC3), Sirtuin 3 (SIRT3), and Dihydroorotate Dehydrogenase (DHODH). This guide provides a comparative overview of the selectivity of representative compounds from this class against their respective targets, supported by experimental data and detailed methodologies.

Quantitative Selectivity Data

The following tables summarize the inhibitory activity and selectivity of key 2-phenylquinoline-4-carboxylic acid derivatives against their primary targets and related isoforms.

Table 1: Selectivity of an HDAC3 Inhibitor

CompoundTargetIC50 (µM)Selectivity vs. HDAC1Selectivity vs. HDAC2Selectivity vs. HDAC6Reference
Molecule D28HDAC324.45No inhibitionNo inhibitionNo inhibition[1][2][3]
RGFP966HDAC30.08>200-fold>200-fold>200-fold

RGFP966 is a well-characterized, potent, and selective HDAC3 inhibitor included for comparison.

Table 2: Selectivity of a SIRT3 Inhibitor

CompoundTargetIC50 (µM)Selectivity vs. SIRT1Selectivity vs. SIRT2Reference
Molecule P6SIRT37.2~4.5-fold~4.7-fold[4][5]
3-TYPSIRT1/2/3SIRT1: 19 µM, SIRT2: 21 µM, SIRT3: 38 µMNon-selectiveNon-selective

3-TYP is a known non-selective sirtuin inhibitor included for comparison.

Table 3: Activity of Quinoline-4-Carboxylic Acid Derivatives as DHODH Inhibitors

CompoundTargetIC50 (nM)Reference
Analogue 41DHODH9.71 ± 1.4[6][7]
Analogue 43DHODH26.2 ± 1.8[6][7]
BrequinarDHODH13

Brequinar is a well-characterized DHODH inhibitor included for comparison.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to allow for replication and further investigation.

HDAC3 Inhibition Assay (Fluorometric)

This protocol is based on the principle that HDAC3 deacetylates a fluorogenic substrate, which is then cleaved by a developer to produce a fluorescent signal.

Materials:

  • Recombinant human HDAC3 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • Trichostatin A (TSA) or RGFP966 as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the test compound dilutions. Include wells for a no-enzyme control (blank) and a vehicle control (DMSO).

  • Add the HDAC3 enzyme to all wells except the blank.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to all wells.

  • Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

SIRT3 Inhibition Assay (Fluorometric)

This assay measures the NAD+-dependent deacetylase activity of SIRT3.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • Nicotinamide as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, SIRT3 enzyme, and the fluorogenic substrate.

  • Initiate the reaction by adding NAD+ to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 350-360 nm and emission at 450-465 nm).[8]

  • Calculate the percent inhibition and determine the IC50 value.

DHODH Inhibition Assay (Colorimetric)

This assay measures the reduction of a chromogenic substrate coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • Brequinar as a positive control

  • 96-well clear microplates

  • Spectrophotometer microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add the DHODH enzyme to each well.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.[9]

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the relevant biological pathways and a general experimental workflow for assessing inhibitor selectivity.

HDAC3_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Proteins Repression Transcriptional Repression Histone->Repression Condensed Chromatin Activation Transcriptional Activation Histone->Activation Open Chromatin TF Transcription Factors (e.g., NF-κB) Gene Target Genes TF->Gene HDAC3 HDAC3 HDAC3->Histone Deacetylation HDAC3->TF Deacetylation HAT HAT HAT->Histone Acetylation Repression->Gene Silencing Activation->Gene Expression Inhibitor 2-Phenylquinoline-4-Carboxylic Acid Derivative (e.g., Molecule D28) Inhibitor->HDAC3 Inhibition

Caption: HDAC3-mediated gene regulation and its inhibition.

SIRT3_Signaling_Pathway cluster_mitochondrion Mitochondrion SIRT3 SIRT3 NAM Nicotinamide SIRT3->NAM Mito_Proteins Mitochondrial Proteins (e.g., enzymes in TCA cycle, FAO) SIRT3->Mito_Proteins Deacetylation NAD NAD+ NAD->SIRT3 Activates Function Mitochondrial Function (e.g., ATP production, reduced ROS) Mito_Proteins->Function Inhibitor 2-Phenylquinoline-4-Carboxylic Acid Derivative (e.g., Molecule P6) Inhibitor->SIRT3 Inhibition

Caption: SIRT3 regulation of mitochondrial function.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->DHODH Inhibition

Caption: Role of DHODH in pyrimidine biosynthesis.

Experimental_Workflow Compound Test Compound (2-Phenylquinoline-4-Carboxylic Acid Derivative) Primary_Assay Primary Target Assay (e.g., HDAC3) Compound->Primary_Assay Selectivity_Assay Selectivity Screening (vs. related isoforms, e.g., HDAC1, 2, 6) Compound->Selectivity_Assay IC50_Primary Determine IC50 Primary_Assay->IC50_Primary Analysis Comparative Analysis of Selectivity IC50_Primary->Analysis IC50_Selectivity Determine IC50s Selectivity_Assay->IC50_Selectivity IC50_Selectivity->Analysis

Caption: General workflow for assessing inhibitor selectivity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of principal analytical methods for the quantification of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a molecule of interest in pharmaceutical research and development. The selection of a robust and validated analytical method is paramount for accurate quantification in diverse matrices, from active pharmaceutical ingredients (APIs) to biological samples.

This document outlines the experimental protocols and performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). While direct, peer-reviewed cross-validation studies for this specific analyte are not widely published, this guide synthesizes established methodologies for quinoline-4-carboxylic acid derivatives to present a framework for method selection and validation.[1][2][3] This comparative analysis is intended to assist researchers and drug development professionals in choosing the most suitable method for their specific application, ensuring data integrity and reliability across different analytical platforms.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the key performance parameters for HPLC-UV and UPLC-MS/MS methods for the analysis of this compound. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method. The data presented are representative values based on typical performance for structurally similar compounds.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance

Validation ParameterHPLC-UV (Representative)UPLC-MS/MS (Representative)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 5 - 10 ng/mL0.05 - 0.1 ng/mL
Limit of Quantification (LOQ) 15 - 30 ng/mL0.15 - 0.3 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Selectivity Good; potential interference from co-eluting impurities.Excellent; based on specific precursor/product ion transitions.
Analysis Run Time 10 - 15 minutes3 - 5 minutes

Table 2: Cross-Validation Acceptance Criteria for Incurred Sample Reanalysis

ParameterAcceptance Criteria
Number of Samples At least 20-40 study samples analyzed by both methods.[4]
Percent Difference The difference between the values from the two methods should be within ±20% of their mean for at least 67% of the samples.
Correlation A correlation coefficient (r) of > 0.95 between the two datasets.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and should be optimized and fully validated for the specific matrix and intended use.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and cost-effective approach for routine quantification and purity analysis, particularly for bulk substances and formulated products.

Instrumentation:

  • HPLC System equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient starting from 10% B to 90% B over 10 minutes, followed by a 3-minute hold and a 2-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by DAD.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol or a suitable solvent.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase (initial conditions) to prepare a calibration curve ranging from the LOQ to an appropriate upper limit (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the same solvent as the standard to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This technique provides superior sensitivity and selectivity, making it the preferred method for bioanalysis (e.g., plasma, urine), trace-level impurity detection, and studies requiring high throughput.[5]

Instrumentation:

  • A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A fast linear gradient from 5% B to 95% B over 2.5 minutes, followed by a 0.5-minute hold and 1-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): 280.1 m/z ([M+H]⁺).

  • Product Ions (Q3): Specific fragment ions determined by infusion of a standard solution (e.g., 234.1 m/z for loss of COOH, 206.1 m/z for further fragmentation).

  • Collision Energy & Cone Voltage: Optimized for maximum signal intensity for each MRM transition.

Standard and Sample Preparation:

  • Stock and Working Standards: Prepared as described for the HPLC-UV method, but at lower concentration ranges (e.g., 0.1 - 100 ng/mL).

  • Sample Preparation (for Biological Matrix): Perform a protein precipitation (e.g., with acetonitrile) or a solid-phase extraction (SPE) to remove matrix interferences. Evaporate the supernatant/eluate and reconstitute in the initial mobile phase before injection.

Visualizations: Workflows and Logical Relationships

G General Workflow for Cross-Validation of Analytical Methods cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation cluster_conclusion Phase 4: Conclusion define_methods Define Method A (e.g., HPLC-UV) & Method B (e.g., UPLC-MS/MS) define_criteria Establish Acceptance Criteria (e.g., ±20% Difference) define_methods->define_criteria select_samples Select & Aliquot Incurred Study Samples define_criteria->select_samples analyze_a Analyze Samples with Method A select_samples->analyze_a analyze_b Analyze Samples with Method B select_samples->analyze_b compile_data Compile Results from Both Methods analyze_a->compile_data analyze_b->compile_data stat_analysis Perform Statistical Analysis (Correlation, % Difference) compile_data->stat_analysis compare_criteria Compare Results Against Acceptance Criteria stat_analysis->compare_criteria pass Methods are Correlated Data is Interchangeable compare_criteria->pass Pass fail Methods are Not Correlated Investigate Discrepancy compare_criteria->fail Fail

Caption: General workflow for the cross-validation of two analytical methods.

G Experimental Workflow for HPLC-UV Analysis cluster_hplc HPLC System cluster_data Data Analysis prep_standards Prepare Stock & Working Standard Solutions autosampler Inject Sample (10 µL) prep_standards->autosampler calibration Build Calibration Curve from Standards prep_standards->calibration prep_sample Dissolve & Filter Sample prep_sample->autosampler column Separation on C18 Column (30°C) autosampler->column pump Mobile Phase Gradient (1.0 mL/min) pump->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram quantification Quantify Analyte Peak Area chromatogram->quantification calibration->quantification

Caption: Experimental workflow for HPLC-UV quantification.

G Experimental Workflow for UPLC-MS/MS Analysis cluster_uplc UPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis prep_standards Prepare Stock & Working Standard Solutions (ng/mL) autosampler Inject Sample (2 µL) prep_standards->autosampler quantification Quantify Analyte Peak Area Against Calibration Curve prep_standards->quantification prep_sample Sample Extraction (e.g., Protein Precipitation) prep_sample->autosampler column Separation on BEH C18 Column (40°C) autosampler->column pump Mobile Phase Gradient (0.4 mL/min) pump->column esi Electrospray Ionization (ESI+) column->esi mrm MRM Detection (e.g., 280.1 -> 234.1) esi->mrm chromatogram Generate MRM Chromatogram mrm->chromatogram chromatogram->quantification

References

Efficacy of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid and Its Derivatives: A Comparative Analysis Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid and its derivatives against standard drugs in the fields of oncology and infectious diseases. The primary focus is on its activity as a histone deacetylase (HDAC) inhibitor for cancer therapy and its potential as an antileishmanial agent. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound belongs to the 2-arylquinoline-4-carboxylic acid class of compounds, which has garnered significant interest for its diverse pharmacological activities. Research has primarily explored its potential in two key areas:

  • As a Histone Deacetylase (HDAC) Inhibitor: A hydroxamic acid derivative of this compound, referred to as molecule D28 , has demonstrated selective inhibitory activity against HDAC3, an enzyme implicated in cancer development. Comparative studies show its anti-proliferative effects are comparable to the FDA-approved drug Vorinostat (SAHA) in specific cancer cell lines.

  • As a Potential Antileishmanial Agent: While direct experimental data for this compound is limited, related 2-arylquinoline-4-carboxylic acid derivatives have shown activity against Leishmania parasites. The proposed mechanism of action for this class of compounds involves the inhibition of Leishmania N-myristoyltransferase (LmNMT), an enzyme crucial for parasite viability.

This guide will delve into the available quantitative data, experimental procedures, and the underlying biological pathways to provide a comprehensive overview for research and development purposes.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data comparing the efficacy of a derivative of this compound with standard drugs.

Table 1: In Vitro HDAC Inhibition and Anti-proliferative Activity

This table presents the half-maximal inhibitory concentration (IC50) values for molecule D28 , a hydroxamic acid derivative of this compound, against various HDAC enzymes and cancer cell lines, in comparison to the standard HDAC inhibitor, Vorinostat (SAHA).

CompoundTarget/Cell LineIC50 (µM)Reference
Molecule D28 HDAC324.45[1][2]
HDAC1>1000[1]
HDAC2>1000[1]
HDAC6>1000[1]
MCF-7 (Breast Cancer)5.66[1][2]
MDA-MB-231 (Breast Cancer)4.15[1][2]
MDA-MB-468 (Breast Cancer)2.89[1][2]
Vorinostat (SAHA) HDAC1~0.01[1][2]
HDAC3~0.02[1][2]
MCF-7 (Breast Cancer)5.77[1][2]
MDA-MB-231 (Breast Cancer)4.21[1][2]
MDA-MB-468 (Breast Cancer)3.75[1][2]

Note: Lower IC50 values indicate greater potency.

Table 2: Antileishmanial Activity of a Related 2-Arylquinoline-4-Carboxylic Acid Derivative

Direct experimental data for the antileishmanial activity of this compound was not available in the reviewed literature. The following data is for a structurally related 2-acetanilide 2-arylquinoline-4-carboxylate and is presented to indicate the potential of this chemical class.

CompoundTarget OrganismIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Compound 5n (R/R' = Br/Cl) Leishmania infantum (promastigotes)17.08 ± 1.09Amphotericin BNot directly compared in the same study, but typically in the low micromolar to nanomolar range.[3]

Note: This data is for a related compound and should be interpreted with caution regarding the specific efficacy of this compound.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the evaluation of this compound and its derivatives.

HDAC3_Signaling_Pathway cluster_0 Epigenetic Regulation HDAC3 HDAC3 NonHistone Non-Histone Proteins (e.g., p53) HDAC3->NonHistone Deacetylates Deacetylation Deacetylation HDAC3->Deacetylation Histones Histones Histones->Deacetylation Acetyl Groups Acetylation Acetylation (HATs) Acetylation->Histones Chromatin Chromatin Condensation Deacetylation->Chromatin GeneRepression Tumor Suppressor Gene Repression Chromatin->GeneRepression Proliferation Cell Proliferation & Survival GeneRepression->Proliferation Inhibitor 2-(Aryl)quinoline (e.g., Molecule D28) Inhibitor->HDAC3 Inhibits

Caption: Simplified signaling pathway of HDAC3 in cancer progression and its inhibition.

Leishmania_NMT_Pathway cluster_1 Parasite Survival Pathway LmNMT Leishmania N-Myristoyltransferase (LmNMT) Myristoylation N-Myristoylation LmNMT->Myristoylation Catalyzes MyristoylCoA Myristoyl-CoA MyristoylCoA->Myristoylation SubstrateProteins Substrate Proteins (e.g., ARF, HASP) SubstrateProteins->Myristoylation MembraneLocalization Protein Membrane Localization Myristoylation->MembraneLocalization ParasiteViability Parasite Viability & Proliferation MembraneLocalization->ParasiteViability Inhibitor 2-(Aryl)quinoline (Putative) Inhibitor->LmNMT Inhibits

Caption: Proposed mechanism of action for antileishmanial quinoline derivatives via LmNMT inhibition.

HDAC_Inhibition_Workflow Start Start: Prepare Reagents PlateSetup Plate Setup: - HDAC Enzyme - Assay Buffer - Test Compound/Control Start->PlateSetup Incubation1 Pre-incubation (e.g., 37°C, 15 min) PlateSetup->Incubation1 AddSubstrate Add Fluorogenic HDAC Substrate Incubation1->AddSubstrate Incubation2 Incubation (e.g., 37°C, 30-60 min) AddSubstrate->Incubation2 StopDevelop Add Developer (contains stop solution) Incubation2->StopDevelop Incubation3 Incubation (RT, 15 min, dark) StopDevelop->Incubation3 Measure Measure Fluorescence (Ex/Em: ~360/~460 nm) Incubation3->Measure Analyze Data Analysis: Calculate % Inhibition Determine IC50 Measure->Analyze End End Analyze->End

Caption: General experimental workflow for an in vitro fluorometric HDAC inhibition assay.

Antileishmanial_Amastigote_Workflow Start Start: Culture Macrophages Infect Infect Macrophages with Leishmania Promastigotes Start->Infect IncubateInfection Incubate to allow Amastigote Formation Infect->IncubateInfection Treat Treat with Test Compound or Control Drug IncubateInfection->Treat IncubateTreatment Incubate (e.g., 72 hours) Treat->IncubateTreatment FixStain Fix and Stain Cells (e.g., Giemsa) IncubateTreatment->FixStain Microscopy Microscopic Examination: Count Infected Cells & Amastigotes/Cell FixStain->Microscopy Analyze Data Analysis: Calculate % Inhibition Determine IC50 Microscopy->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro antileishmanial screening against intracellular amastigotes.

Experimental Protocols

In Vitro Fluorometric HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)

  • Test compound and a standard inhibitor (e.g., Vorinostat) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the standard inhibitor in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup: To the wells of a 96-well plate, add the HDAC Assay Buffer, followed by the diluted test compound, standard inhibitor, or vehicle control (DMSO).

  • Enzyme Addition: Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination and Development: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: ~360 nm, Em: ~460 nm for AMC-based substrates).

  • Data Analysis: Subtract the background fluorescence from the "no enzyme" control wells. Calculate the percentage of HDAC inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antileishmanial Assay (Intracellular Amastigotes)

Objective: To determine the efficacy of a test compound against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes

  • Macrophage cell line (e.g., THP-1, J774A.1)

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compound and a standard antileishmanial drug (e.g., Amphotericin B, Miltefosine)

  • 96-well tissue culture plates

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa stain)

  • Microscope

Procedure:

  • Macrophage Seeding: Seed the macrophage cell line into 96-well plates and incubate to allow for cell adherence. If using THP-1 cells, differentiate them into adherent macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1).

  • Incubation for Infection: Incubate the plates to allow for phagocytosis of the promastigotes and their transformation into intracellular amastigotes.

  • Removal of Extracellular Parasites: Wash the wells to remove any non-phagocytosed promastigotes.

  • Treatment: Add fresh medium containing serial dilutions of the test compound, standard drug, or vehicle control to the infected macrophages.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

  • Fixation and Staining: At the end of the incubation period, fix the cells with a suitable fixative and stain with a staining solution to visualize the macrophages and intracellular amastigotes.

  • Microscopic Evaluation: Using a light microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage for at least 100 macrophages per well.

  • Data Analysis: Calculate the percentage of inhibition of parasite proliferation compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The available evidence suggests that derivatives of this compound hold promise as therapeutic agents. Specifically, the hydroxamic acid derivative D28 demonstrates potent and selective inhibition of HDAC3, with anti-proliferative activity in breast cancer cell lines comparable to the standard drug Vorinostat. This highlights its potential as a lead compound for the development of novel epigenetic cancer therapies.

In the context of leishmaniasis, while direct evidence for this compound is lacking, the broader class of 2-arylquinoline-4-carboxylic acids has shown antileishmanial activity. The proposed targeting of the essential parasite enzyme LmNMT provides a strong rationale for further investigation. Future studies should focus on synthesizing and evaluating this compound and its derivatives against the intracellular amastigote forms of various Leishmania species and comparing their efficacy directly with standard antileishmanial drugs like Amphotericin B and Miltefosine. Such studies are crucial to validate the therapeutic potential of this specific chemical scaffold in the fight against this neglected tropical disease.

References

in vivo validation of the therapeutic potential of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the In Vivo Therapeutic Potential of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Introduction:

This guide provides a comparative analysis of the therapeutic potential of 2-phenylquinoline-4-carboxylic acid derivatives and related quinoline-carboxamides. While extensive in vivo validation data for the specific derivative, 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, is limited in publicly accessible literature, this document summarizes the available preclinical data for the broader chemical class. The objective is to offer a comparative overview of their performance against various therapeutic targets, supported by experimental data from relevant studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The derivatives of quinoline-4-carboxylic acid have garnered significant interest due to their versatile biological activities. Researchers have explored their potential as anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] The core scaffold of these compounds can be synthesized through methods like the Pfitzinger reaction, which allows for diverse substitutions and the generation of libraries for screening.[4][5][6]

Performance Comparison of Quinoline-4-Carboxylic Acid Derivatives

The therapeutic applications of this class of compounds are diverse, with different derivatives showing potency against different diseases. Below is a comparison based on their primary therapeutic targets.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant area of investigation for 2-phenylquinoline-4-carboxylic acid derivatives is their potential as anticancer agents through the inhibition of histone deacetylases (HDACs).[4][7] Overexpression of certain HDACs is linked to tumorigenesis, making them a key therapeutic target.[4]

Table 1: In Vitro Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as HDAC Inhibitors

Compound IDDerivative StructureTargetIC50 Value (µM)Cell LineReference
D28 2-phenylquinoline-4-carboxylic acid derivative with hydroxamic acid ZBGHDAC324.45-[4][7]
B11 This compound-Data not reported-[4]
SAHA (Vorinostat) Approved HDAC Inhibitor (Reference)Pan-HDAC0.02-0.08VariousCommercially available data

ZBG: Zinc-Binding Group. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data for B11 was not available in the cited literature.

The data indicates that derivatives like D28 show selectivity for HDAC3, which could offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-HDAC inhibitors.[4][7]

Antimalarial Activity

Quinoline-based compounds have a long history in the treatment of malaria. Recent research has focused on novel quinoline-4-carboxamide derivatives that demonstrate potent multistage antimalarial activity and significant in vivo efficacy.[8][9][10]

Table 2: In Vivo Efficacy of Quinoline-4-Carboxamide Derivatives against Plasmodium berghei

Compound IDDosing RegimenED90 (mg/kg)OutcomeReference
Compound 2 30 mg/kg, oral, once daily for 4 days0.1 - 0.3Complete cure in mouse model[8]
Chloroquine Standard Antimalarial (Reference)~1.25-Historical data

ED90: The effective dose required to produce a 98.1% reduction in parasitemia. The data highlights the potent in vivo activity of novel quinoline-4-carboxamide derivatives, surpassing the efficacy of standard treatments in this model.[8][10]

Other Therapeutic Targets

This class of molecules has also been investigated for other therapeutic applications, including the inhibition of dihydroorotate dehydrogenase (DHODH) for potential use in treating diseases like acute myeloid leukemia.[5]

Table 3: Pharmacokinetic Properties of a Quinoline-Based DHODH Inhibitor

Compound IDParameterValueDosingReference
Compound 41 Oral Bioavailability (F)56%Oral (PO)[5]
Compound 41 Elimination Half-life (t1/2)2.78 hOral (PO)[5]

This data demonstrates that quinoline-4-carboxylic acid derivatives can be optimized to have favorable pharmacokinetic properties, such as significant oral bioavailability, which is crucial for clinical development.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.

General Synthesis via Pfitzinger Reaction

The 2-substituted phenylquinoline-4-carboxylic acid core is often synthesized using the Pfitzinger reaction.[4][5]

  • Reaction Setup: Isatin or a substituted isatin is dissolved in a solution of potassium hydroxide in ethanol and water.

  • Addition of Ketone: A substituted acetophenone (e.g., 3-methoxy-acetophenone) is added to the solution.

  • Reflux: The reaction mixture is heated to reflux for 24-48 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is redissolved in 1 M NaOH and washed with ethyl acetate.

  • Acidification: The aqueous layer is acidified with HCl or acetic acid until a precipitate forms.

  • Purification: The solid product is collected by filtration and can be further purified by crystallization.[4][5]

In Vivo Antimalarial Efficacy Study (Plasmodium berghei Mouse Model)

This protocol is a standard for assessing the in vivo efficacy of antimalarial drug candidates.[8]

  • Animal Model: Female BALB/c mice are used.

  • Infection: Mice are infected intravenously with Plasmodium berghei.

  • Drug Administration: The test compounds are formulated in a suitable vehicle (e.g., 7% Tween-80, 3% ethanol in water) and administered orally once daily for four consecutive days, starting 24 hours post-infection.

  • Monitoring: Parasitemia (the percentage of red blood cells infected with the parasite) is monitored by microscopic examination of Giemsa-stained blood smears.

  • Endpoint: The ED90, the dose at which a 98.1% reduction in parasitemia compared to a vehicle-treated control group is observed, is calculated.[8][10] Survival time is also monitored.[10]

HDAC Enzyme Inhibition Assay

This in vitro assay is used to determine the potency and selectivity of compounds against HDAC enzymes.[4]

  • Enzyme Source: HeLa cell nucleus extract, which contains a mixture of HDAC isoforms, is used.

  • Incubation: The test compounds are incubated with the enzyme source and a fluorogenic substrate.

  • Detection: The reaction is stopped, and the fluorescence is measured. The level of fluorescence is proportional to the enzyme activity.

  • Calculation: The percentage inhibitory rate (PIR) is calculated, and IC50 values are determined from dose-response curves.[4]

Visualizations: Pathways and Workflows

Signaling Pathway

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Processes HDAC HDAC Enzyme Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Histone Histone Protein Histone->Acetyl_Group Acetylated DNA DNA Histone->DNA Bound to Gene_Expression Gene Expression Acetyl_Group->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HDAC_Inhibitor 2-Phenylquinoline-4-carboxylic acid derivative HDAC_Inhibitor->HDAC Inhibits

Caption: Mechanism of action for HDAC inhibitor-based anticancer therapy.

Experimental Workflow

In_Vivo_Efficacy_Workflow start Start infection Infect Mice with P. berghei start->infection grouping Randomize into Control & Treatment Groups infection->grouping treatment Administer Compound or Vehicle Orally (4 days) grouping->treatment monitoring Monitor Parasitemia (Blood Smears) treatment->monitoring data_analysis Calculate ED90 and Assess Survival monitoring->data_analysis end End data_analysis->end

Caption: General workflow for in vivo antimalarial efficacy studies.

Synthesis Workflow

Pfitzinger_Synthesis_Workflow Isatin Isatin Derivative Reaction Pfitzinger Condensation (Reflux in EtOH/H2O) Isatin->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Base Base (KOH) Base->Reaction Crude_Product Crude Quinoline-4-Carboxylic Acid Reaction->Crude_Product Purification Purification (Acidification & Crystallization) Crude_Product->Purification Final_Product Pure 2-Aryl-Quinoline- 4-Carboxylic Acid Purification->Final_Product

Caption: Simplified workflow for the Pfitzinger synthesis of the core scaffold.

References

Benchmarking the Antioxidant Potential of Quinoline-4-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, quinoline-4-carboxylic acids have emerged as a promising class of compounds with significant antioxidant potential. This guide provides an objective comparison of the antioxidant activity of various quinoline-4-carboxylic acid derivatives, supported by experimental data from peer-reviewed literature. It details the methodologies of key antioxidant assays and illustrates the underlying cellular mechanisms, offering a comprehensive resource for researchers in the field of antioxidant research and drug discovery.

Comparative Antioxidant Activity

The antioxidant capacity of quinoline-4-carboxylic acid derivatives is influenced by the nature and position of substituents on the quinoline ring. The following table summarizes the antioxidant activity of selected derivatives from various studies, benchmarked against standard antioxidants. The data is presented as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) and as equivalence to a standard for the ferric reducing antioxidant power (FRAP) assay. Lower IC50 values indicate higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Standard AntioxidantStandard IC50 (µg/mL)Reference
2-Methylquinoline-4-carboxylic acidDPPH-Isatin---INVALID-LINK--[1]
2-(4-Methylphenyl)quinoline-4-carboxylic acidDPPH-Isatin---INVALID-LINK--[1]
3-Aryl-2-hydroxyquinoline-4-carboxylic acid (Compound 14)ABTSGood----INVALID-LINK--[2]
3-Aryl-2-hydroxyquinoline-4-carboxylic acid (Compound 21a)ABTSGood----INVALID-LINK--[2]
3-Aryl-2-hydroxyquinoline-4-carboxylic acid (Compound 21b)ABTSGood----INVALID-LINK--[2]
[2,3′-Biquinoline]-4-carboxylic acid analog (Compound 9)DPPH1.25Ascorbic Acid4.5--INVALID-LINK--[3]
Quinoline-3-carbaldehyde analog (Compound 20)DPPH1.75Ascorbic Acid4.5--INVALID-LINK--[3]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. The study by Fikriya et al. reported inhibition percentages at a fixed concentration rather than IC50 values, indicating that 2-(4-methylphenyl)quinoline-4-carboxylic acid (40.43% inhibition) was a better antioxidant than 2-methylquinoline-4-carboxylic acid (30.25% inhibition) at 5 mg/L.[1][4] Conversely, another study found that quinoline-4-carboxylic acid and other derivatives lacked significant DPPH radical scavenging capacity compared to ascorbic acid.[5]

Signaling Pathways Modulated by Quinoline Derivatives

The antioxidant effects of quinoline derivatives are not solely based on direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. One of the key pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

G cluster_stress Cellular Stress cluster_cell Cellular Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Induces dissociation from Keap1 Quinoline-4-carboxylic acid derivative Quinoline-4-carboxylic acid derivative Quinoline-4-carboxylic acid derivative->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Keap1 Keap1 Keap1->Nrf2 Inhibits (degradation) Antioxidant Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes Promotes transcription Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection Leads to

Nrf2 signaling pathway activation by quinoline derivatives.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators like quinoline derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage.

Experimental Workflow for Antioxidant Activity Assessment

A systematic approach is crucial for the reliable benchmarking of antioxidant compounds. The following diagram outlines a general experimental workflow for assessing the antioxidant activity of quinoline-4-carboxylic acid derivatives.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_cell_assay Cell-Based Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (Quinoline-4-carboxylic acid derivatives and Standard Antioxidants) DPPH_Assay DPPH Radical Scavenging Assay Sample_Prep->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Sample_Prep->ABTS_Assay FRAP_Assay FRAP Assay Sample_Prep->FRAP_Assay CAA_Assay Cellular Antioxidant Activity (CAA) Assay Sample_Prep->CAA_Assay Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP, etc.) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->FRAP_Assay Data_Acquisition Spectrophotometric/ Fluorometric Measurement DPPH_Assay->Data_Acquisition ABTS_Assay->Data_Acquisition FRAP_Assay->Data_Acquisition CAA_Assay->Data_Acquisition Calculation Calculation of % Inhibition, IC50 values, or Equivalents Data_Acquisition->Calculation Comparison Comparative Analysis Calculation->Comparison

General experimental workflow for antioxidant assessment.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol)

    • Test compounds (quinoline-4-carboxylic acid derivatives) at various concentrations

    • Standard antioxidant (e.g., Ascorbic acid, Trolox) at various concentrations

    • Methanol or ethanol (spectroscopic grade)

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[6][7]

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[8]

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Test compounds at various concentrations

    • Standard antioxidant (e.g., Trolox) at various concentrations

    • Ethanol or phosphate-buffered saline (PBS)

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[8]

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).[9]

    • Measure the decrease in absorbance at 734 nm.

  • Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.[10]

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • FRAP working reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • Test compounds at various concentrations

    • Standard (e.g., FeSO₄ or Trolox) at various concentrations

  • Procedure:

    • Pre-warm the FRAP working reagent to 37°C.

    • Add a small volume of the test sample or standard to a 96-well plate.

    • Add the FRAP working reagent to all wells.

    • Incubate at 37°C for a specific time (e.g., 4-30 minutes).[10]

    • Measure the absorbance at 593 nm.

  • Data Analysis: A standard curve is generated using the standard, and the antioxidant capacity of the samples is expressed as equivalents of the standard (e.g., µM Fe²⁺ equivalents).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[11][12]

  • Materials:

    • Human hepatocarcinoma (HepG2) cells (or other suitable cell line)

    • 96-well black, clear-bottom tissue culture plates

    • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe

    • Peroxyl radical generator (e.g., AAPH or ABAP)

    • Test compounds at various concentrations

    • Standard antioxidant (e.g., Quercetin)

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and culture until confluent.

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with the test compound or standard and the DCFH-DA probe for 1 hour at 37°C.

    • Remove the solution and wash the cells.

    • Add the radical generator (AAPH) to induce oxidative stress.

    • Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

  • Data Analysis: The antioxidant activity is determined by the reduction in fluorescence in the presence of the test compound compared to the control. The results are often expressed as quercetin equivalents.[12]

References

comparative docking studies of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Docking Studies of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid Analogues

The 2-aryl-quinoline-4-carboxylic acid scaffold is a prominent structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogues of this core structure have been investigated for their potential as anticancer, antimalarial, antitubercular, and anti-inflammatory agents.[1][2] Molecular docking studies are a crucial component of this research, providing insights into the binding modes and potential targets of these compounds, thereby guiding further drug design and development. This guide provides a comparative overview of docking studies on analogues of this compound, summarizing key quantitative data, experimental protocols, and visualizing relevant workflows and biological pathways.

Comparative Docking and Biological Activity Data

The following table summarizes the biological activities and docking scores of various 2-aryl-quinoline-4-carboxylic acid analogues from several studies. These compounds share the same core structure but differ in the substitution pattern on the 2-phenyl ring and the quinoline nucleus.

Compound ID/Analogue DescriptionTarget ProteinBiological Activity (IC₅₀)Docking Score/Binding Energy (kcal/mol)Reference
2-(Furan-2-yl)quinoline-4-carboxylic acid (3a)Anticancer (PDB: 1S63)--7.82[1]
2-(Thiophen-2-yl)quinoline-4-carboxylic acid (3b)Anticancer (PDB: 1S63)--8.57[1]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)SIRT37.2 µM-[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)SIRT132.6 µM-[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)SIRT233.5 µM-[3]
7,8,9,10-Tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e)COX-20.043 µM-[4]
Celecoxib (Reference Drug)COX-20.060 µM-[4]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)Aurora A Kinase168.78 µM (MCF-7 cell line)-[5]
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid (6h)EGFR Kinase0.22 µM-[6]
Lapatinib (Reference Drug)EGFR Kinase0.18 µM-[6]

Experimental Protocols

The methodologies employed in the synthesis and evaluation of these quinoline analogues generally follow a standardized workflow.

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

A common synthetic route for these compounds is the Pfitzinger reaction .[1][7]

  • Reaction: Isatin (or a substituted isatin) is reacted with an appropriate α-methyl ketone (e.g., acetophenone derivative) in the presence of a base, typically potassium hydroxide in an ethanol/water mixture.[8]

  • Heating: The reaction mixture is heated, often under reflux or using microwave irradiation to shorten reaction times.[8]

  • Acidification: After the reaction is complete, the mixture is diluted with water and acidified to precipitate the crude carboxylic acid product.

  • Purification: The crude product is collected by filtration and purified, commonly by recrystallization or column chromatography, to yield the final 2-aryl-quinoline-4-carboxylic acid.[1]

An alternative is the Doebner reaction , where an aniline, an aldehyde (like 2-nitrobenzaldehyde), and pyruvic acid are reacted.[9]

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding orientation and affinity of the synthesized compounds with their target proteins.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, ions, and co-crystallized ligands are typically removed.[10]

  • Ligand Preparation: The 2D structures of the quinoline analogues are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Software packages like AutoDock or Dock are used for the docking calculations.[10] A grid box is defined around the active site of the protein. The software then explores different conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, key interactions (like hydrogen bonds and hydrophobic interactions), and to correlate the docking scores with the experimental biological activities.[11]

Visualizations

Workflow for Comparative Docking Studies

The following diagram illustrates the typical workflow for a comparative docking study of novel compounds.

G Experimental Workflow for Docking Studies cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock, GOLD) ligand_prep->docking protein_prep Protein Preparation (from PDB, Remove Water/Ions) protein_prep->docking pose_analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking->pose_analysis sar Structure-Activity Relationship (SAR) pose_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A flowchart of the in-silico drug design process.

Hypothetical Kinase Inhibition Signaling Pathway

Many quinoline derivatives have been identified as kinase inhibitors.[12] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer.[13]

G Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_A Kinase A (e.g., Aurora A) Receptor->Kinase_A Kinase_B Kinase B (e.g., CK2) Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Quinoline-4-carboxylic Acid Analogue Inhibitor->Kinase_A Inhibition Inhibitor->Kinase_B Inhibition

Caption: Inhibition of a signaling cascade by quinoline analogues.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a compound that, due to its chemical structure, requires careful handling as hazardous waste. The following procedures are based on established best practices for the disposal of quinoline derivatives and carboxylic acids.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1][2][3]

  • Body Protection: A laboratory coat is required to protect against spills.[1][2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in adherence to local, state, and national regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound.

  • Solid Waste: This includes the pure compound and any contaminated disposable items such as weighing paper, gloves, and pipette tips. These materials must be collected as hazardous waste.[1][3]

  • Liquid Waste: Solutions containing this compound must be collected in a designated liquid hazardous waste container.[1][3] Do not mix with incompatible waste streams to prevent dangerous reactions.[1]

Step 2: Waste Containment and Labeling

  • Containers: Use designated, leak-proof, and sealable containers made of a material compatible with the chemical waste.[2][3] Ensure the container has a secure, tight-fitting lid.[1]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2][3] If it is a liquid waste mixture, list all components and their approximate percentages.[3]

Step 3: Storage and Disposal

  • Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA), while awaiting pickup.[3]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[2][3]

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate the area and alert your supervisor.[2]

  • Remove all sources of ignition.[2]

  • For minor solid spills, carefully clean up the material to avoid generating dust and place it in a labeled hazardous waste container.[2]

  • Thoroughly wash the spill area with water.[2]

  • In case of personal contact, flush the affected area with copious amounts of water and seek medical attention.[2]

Quantitative Data Summary

Disposal MethodGeneral Guideline for Simple Carboxylic AcidsApplicability to this compound
Drain Disposal Generally prohibited for hazardous chemicals.[2] Some simple carboxylic acids (≤5 carbon atoms) may be neutralized and drain-disposed in small quantities (up to 100g or 100mL) with copious amounts of water, with EHS approval.[2][4]Not Recommended due to the complex and hazardous nature of the quinoline structure.[2]
Hazardous Waste Collection Required for concentrated acids (>10%) or acids mixed with other hazardous chemicals.[5]Mandatory

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: 2-(3-Methoxyphenyl)quinoline- 4-carboxylic acid waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste: (Pure compound or contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing the compound) waste_type->liquid_waste Liquid container_solid Place in a labeled solid hazardous waste container. solid_waste->container_solid container_liquid Collect in a labeled liquid hazardous waste container. liquid_waste->container_liquid storage Store sealed container in a designated Satellite Accumulation Area (SAA). container_solid->storage container_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) or a licensed waste disposal company for pickup. storage->ehs_contact end Proper Disposal Complete ehs_contact->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other quinoline-4-carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Hazard Identification and Personal Protective Equipment

Based on the hazard profiles of similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[1][2][3][4] It may also be harmful if swallowed.[2][4] A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn over goggles when there is a potential for splashing or dust generation.[5][6]
Skin Protection Wear a lab coat and chemical-resistant gloves (e.g., nitrile or butyl rubber).[5][7] Gloves should be inspected before use and changed frequently, especially after direct contact. For larger quantities, consider additional protective clothing.[5]
Respiratory Protection For handling the solid form that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[6][7][8] All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.[6]

    • Ensure all necessary equipment, such as spatulas, weighing paper, and waste containers, are readily available.[6]

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • When handling the solid, use techniques that minimize dust generation.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Do not eat, drink, or smoke in the laboratory area.[9]

  • Post-Handling:

    • Decontaminate the work area and any equipment used with an appropriate solvent, followed by washing with soap and water.[8]

    • Remove PPE in a manner that avoids cross-contamination.[6]

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Disposal Plan:

  • Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6][8]

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Important: Do not empty into drains or dispose of with regular trash.[5][9]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh dissolve Prepare Solution (If applicable) weigh->dissolve decon Decontaminate Work Area & Equipment weigh->decon dissolve->decon doff_ppe Doff PPE decon->doff_ppe collect_waste Collect Contaminated Waste doff_ppe->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.